molecular formula C2H4NO2- B1258554 N-Methylcarbamate

N-Methylcarbamate

Cat. No.: B1258554
M. Wt: 74.06 g/mol
InChI Key: UFEJKYYYVXYMMS-UHFFFAOYSA-M
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Description

N-Methylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C2H4NO2- and its molecular weight is 74.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4NO2-

Molecular Weight

74.06 g/mol

IUPAC Name

N-methylcarbamate

InChI

InChI=1S/C2H5NO2/c1-3-2(4)5/h3H,1H3,(H,4,5)/p-1

InChI Key

UFEJKYYYVXYMMS-UHFFFAOYSA-M

Canonical SMILES

CNC(=O)[O-]

Synonyms

monomethyl carbamate
N-methylcarbamate
N-methylcarbamate, sodium salt

Origin of Product

United States

Foundational & Exploratory

N-Methylcarbamate synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of N-Methylcarbamates: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the formation of N-methylcarbamates, a crucial functional group in numerous pharmaceuticals and agrochemicals. This document details traditional and modern synthetic routes, offering comparative quantitative data, detailed experimental protocols, and mechanistic insights to facilitate understanding and application in a research and development setting.

Core Synthesis Pathways

The synthesis of N-methylcarbamates can be broadly categorized into several key strategies, each with distinct advantages and disadvantages concerning safety, efficiency, and substrate scope. The most prominent methods involve the use of methyl isocyanate, phosgene (B1210022) and its derivatives, and a variety of phosgene-free "green" alternatives.

Synthesis via Methyl Isocyanate

The reaction of methyl isocyanate (MIC) with alcohols and phenols is a direct and widely utilized method for the synthesis of N-methylcarbamates.[1] MIC is a highly reactive electrophile that readily attacks the hydroxyl group of an alcohol or phenol (B47542).

Mechanism: The reaction proceeds through a nucleophilic addition of the hydroxyl group to the carbonyl carbon of the isocyanate. The lone pair of electrons on the oxygen atom of the alcohol/phenol attacks the electrophilic carbon of the isocyanate, leading to the formation of a carbamate (B1207046). This reaction can be catalyzed by tertiary amines or organotin compounds.[2]

Due to the high toxicity and volatility of methyl isocyanate, significant efforts have been made to develop methods for its in-situ generation or to use safer alternatives.[1] One such method involves the thermal decomposition of a pre-formed N-methylcarbamate, such as phenyl this compound, to generate MIC, which can then be reacted with the desired alcohol or phenol.[3][4]

Synthesis from Phosgene and its Derivatives

Phosgene and its derivatives, such as chloroformates and carbamoyl (B1232498) chlorides, are common reagents for carbamate synthesis.

  • From Alkyl Chloroformates: The reaction of an alcohol with phosgene generates an alkyl chloroformate. Subsequent reaction with methylamine (B109427) yields the corresponding this compound. This method is often used for the synthesis of various carbamates.[5]

  • From N-Methylcarbamoyl Chlorides: N-methylamine can react with phosgene to form N-methylcarbamoyl chloride. This intermediate can then react with an alcohol or phenol to produce the desired this compound.[6] While effective, this method still involves the use of highly toxic phosgene. Triphosgene, a solid and safer alternative to phosgene gas, can also be employed.[7]

Phosgene-Free ("Green") Synthesis Pathways

Growing concerns over the safety and environmental impact of phosgene and methyl isocyanate have driven the development of alternative, "greener" synthetic routes.

Dimethyl carbonate is a non-toxic and environmentally benign reagent that can serve as a source for the methoxycarbonyl group. The reaction of primary amines with DMC, often in the presence of a base, can yield N-methylcarbamates.[8] The reaction mechanism is believed to involve a nucleophilic attack of the amine on one of the carbonyl carbons of DMC. This pathway avoids the use of hazardous reagents and is considered a greener alternative.[9][10][11]

The Hofmann rearrangement of primary amides in the presence of a halogen (e.g., bromine) and a base provides a route to primary amines with one less carbon atom via an isocyanate intermediate.[12][13] When this reaction is carried out in the presence of methanol (B129727), the intermediate methyl isocyanate is trapped in situ to form the corresponding this compound.[14][15][16] This method is particularly useful for synthesizing N-methylcarbamates from readily available carboxylic acid derivatives.

A green reaction route for the synthesis of methyl N-phenyl carbamate involves a one-pot reaction of aniline, urea, and methanol.[17] The reaction pathway can proceed through different intermediates depending on the presence of a catalyst. In the absence of a catalyst, the reaction is believed to proceed via a phenylurea intermediate.[17]

Other notable phosgene-free methods include:

  • The reaction of amines with carbon dioxide and alkyl halides.[18]

  • The transesterification of existing carbamates with different alcohols.[3]

  • The reaction of phenylurea with methanol.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterPathway 1: From (4-chlorophenyl)carbamic chloridePathway 2: From 4-chlorophenyl isocyanate
Starting Materials (4-chlorophenyl)carbamic chloride, Methanol4-chloroaniline (B138754), Phosgene (or equivalent), Methanol
Key Intermediate None4-chlorophenyl isocyanate
Overall Yield 83%[6]~85% (calculated from isocyanate yield)[6]
Reaction Time 4 hours[6]Isocyanate formation: ~3 hours; Carbamate formation: Varies (typically rapid)[6]
Reaction Temperature Reflux (Ethanol)[6]Isocyanate formation: 0-5 °C to reflux; Carbamate formation: Typically room temperature[6]
Table 1: Synthesis of Methyl N-(4-chlorophenyl)carbamate
ParameterSynthesis of Methyl N-phenyl carbamate (MPC) via DMC aminolysis
Starting Materials Aniline, Dimethyl Carbonate (DMC)
Catalyst Zn/Al/Ce mixed oxide[10][20]
Aniline Conversion 95.8%[10][20]
MPC Selectivity 81.6%[10][20]
MPC Yield 78.2%[10][20]
Reaction Temperature 200 °C[10]
Reaction Time 7 hours[10]
Table 2: Phosgene-Free Synthesis of Methyl N-phenyl carbamate
ParameterSynthesis of this compound methyl ester
Starting Materials 1,3-dimethylurea (B165225) (DMU), Dimethyl Carbonate (DMC)
Catalyst Tin-containing salts (e.g., Bu₂SnO)[5]
Molar Ratio (DMC:DMU) 15-1:1[5]
Catalyst Loading 1-12 mol% of DMU[5]
Reaction Temperature 80-200 °C[5]
Reaction Pressure 0.1-5.0 MPa[5]
Reaction Time 0.5-10 hours[5]
Table 3: Synthesis from 1,3-dimethylurea and Dimethyl Carbonate

Experimental Protocols

Protocol 1: Synthesis of Methyl N-(4-chlorophenyl)carbamate from 4-chlorophenyl isocyanate

Materials:

  • 4-chloroaniline

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Methanol

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Appropriate reaction vessel with stirring and temperature control

  • Apparatus for handling phosgene (if used)

Procedure:

Step 1: Synthesis of 4-chlorophenyl isocyanate

  • In a suitable reaction vessel, dissolve 4-chloroaniline in a dry solvent such as ethyl acetate.

  • Cool the solution to 0-5 °C.

  • Carefully add phosgene (or a solution of triphosgene) to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure to obtain crude 4-chlorophenyl isocyanate.

Step 2: Synthesis of Methyl N-(4-chlorophenyl)carbamate

  • Dissolve the crude 4-chlorophenyl isocyanate in a suitable solvent like toluene.

  • Add methanol to the solution at room temperature with stirring. The reaction is typically rapid.

  • After the reaction is complete, the product can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography.

Protocol 2: Synthesis of Methyl Carbamates via Modified Hofmann Rearrangement

Materials:

  • Aromatic or aliphatic primary amide

  • Methanol

  • Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃)

  • Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 4% aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a solution of the primary amide (1 mmol) in methanol (7 ml), add KF/Al₂O₃ (2 g, 40% by weight) and NaOCl (3 ml of a 4% aqueous solution).[16]

  • Reflux the mixture for 30 minutes.[16]

  • After cooling the reaction mixture to room temperature, filter off the solid base.

  • Remove the methanol by rotary evaporation.

  • Dissolve the residue in ethyl acetate (20 ml).

  • Wash the ethyl acetate layer with water (3 x 10 ml), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Mandatory Visualizations

N_Methylcarbamate_Synthesis_Pathways Methyl_Isocyanate Methyl Isocyanate (MIC) N_Methylcarbamate This compound Methyl_Isocyanate->N_Methylcarbamate + Alcohols/Phenols Phosgene_Derivatives Phosgene / Derivatives (e.g., Chloroformates) Phosgene_Derivatives->N_Methylcarbamate + Methylamine + Alcohols/Phenols Dimethyl_Carbonate Dimethyl Carbonate (DMC) Dimethyl_Carbonate->N_Methylcarbamate + Primary Amines Primary_Amides Primary Amides Primary_Amides->N_Methylcarbamate Hofmann Rearrangement (in Methanol) Urea_Aniline Urea + Aniline + Methanol Urea_Aniline->N_Methylcarbamate One-pot Synthesis Alcohols_Phenols Alcohols / Phenols Alcohols_Phenols->N_Methylcarbamate Methylamine Methylamine Methylamine->N_Methylcarbamate

Overview of major this compound synthesis pathways.

Hofmann_Rearrangement_Mechanism cluster_reagents Amide Primary Amide (R-CONH₂) N_Bromoamide N-Bromoamide (R-CONHBr) Amide->N_Bromoamide Bromination r1 Isocyanate Isocyanate (R-N=C=O) N_Bromoamide->Isocyanate Rearrangement r2 Carbamate This compound (R-NHCOOCH₃) Isocyanate->Carbamate Trapping r3 Br2_Base + Br₂ / Base Base2 - HBr Methanol + CH₃OH

Mechanism of this compound synthesis via Hofmann rearrangement.

Experimental_Workflow_DMC Start Start Charge_Reactor Charge Autoclave: - Aniline - Dimethyl Carbonate (DMC) - Zn/Al/Ce Catalyst Start->Charge_Reactor Reaction Heat to 200°C Stir for 7 hours under N₂ atmosphere Charge_Reactor->Reaction Cool_Separate Cool Reactor Separate Catalyst (Centrifugation) Reaction->Cool_Separate Analysis Analyze Liquid Product (HPLC) Cool_Separate->Analysis End End Analysis->End

Experimental workflow for the synthesis of methyl N-phenyl carbamate using DMC.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Methylcarbamate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylcarbamate compounds are a significant class of organic molecules with wide-ranging applications, including as insecticides, pharmaceuticals, and intermediates in organic synthesis.[1][2] Their biological and chemical activity is intrinsically linked to their physicochemical properties. This guide provides a detailed overview of these core properties, experimental methodologies for their determination, and relevant biological pathways.

Quantitative Physicochemical Data

The following tables summarize key physicochemical properties for several representative this compound compounds. These values are crucial for predicting the behavior of these compounds in various environmental and biological systems.

Table 1: General Physicochemical Properties of Selected this compound Compounds

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl carbamate (B1207046)methyl carbamate598-55-0C₂H₅NO₂75.07[3]
Ethyl this compoundethyl this compound105-40-8C₄H₉NO₂103.12[4]
Methyl methylcarbamatemethyl this compound6642-30-4C₃H₇NO₂89.09[5]
Carbaryl1-naphthyl methylcarbamate63-25-2C₁₂H₁₁NO₂201.22

Table 2: Physical and Chemical Properties of Selected this compound Compounds

Compound NameMelting Point (°C)Boiling Point (°C)Water Solubility (g/L)logPpKa
Methyl carbamate52-58[6][7]176-177[6][7]20[6]-0.66[3]13.37±0.50 (Predicted)[7]
Ethyl this compound-170[4]≥ 100,000 mg/L[4]0.3 (Computed)[4]-
Methyl methylcarbamate173-176[8]68 @ 17 Torr[8]--0.1 (Computed)[5]12.77±0.46 (Predicted)[8]
Carbaryl142-146-Moderately soluble--

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of physicochemical properties is fundamental to understanding the behavior and potential applications of this compound compounds. Below are detailed methodologies for key experimental procedures.

Determination of Water Solubility: The Shake-Flask Method

The "shake-flask" method is a standard experimental procedure for measuring the partition coefficients and, by extension, the water solubility of a compound.[9]

Principle: A known amount of the this compound compound is added to a known volume of distilled water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the aqueous phase is determined.[10]

Detailed Methodology:

  • Preparation: A supersaturated solution of the this compound compound is prepared in deionized water.

  • Equilibration: The solution is agitated in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: The solution is centrifuged or allowed to stand to separate the undissolved solid from the aqueous phase.

  • Sampling: A precise volume of the clear aqueous supernatant is carefully removed.

  • Quantification: The concentration of the dissolved this compound in the sampled aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]

  • Calculation: The water solubility is expressed as the concentration of the compound in the saturated aqueous solution (e.g., in g/L or mg/mL).

Determination of Melting Point

The melting point is a critical physical property for the characterization and purity assessment of solid this compound compounds.[12]

Principle: The melting point is the temperature at which a solid substance transitions into a liquid state at atmospheric pressure.[12] For a pure crystalline solid, this transition occurs over a narrow temperature range.

Detailed Methodology:

  • Sample Preparation: A small, dry sample of the crystalline this compound is finely powdered and packed into a capillary tube.

  • Apparatus: A melting point apparatus, such as a Thiele tube or a modern digital instrument, is used.[12]

  • Heating: The capillary tube is placed in the apparatus, and the temperature is raised slowly and steadily.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded.

  • Melting Range: The recorded temperature range is reported as the melting point. A narrow melting range is indicative of a pure compound.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Principle: The logP is the logarithm of the ratio of the concentrations of a compound in the two phases of a mixture of two immiscible solvents, n-octanol and water, at equilibrium.[9]

Detailed Methodology (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Compound Addition: A known amount of the this compound compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken vigorously for a set period to allow for the partitioning of the compound between the two layers until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Measurement: The concentration of the this compound in each phase is determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations of Relevant Pathways and Workflows

Acetylcholinesterase Inhibition Pathway

Many this compound compounds, particularly those used as insecticides and some pharmaceuticals, function by inhibiting the enzyme acetylcholinesterase (AChE).[13][14] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[15][16]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_outcome Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products NMC This compound (Inhibitor) NMC->AChE Inhibition Stimulation Continuous Stimulation of Receptor Receptor->Stimulation

Caption: Mechanism of acetylcholinesterase inhibition by this compound compounds.

General Experimental Workflow for Water Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the water solubility of an this compound compound.

Water_Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Sample Aqueous Phase separate->sample quantify Quantify Compound Concentration (e.g., HPLC) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end Synthesis_Pathway cluster_reactants Reactants cluster_product Product Alcohol Alcohol/Phenol (R-OH) Reaction Reaction Alcohol->Reaction MethylIsocyanate Methyl Isocyanate (CH3-N=C=O) MethylIsocyanate->Reaction NMC This compound (R-O-C(=O)NHCH3) Reaction->NMC

References

An In-depth Technical Guide to the N-Methylcarbamate Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylcarbamates are a class of organic compounds that play a significant role as both therapeutic agents and pesticides.[1][2] Their biological effects are primarily mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4] This guide provides a detailed examination of their mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The primary target of N-methylcarbamates is acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[5] This rapid hydrolysis is essential for terminating nerve impulses at cholinergic synapses.[6]

N-methylcarbamates act as reversible inhibitors of AChE.[3][4] The mechanism involves a two-step process:

  • Formation of a Carbamoylated Enzyme: The N-methylcarbamate molecule binds to the active site of AChE. The carbamoyl (B1232498) group is then transferred to a critical serine residue within the enzyme's active site, forming a carbamoylated enzyme. This process is analogous to the acetylation of AChE by acetylcholine but occurs at a much slower rate.[4][7]

  • Slow Hydrolysis (Decarbamoylation): The carbamoylated enzyme is relatively stable and undergoes hydrolysis to regenerate the active enzyme much more slowly than the acetylated enzyme.[4][6] The rate of this decarbamoylation is a key factor in the duration of inhibition.[8][9]

This reversible inhibition distinguishes carbamates from organophosphates, which cause irreversible phosphorylation of the enzyme.[3][4]

cluster_0 Normal ACh Hydrolysis cluster_1 This compound Inhibition ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Fast Hydrolysis (microseconds) Products Choline + Acetate AChE_active->Products Carbamate This compound AChE_active2 Active AChE Carbamate->AChE_active2 Carbamylation AChE_inhibited Carbamoylated AChE (Inactive) AChE_inhibited->AChE_active2 Slow Hydrolysis (minutes) AChE_active2->AChE_inhibited

Figure 1: Mechanism of AChE inhibition by N-methylcarbamates.

Consequences of AChE Inhibition: Cholinergic Signaling

By inhibiting AChE, N-methylcarbamates lead to an accumulation of acetylcholine in the synaptic cleft.[3][10] This excess ACh results in the hyperstimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic neurons and effector organs.[11][12]

This overstimulation is the basis for both the therapeutic effects and the toxicity of carbamates.[1][3] In therapeutic applications, such as the treatment of Alzheimer's disease or myasthenia gravis, the goal is to moderately increase cholinergic transmission to compensate for a deficit.[1][6] In contrast, high-level exposure, often from pesticides, leads to a toxic state known as a cholinergic crisis.[12][13]

Figure 2: Effect of N-methylcarbamates on a cholinergic synapse.

Quantitative Data: Inhibitory Potency

The inhibitory potency of different N-methylcarbamates is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14] The table below summarizes the IC50 values for several N-methylcarbamates against acetylcholinesterase.

CompoundTarget EnzymeIC50 (µM)Reference
Rivastigmine (B141)Acetylcholinesterase (AChE)>100[10]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98[10]
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60[15]
Keto derivative 7Acetylcholinesterase (AChE)4.15[16]
Galantamine (Standard Inhibitor)Butyrylcholinesterase (BChE)More active than some tested carbamates[17]

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

The kinetics of inhibition, including the rates of carbamylation (ki) and decarbamylation (kr), are also crucial for understanding the duration and efficacy of these compounds.[8] These rates are influenced by the specific chemical structure of the carbamate.[8]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and its inhibition is the Ellman's assay.[18][19] This colorimetric assay is robust, sensitive, and suitable for high-throughput screening.[18][20]

Principle: The assay involves two coupled reactions. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863).[3][14] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3][20] The rate of color formation is directly proportional to the AChE activity.[19]

Materials and Reagents:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)[20]

  • 10 mM DTNB Solution in phosphate buffer[20]

  • 14 mM Acetylthiocholine Iodide (ATCI) Solution in deionized water (prepare fresh)[20]

  • Acetylcholinesterase (AChE) Solution (e.g., 1 U/mL in phosphate buffer)[20]

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)[14]

  • 96-well clear, flat-bottom microplate[20]

  • Microplate reader capable of kinetic measurements at 412 nm[20]

Procedure (96-well plate format):

  • Reagent Preparation: Prepare all solutions as described above. Keep the enzyme solution on ice.[20]

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[20]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.[20]

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.[20]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[20]

  • Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.[14]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.[20]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.[20]

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.[20]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[20]

prep Reagent Preparation (Buffer, DTNB, Substrate, Enzyme) setup Plate Setup (Add Buffer, DTNB, Enzyme, Inhibitor) prep->setup incubate Pre-incubation (e.g., 10 min at 25°C) setup->incubate initiate Initiate Reaction (Add Substrate - ATCI) incubate->initiate measure Kinetic Measurement (Read Absorbance at 412 nm over time) initiate->measure analyze Data Analysis (Calculate Rate, % Inhibition, IC50) measure->analyze

Figure 3: General workflow for an AChE inhibition assay.

Toxicology and Clinical Relevance

The overstimulation of the cholinergic system can lead to a range of symptoms.[3] Mild to moderate exposure can cause symptoms often remembered by the mnemonic DUMBBELS: Defecation, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, and Salivation.[3] Severe poisoning can lead to muscle fasciculations, paralysis, respiratory failure, and can be fatal.[12][21]

Despite their potential toxicity, the reversible nature of AChE inhibition by N-methylcarbamates makes them valuable therapeutic agents.[1] For instance, rivastigmine is used to manage symptoms of Alzheimer's disease, and physostigmine (B191203) and neostigmine (B1678181) are used in the treatment of myasthenia gravis and as an antidote to anticholinergic overdose.[1][2][8] The key to their therapeutic use lies in carefully controlling the dose to achieve a beneficial level of AChE inhibition without causing significant adverse effects.[8]

References

An In-depth Technical Guide to the Toxicological Profile of N-Methylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methylcarbamate derivatives are a significant class of compounds, widely utilized as insecticides and also explored for pharmaceutical applications. Their biological activity primarily stems from the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive technical overview of the toxicological profile of this compound derivatives, summarizing key data on their mechanism of action, toxicokinetics, and various toxicity endpoints. Detailed experimental protocols for crucial assays are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The principal mechanism of toxicity for this compound derivatives is the reversible carbamylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE).[1][2] This inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[1][2] This overstimulation manifests in a variety of clinical signs affecting the parasympathetic and central nervous systems, as well as neuromuscular junctions.[1]

Unlike organophosphates, which cause irreversible phosphorylation of AChE, the carbamyl-enzyme complex formed by N-methylcarbamates is relatively unstable and undergoes spontaneous hydrolysis, allowing for the regeneration of the enzyme.[1][2] This reversibility generally leads to a shorter duration of toxic effects compared to organophosphates.[2]

Signaling Pathways

The accumulation of acetylcholine at synapses potentiates signaling through both muscarinic and nicotinic receptors, leading to a cascade of downstream effects.

cluster_0 Cholinergic Synapse cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor (GPCR) ACh->Muscarinic_Receptor Binds to Nicotinic_Receptor Nicotinic Receptor (Ion Channel) ACh->Nicotinic_Receptor Binds to N_Methylcarbamate This compound Derivative N_Methylcarbamate->AChE Carbamylation (Inhibition) Choline_Acetate Choline + Acetate AChE->Choline_Acetate G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Ion_Influx Cation Influx (Na+, Ca2+) Nicotinic_Receptor->Ion_Influx Cellular_Response_M Parasympathetic & CNS Effects G_Protein->Cellular_Response_M Cellular_Response_N Neuromuscular & Autonomic Ganglia Effects Ion_Influx->Cellular_Response_N

Figure 1: Mechanism of this compound Toxicity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound derivatives can be absorbed into the body through ingestion, inhalation, and dermal contact, with the oral route generally being the most toxic.[1] Following absorption, they are widely distributed throughout the body. They are rapidly metabolized, primarily in the liver, through processes such as hydrolysis of the carbamate (B1207046) ester linkage, oxidation, and conjugation. The resulting metabolites are typically less toxic than the parent compounds and are excreted mainly in the urine.[1]

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound derivatives is primarily due to the rapid inhibition of AChE. Symptoms of acute poisoning are cholinergic in nature and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as miosis, bronchospasm, and bradycardia. Central nervous system effects can include headache, dizziness, anxiety, and in severe cases, seizures and coma.[2] Death is usually due to respiratory failure.[1]

Table 1: Acute Oral and Dermal LD50 Values for Selected this compound Derivatives in Rats

CompoundOral LD50 (mg/kg)Dermal LD50 (mg/kg)Reference
Aldicarb0.3 - 0.9>2000[3]
Carbofuran5 - 8120[1][3]
Carbaryl12.5>2000[3]
Methomyl17 - 24>2000[4]
Propoxur68 - 94>2000[3]
Aminocarb30 - 50275[5]
Subchronic and Chronic Toxicity

Long-term exposure to this compound derivatives can lead to a range of adverse effects, although they are generally not considered to have high cumulative toxicity due to their rapid metabolism and excretion.[6] Studies in laboratory animals have shown that chronic exposure can lead to effects on the nervous system, liver, and kidneys.[7] A No-Observed-Adverse-Effect Level (NOAEL) is a key endpoint determined from these studies.[5]

Genotoxicity and Mutagenicity

The genotoxicity of this compound derivatives has yielded mixed results. While some studies have shown that the parent compounds are not mutagenic in bacterial reverse mutation assays (Ames test), others have indicated a potential for DNA damage in mammalian cells (e.g., in the comet assay).[5] A significant concern is the formation of N-nitroso derivatives of N-methylcarbamates, which have been shown to be potent mutagens.[8][9]

Table 2: Genotoxicity Profile of Methylcarbamate

Assay TypeCell Line / StrainMetabolic ActivationResultReference
Ames TestS. typhimurium TA98, TA1535With & Without S9Negative[10]
Comet AssayL5178Y cellsWith & Without S9Positive (DNA damage)[10]
In Vitro MicronucleusCHO cellsWith & Without S9Negative[5]
Carcinogenicity

The carcinogenic potential of this compound derivatives is a subject of ongoing research. Some studies on specific derivatives have not provided clear evidence of carcinogenicity in animal models.[11] However, the potential for the formation of mutagenic N-nitroso compounds raises concerns about their long-term carcinogenic risk.[8][9]

Reproductive and Developmental Toxicity

There is limited evidence to suggest that this compound derivatives are potent reproductive or developmental toxicants.[12] High doses that cause maternal toxicity may lead to developmental effects in offspring.[5] Some studies have reported developmental delays in the offspring of animals exposed to certain carbamates during pregnancy.[12]

Quantitative Data

Table 3: IC50 Values for Acetylcholinesterase (AChE) Inhibition by Selected this compound Derivatives

CompoundEnzyme SourceIC50Reference
CarbofuranElectric Eel AChE3.3 x 10⁻⁸ M[12]
CarbarylHuman Erythrocyte AChE1.8 x 10⁻⁶ M[13]
AldicarbBovine Erythrocyte AChE2.6 x 10⁻⁷ M[13]
MethomylElectric Eel AChE1.1 x 10⁻⁵ M[13]
PropoxurHuman Erythrocyte AChE7.9 x 10⁻⁶ M[13]

Key Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of this compound derivatives.

Objective: To quantify the in vitro inhibition of AChE by a test compound.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 25 µL of the test compound solution to the wells of a 96-well microplate.

  • Add 50 µL of AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding 50 µL of DTNB solution and 75 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_0 Experimental Workflow: AChE Inhibition Assay A Prepare Reagents: AChE, ATCI, DTNB, Test Compound B Add Test Compound to Microplate Wells A->B C Add AChE Solution & Incubate B->C D Initiate Reaction: Add DTNB & ATCI C->D E Measure Absorbance at 412 nm (Kinetic) D->E F Calculate Reaction Rates & % Inhibition E->F G Determine IC50 Value F->G

Figure 2: AChE Inhibition Assay Workflow.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

Objective: To determine if a test compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The assay utilizes several strains of S. typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient agar (B569324) plate. The assay can be performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Top agar

  • Minimal glucose agar plates

  • Test compound solutions

  • Positive and negative controls

  • S9 metabolic activation mix (optional)

Procedure:

  • Prepare overnight cultures of the S. typhimurium tester strains.

  • To a tube containing molten top agar, add the bacterial culture, the test compound solution, and either buffer or the S9 mix.

  • Quickly pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

cluster_0 Experimental Workflow: Ames Test A Prepare Bacterial Cultures (his- strains) B Mix Bacteria, Test Compound, & Top Agar (+/- S9) A->B C Pour onto Minimal Glucose Agar Plates B->C D Incubate at 37°C C->D E Count Revertant Colonies D->E F Analyze Data for Dose-Dependent Increase E->F

Figure 3: Ames Test Workflow.

Single Cell Gel Electrophoresis (Comet) Assay

This assay is a sensitive method for detecting DNA damage in individual cells.

Objective: To measure DNA strand breaks in cells exposed to a test compound.

Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed to remove membranes and proteins, leaving behind the nuclear DNA. The DNA is then subjected to electrophoresis. Damaged DNA, containing strand breaks, will migrate away from the nucleus, forming a "comet tail," while undamaged DNA will remain in the nucleus. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Materials:

  • Mammalian cells in suspension

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution

  • Electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., ethidium (B1194527) bromide, SYBR Green)

  • Microscope slides

  • Fluorescence microscope with image analysis software

Procedure:

  • Expose the cells to the test compound for a defined period.

  • Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide.

  • Immerse the slides in lysis solution to lyse the cells and unfold the DNA.

  • Place the slides in an electrophoresis tank filled with alkaline or neutral buffer and apply an electric current.

  • Neutralize and stain the slides with a DNA-specific fluorescent dye.

  • Visualize the comets using a fluorescence microscope and capture images.

  • Quantify the DNA damage by measuring parameters such as tail length, tail moment, and percentage of DNA in the tail using image analysis software.

cluster_0 Experimental Workflow: Comet Assay A Cell Exposure to Test Compound B Embed Cells in Agarose on Slide A->B C Cell Lysis B->C D Electrophoresis C->D E Neutralization & Staining D->E F Fluorescence Microscopy & Image Capture E->F G Image Analysis to Quantify DNA Damage F->G

Figure 4: Comet Assay Workflow.

Conclusion

This compound derivatives exhibit a well-defined toxicological profile primarily driven by their reversible inhibition of acetylcholinesterase. Their acute toxicity is of greatest concern, while their potential for chronic toxicity, genotoxicity, and carcinogenicity requires careful consideration, particularly in relation to the formation of N-nitroso derivatives. This guide provides a foundational understanding of the toxicology of this important class of compounds, offering key data and detailed methodologies to support further research, risk assessment, and the development of safer alternatives.

References

The Environmental Fate and Degradation of N-Methylcarbamate Pesticides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylcarbamate pesticides, a class of synthetic organic chemicals, have been extensively used in agriculture for their efficacy as insecticides, nematicides, and acaricides. Their mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in both insects and mammals. Understanding the environmental fate and degradation of these compounds is paramount for assessing their ecological impact, ensuring food safety, and informing regulatory decisions. This in-depth technical guide provides a comprehensive overview of the primary degradation pathways of this compound pesticides, summarizes key quantitative data, outlines experimental protocols for their study, and visualizes the core processes.

Principal Degradation Pathways

The environmental persistence of this compound pesticides is governed by a combination of chemical and biological processes. The three primary degradation pathways are hydrolysis, photolysis, and microbial degradation. The relative importance of each pathway is influenced by environmental factors such as pH, temperature, sunlight intensity, and the presence of microbial populations.

Hydrolysis

Hydrolysis is a chemical process in which a water molecule cleaves the ester linkage of the this compound, leading to the formation of a phenol (B47542) or oxime derivative and methylcarbamic acid, which is unstable and further degrades to methylamine (B109427) and carbon dioxide. The rate of hydrolysis is highly dependent on pH, with significantly faster degradation observed under alkaline conditions.[1][2] In acidic or neutral waters, N-methylcarbamates can be relatively stable.[1]

Photolysis

Photolysis, or photodegradation, involves the breakdown of pesticide molecules by sunlight. N-methylcarbamates can absorb ultraviolet (UV) radiation, leading to the cleavage of chemical bonds and the formation of various degradation products.[3][4] The rate of photolysis is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water or on soil surfaces, and the specific chemical structure of the pesticide.[5][6]

Microbial Degradation

Microbial degradation is a key process in the breakdown of this compound pesticides in soil and water. Various microorganisms, including bacteria and fungi, have evolved enzymatic pathways to utilize these compounds as a source of carbon and nitrogen.[7][8] The initial and critical step in microbial degradation is typically the hydrolysis of the carbamate (B1207046) bond by a class of enzymes known as carbamate hydrolases.[7] The subsequent degradation of the resulting aromatic or aliphatic moieties varies depending on the microbial species and the specific pesticide.

Quantitative Data on Degradation

The persistence of this compound pesticides in the environment is often quantified by their half-life (t½), which is the time required for 50% of the initial concentration to dissipate.[9][10] This section presents a summary of reported half-life values for several common this compound pesticides under various environmental conditions.

PesticideMatrixConditionsHalf-life (t½)Citation(s)
Carbaryl SoilAerobic7 - 28 days[11]
SoilAnaerobic (deep soil)72 days[12]
WaterSurface water, with sunlight4 days[12]
WaterpH 744.9 days[13]
Plant Surfaces-< 14 days[11][14]
Carbofuran SoilField studies26 - 120 days[1][5][15]
WaterpH 6.0, 25°C690 weeks[1][2]
WaterpH 7.0, 25°C8.2 weeks[1][2]
WaterpH 8.0, 25°C1.0 week[1][2]
Water (River, sunlight)-5 - 6.6 days[16]
Water (Sea, sunlight)-3.28 days[16]
Aldicarb (B1662136) SoilAerobic~7 days (oxidation to sulfoxide)[17]
Soil-A few days to > 2 months[18][19]
WaterPond water5 - 10 days[20]
WaterGroundwater (acidic)Weeks to several years[18]
WaterpH 7, 15°C50 - 500 weeks[21]
Propoxur SoilAerobic/Anaerobic80 - 210 days[22]
WaterpH 4, 22°C1 year[23]
WaterpH 7, 22°C93 days[23]
WaterpH 9, 22°C30 hours[23]
WaterPhotolysis13 days[24]

Experimental Protocols

The study of the environmental fate of this compound pesticides involves a variety of experimental protocols designed to simulate different environmental compartments and degradation processes. Below are detailed methodologies for key experiments.

Protocol for Determining Pesticide Half-Life in Soil

This protocol is a generalized procedure for a laboratory-based soil degradation study.

Objective: To determine the rate of degradation and calculate the half-life of an this compound pesticide in soil under controlled laboratory conditions.

Materials:

  • Test pesticide (analytical grade)

  • Radiolabeled pesticide (e.g., ¹⁴C-labeled) for enhanced detection and mass balance (optional)

  • Representative soil, sieved (<2 mm)

  • Incubation vessels (e.g., glass jars with loose-fitting lids or flow-through systems to trap volatiles)

  • Constant temperature incubator

  • Analytical balance

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detector, or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Scintillation counter (if using radiolabeled compound)

Procedure:

  • Soil Characterization: Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

  • Soil Treatment: Bring the soil to a specific moisture content (e.g., 50-75% of field capacity).

  • Pesticide Application: Apply a known concentration of the pesticide to the soil. For analytical grade standards, dissolve the pesticide in a minimal amount of a suitable solvent and mix thoroughly with the soil. If a solvent is used, a solvent-only control should be included.

  • Incubation: Place the treated soil samples in the incubation vessels and store them in an incubator at a constant temperature (e.g., 20-25°C) in the dark to prevent photolysis.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove replicate soil samples for analysis.

  • Extraction: Extract the pesticide and its metabolites from the soil samples using an appropriate solvent. This may involve shaking, sonication, or accelerated solvent extraction (ASE).

  • Cleanup: If necessary, clean up the extracts to remove interfering co-extractives using techniques like SPE.

  • Analysis: Analyze the extracts using HPLC or LC-MS to quantify the concentration of the parent pesticide and identify and quantify major degradation products.

  • Data Analysis: Plot the concentration of the pesticide versus time. Assuming first-order kinetics, the degradation rate constant (k) can be determined from the slope of the natural log of concentration versus time plot. The half-life (t½) is then calculated using the formula: t½ = ln(2) / k.[25][26]

Protocol for Pesticide Photolysis Study in Water

This protocol outlines a method for assessing the photodegradation of N-methylcarbamates in an aqueous solution.

Objective: To determine the rate of photolytic degradation of an this compound pesticide in water.

Materials:

  • Test pesticide (analytical grade)

  • Purified water (e.g., deionized or HPLC grade)

  • Buffer solutions for pH control

  • Quartz or borosilicate glass reaction vessels (transparent to relevant UV wavelengths)

  • A light source simulating sunlight (e.g., xenon arc lamp with filters) or natural sunlight

  • Quantum meter or radiometer to measure light intensity

  • Magnetic stirrer and stir bars

  • HPLC or LC-MS system

Procedure:

  • Solution Preparation: Prepare a stock solution of the pesticide in a water-miscible solvent (e.g., acetonitrile). Prepare the final test solutions by spiking the stock solution into the purified water or buffered solution to achieve the desired concentration.

  • Irradiation: Fill the reaction vessels with the test solution and place them under the light source. Use a magnetic stirrer to ensure the solution is well-mixed. Include dark controls (vessels wrapped in aluminum foil) to account for any abiotic degradation not due to light (e.g., hydrolysis).

  • Sampling: At specific time intervals, withdraw aliquots from the reaction vessels.

  • Analysis: Directly analyze the samples (or after appropriate dilution) by HPLC or LC-MS to determine the concentration of the parent pesticide.

  • Data Analysis: Plot the pesticide concentration against irradiation time. The photodegradation rate constant and half-life can be calculated using first-order kinetics, as described for the soil study. The quantum yield can also be determined if the light intensity and molar absorptivity of the pesticide are known.[27]

Protocol for Microbial Degradation of Pesticides in Liquid Culture

This protocol describes a method to assess the capability of a specific microbial isolate to degrade an this compound pesticide.

Objective: To evaluate the degradation of an this compound pesticide by a specific microbial strain in a liquid medium.

Materials:

  • Test pesticide (analytical grade)

  • Microbial isolate of interest

  • Minimal salts medium (MSM) with the pesticide as the sole carbon and/or nitrogen source

  • Sterile flasks

  • Shaking incubator

  • Spectrophotometer for measuring microbial growth (OD600)

  • Sterile sampling equipment

  • HPLC or LC-MS system

Procedure:

  • Inoculum Preparation: Grow the microbial isolate in a suitable nutrient-rich medium to obtain a sufficient cell density. Harvest the cells by centrifugation and wash them with sterile MSM to remove residual nutrients.

  • Medium Preparation: Prepare the MSM and add the pesticide (from a sterile stock solution) to the desired final concentration.

  • Inoculation: Inoculate the MSM containing the pesticide with the washed microbial cells. Include sterile controls (no inoculum) to monitor for abiotic degradation and biotic controls (with inoculum but no pesticide) to monitor for endogenous metabolism.

  • Incubation: Incubate the flasks in a shaking incubator at an appropriate temperature and shaking speed.

  • Sampling: Aseptically collect samples at regular intervals.

  • Analysis: For each sample, measure the microbial growth by reading the optical density at 600 nm. Separate the cells from the medium by centrifugation or filtration. Analyze the supernatant for the concentration of the parent pesticide and its metabolites using HPLC or LC-MS.

  • Data Analysis: Plot the pesticide concentration and microbial growth over time to determine the degradation rate and its correlation with microbial activity.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key degradation pathways and experimental workflows for this compound pesticides.

Hydrolysis_Pathway cluster_conditions Influencing Factors NMC This compound Pesticide Products Phenol/Oxime + Methylcarbamic Acid NMC->Products Hydrolysis (pH dependent) H2O Water (H₂O) Final_Products Methylamine (CH₃NH₂) + Carbon Dioxide (CO₂) Products->Final_Products Spontaneous Decomposition pH pH (Alkaline conditions accelerate) Temp Temperature Photolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Aqueous Solution of Pesticide Fill_Vessels Fill Quartz/Borosilicate Vessels Prep_Sol->Fill_Vessels Dark_Control Prepare Dark Control Fill_Vessels->Dark_Control Irradiation Irradiate with Simulated Sunlight Fill_Vessels->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Analysis Analyze Samples by HPLC or LC-MS Sampling->Analysis Data_Analysis Calculate Rate Constant and Half-life Analysis->Data_Analysis Microbial_Degradation_Carbofuran cluster_enzymes Key Enzymes in Sphingomonas sp. Carbofuran Carbofuran Carbofuran_Phenol Carbofuran Phenol Carbofuran->Carbofuran_Phenol Carbamate Hydrolase (cehA) (Sphingomonas sp.) Metabolite1 2-hydroxy-3-(3-methylpropan-2-ol) phenol Carbofuran_Phenol->Metabolite1 Hydrolysis of Furanyl Ring (Sphingomonas sp. SB5) Further_Degradation Further Degradation (Ring Cleavage) Metabolite1->Further_Degradation Dioxygenase Central_Metabolism Central Metabolism Further_Degradation->Central_Metabolism Enzyme1 Carbamate Hydrolase (e.g., CehA) Enzyme2 Monooxygenases/Dioxygenases (e.g., CfdC, CfdE)

References

N-Methylcarbamate Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of N-methylcarbamate structure-activity relationships (SAR), with a primary focus on their role as acetylcholinesterase (AChE) inhibitors. N-methylcarbamates are a significant class of compounds with applications ranging from pharmaceuticals to agriculture, largely owing to their ability to modulate the activity of cholinesterases.[1] This document provides a detailed overview of their mechanism of action, key structural determinants of their inhibitory potency, experimental protocols for their synthesis and evaluation, and quantitative data to facilitate comparative analysis.

Introduction: The Role and Mechanism of N-Methylcarbamates

N-methylcarbamates exert their biological effects primarily by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] By impeding AChE activity, N-methylcarbamates lead to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism underpins their use in the treatment of conditions characterized by cholinergic deficits, such as Alzheimer's disease, as well as their application as insecticides.[3][4]

The inhibitory action involves the carbamoylation of a serine residue within the active site of AChE, rendering the enzyme temporarily inactive.[5] The stability of this carbamoylated enzyme intermediate is a key factor in the inhibitory potency and duration of action of a given this compound derivative.

Core Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of N-methylcarbamates are profoundly influenced by the nature and position of substituents on both the aromatic ring and the carbamate (B1207046) nitrogen. A generalized this compound structure is shown below:

Where R1 is typically a substituted aryl group.

The Influence of the Aromatic Ring (R1)

The aromatic ring (or other cyclic systems) plays a crucial role in the binding of the this compound to the AChE active site. The nature, position, and electronic properties of substituents on this ring can dramatically alter the inhibitory activity.

  • Substitution Position: The position of substituents on the phenyl ring significantly impacts binding affinity and, consequently, inhibitory potency. This is due to the specific topology of the AChE active site gorge.

  • Electronic Effects: Electron-withdrawing or electron-donating substituents can influence the electrophilicity of the carbamate carbonyl carbon, thereby affecting the rate of carbamoylation of the serine residue in the AChE active site.

  • Steric Factors: The size and shape of the substituents can either promote or hinder the optimal positioning of the carbamate within the enzyme's active site. Bulky substituents may cause steric hindrance, reducing inhibitory activity.

The Role of the N-Methyl Group

The N-methyl group is a common feature of many active carbamate inhibitors. Alterations to this group can impact selectivity and potency. For instance, substitution of the methyl group with larger alkyl or aryl groups can influence the compound's selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).

Quantitative SAR Data

The following tables summarize the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities (IC50 values) of various this compound derivatives. Lower IC50 values indicate greater inhibitory potency.

Table 1: AChE and BChE Inhibition by Substituted Phenyl N-Methylcarbamates

CompoundSubstituent (R)AChE IC50 (µM)BChE IC50 (µM)Selectivity (AChE/BChE)
1 H50.2122.232.26
2 2-Cl45.229.81.52
3 3-Cl36.0560.540.60
4 4-Cl42.135.71.18
5 2-OCH365.348.91.34
6 3-OCH358.755.21.06
7 4-OCH372.168.41.05
8 2-NO288.995.30.93
9 3-NO275.482.10.92
10 4-NO293.2101.50.92

Data compiled from multiple sources for illustrative purposes.

Table 2: Inhibition of Cholinesterases by N,N-Disubstituted Carbamates

CompoundStructureAChE IC50 (µM)BChE IC50 (µM)
11 O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98-
12 2-(Phenylcarbamoyl)phenyl diphenylcarbamate-1.60
13 Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate--
14 Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate--

Note: Some IC50 values were not reported in the cited literature.[3][6]

Experimental Protocols

General Synthesis of Phenyl N-Methylcarbamates

A common method for the synthesis of phenyl N-methylcarbamates involves the reaction of a substituted phenol (B47542) with methyl isocyanate or the reaction of a substituted phenyl chloroformate with methylamine.[7]

Protocol: Synthesis via Phenyl Chloroformate

  • Reaction Setup: To a solution of the desired substituted phenol (1 equivalent) and triethylamine (B128534) (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) at 0 °C, add phenyl chloroformate (1.05 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired phenyl this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of N-methylcarbamates against AChE is commonly determined using a spectrophotometric method developed by Ellman.[8]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (N-methylcarbamates) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds.

  • Assay Mixture: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • AChE solution

    • Test compound at various concentrations (or solvent control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Visualizing Pathways and Workflows

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by N-methylcarbamates, leading to the accumulation of acetylcholine in the synapse.

AChE_Inhibition_Pathway cluster_inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Synaptic_ACh Increased Synaptic ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamoylated_AChE Carbamoylated AChE (Inactive) NMC This compound NMC->AChE Inhibition (Carbamoylation) Cholinergic_R Cholinergic Receptors Synaptic_ACh->Cholinergic_R Binding Response Enhanced Cholinergic Response Cholinergic_R->Response

Caption: Mechanism of AChE inhibition by N-methylcarbamates.

Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for conducting structure-activity relationship studies of this compound inhibitors.

SAR_Workflow Design Compound Design & Library Planning Synthesis Synthesis of This compound Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification BioAssay Biological Evaluation (AChE Inhibition Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Optimization Lead Optimization & Further Design SAR->Optimization Optimization->Design Iterative Cycle

Caption: A typical workflow for this compound SAR studies.

Conclusion

The structure-activity relationships of N-methylcarbamates are a well-established yet continually evolving field of study. The inhibitory potency of these compounds against acetylcholinesterase is highly dependent on their structural features, particularly the substitution patterns on the aromatic ring. A systematic approach to the synthesis and biological evaluation of this compound analogs, guided by the principles outlined in this guide, is essential for the rational design of novel and more effective cholinesterase inhibitors for therapeutic and other applications. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this area.

References

The Genesis of a Class: An In-depth Technical Guide to the Discovery and History of N-Methylcarbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of N-methylcarbamate insecticides, from their natural origins to their development as synthetic crop protection agents. It details the pivotal scientific milestones, key experimental methodologies, and the fundamental mechanism of action that defines this important class of insecticides.

From Ordeal Bean to Wonder Drug: The Discovery of Physostigmine (B191203)

The story of this compound insecticides begins not in a modern laboratory, but in the cultural practices of West Africa. The Calabar bean (Physostigma venenosum), used in traditional "ordeal by poison" ceremonies, was the source of the first known carbamate (B1207046), physostigmine (also known as eserine).

In the mid-19th century, Western scientists began to investigate the potent physiological effects of the Calabar bean. In 1864, Jobst and Hesse successfully isolated the active alkaloid, which they named physostigmine. This discovery was a landmark in pharmacology, as it provided a powerful tool to study the nervous system. Early research on physostigmine was instrumental in understanding chemical neurotransmission and led to its use in medicine, notably for treating glaucoma.

The Leap to Synthetic Analogs: The Dawn of Carbamate Insecticides

The complex structure of physostigmine made it an impractical candidate for widespread agricultural use. However, its unique mode of action – the inhibition of the enzyme acetylcholinesterase (AChE) – sparked interest in developing simpler, synthetic analogs. Scientists sought to retain the carbamate ester moiety, identified as the key functional group responsible for AChE inhibition, while modifying the rest of the molecule to enhance insecticidal activity and improve stability.

This research culminated in the mid-20th century with the development of the first commercially successful this compound insecticides. A major breakthrough was the introduction of carbaryl (B1668338) in 1956 by the Union Carbide Corporation. Carbaryl proved to be a broad-spectrum insecticide with relatively low mammalian toxicity compared to the organochlorine insecticides prevalent at the time. The success of carbaryl spurred the development of a wide range of other this compound insecticides, each with its own unique spectrum of activity and properties.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

This compound insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. By inhibiting AChE, carbamates cause a buildup of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

The inhibition of AChE by N-methylcarbamates is a reversible process. The carbamate molecule binds to the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme complex formed during the normal hydrolysis of acetylcholine, but it can be slowly hydrolyzed to regenerate the active enzyme. This reversibility is a key distinction from organophosphate insecticides, which cause irreversible phosphorylation of AChE.

dot

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to receptor, causing nerve impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Forms stable complex ACh_Buildup ACh Buildup Carbamate This compound Insecticide Carbamate->AChE Binds to active site Carbamoylated_AChE->AChE Slow, reversible hydrolysis Continuous_Stimulation Continuous Nerve Stimulation ACh_Buildup->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound insecticides.

Quantitative Data on this compound Insecticides

The following tables summarize key quantitative data for several common this compound insecticides, including their toxicity to various organisms and their inhibitory activity against acetylcholinesterase.

Table 1: Acute Toxicity (LD50) of Selected this compound Insecticides

InsecticideSpeciesRouteLD50 (mg/kg)Reference
Aldicarb Rat (male)Oral0.8[2]
Carbaryl RatOral310-850[2]
RabbitDermal>2000
Mallard DuckOral>2179
Carbofuran RatOral5-11[2]
RatDermal120[3]
DogOral19[2]
Mallard Duck (male)Oral0.5[2]
Methomyl RatOral17-24
RabbitDermal>2000
Oxamyl Rat (male)Oral5.4
RabbitDermal2960
Propoxur RatOral50-100
House FlyTopical1.5-2.5 µ g/fly

Table 2: Acetylcholinesterase Inhibition (IC50) of Selected this compound Insecticides

InsecticideEnzyme SourceIC50 (µM)Reference
Bendiocarb Rat Brain1[4]
Carbaryl Rat Brain17[4]
Carbofuran 0.033[5]
Propoxur Rat Brain~1[4]
Aldicarb Rat Brain~1[4]

Key Experimental Protocols

Synthesis of Carbaryl (1-naphthyl-N-methylcarbamate)

This protocol describes a common laboratory synthesis of carbaryl from 1-naphthol (B170400) and methyl isocyanate.[6][7]

Materials:

Procedure:

  • Dissolve 2.0 g of 1-naphthol in 4 mL of dry ethyl ether in a 25-mL round-bottom flask.

  • Add 5 drops of triethylamine and a boiling stone.

  • Add 4 mL of an acetone solution containing 0.87 g of methyl isocyanate.

  • Equip the flask with a reflux condenser and reflux the mixture gently for 30 minutes.

  • After reflux, cool the mixture in an ice bath to induce crystallization of the carbaryl product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ether.

  • Allow the crystals to air dry. The melting point of pure carbaryl is 142°C.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like carbamates.[8][9][10][11][12]

Principle: Acetylthiocholine (B1193921) is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • This compound inhibitor solution of known concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the carbamate inhibitor at various concentrations.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 25 µL of the carbamate inhibitor solution (or buffer for control) to the appropriate wells.

  • Add 25 µL of the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Add 50 µL of the DTNB solution to each well.

  • Initiate the enzymatic reaction by adding 50 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

In Vivo Insecticidal Bioassay (Topical Application on Houseflies)

This protocol is a standard method for determining the contact toxicity of an insecticide to an insect species.[1][13]

Materials:

  • Adult houseflies (Musca domestica) of a susceptible strain

  • Test insecticide (e.g., carbaryl)

  • Acetone (solvent)

  • Microsyringe or microapplicator

  • Holding cages with food and water

  • CO2 for anesthetizing the flies

Procedure:

  • Prepare a series of dilutions of the insecticide in acetone.

  • Anesthetize a batch of adult houseflies (typically 3-5 days old) with CO2.

  • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each fly. A control group should be treated with acetone only.

  • Place the treated flies in holding cages with access to a sugar solution and water.

  • Maintain the cages at a constant temperature and humidity (e.g., 25°C and 60% RH).

  • Record mortality at 24 hours post-treatment. Flies that are unable to move are considered dead.

  • Repeat the procedure for each insecticide concentration, using a sufficient number of flies (e.g., 20-30 flies per concentration).

  • Analyze the dose-response data using probit analysis to determine the LD50 value (the lethal dose required to kill 50% of the test population).

Historical Development and Logical Relationships

The development of this compound insecticides followed a logical progression from the discovery of a natural product to the synthesis of optimized synthetic analogs.

dot

History_of_Carbamates cluster_natural Natural Product Discovery cluster_synthetic Synthetic Development cluster_workflows Experimental Workflows Calabar_Bean Calabar Bean (Physostigma venenosum) Physostigmine_Isolation 1864: Isolation of Physostigmine (Eserine) Calabar_Bean->Physostigmine_Isolation AChE_Inhibition_Discovery Elucidation of Acetylcholinesterase (AChE) Inhibition Mechanism Physostigmine_Isolation->AChE_Inhibition_Discovery SAR_Studies Structure-Activity Relationship (SAR) Studies AChE_Inhibition_Discovery->SAR_Studies Carbaryl_Synthesis 1956: Synthesis of Carbaryl (First major commercial success) SAR_Studies->Carbaryl_Synthesis Synthesis_Protocols Synthesis Protocols SAR_Studies->Synthesis_Protocols Inhibition_Assays In Vitro AChE Inhibition Assays SAR_Studies->Inhibition_Assays Further_Development Development of other N-Methylcarbamates (e.g., Aldicarb, Carbofuran) Carbaryl_Synthesis->Further_Development Widespread_Use Widespread Agricultural Use Further_Development->Widespread_Use In_Vivo_Bioassays In Vivo Insecticidal Bioassays Further_Development->In_Vivo_Bioassays

Caption: Historical timeline and logical flow of this compound insecticide development.

Conclusion

The discovery and development of this compound insecticides represent a classic example of natural product-inspired drug discovery. From the elucidation of the mechanism of action of physostigmine to the rational design of synthetic analogs like carbaryl, this class of insecticides has had a profound impact on agriculture and public health. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and scientists working in the fields of insecticide development, neurotoxicology, and drug discovery. Understanding the history and scientific principles behind N-methylcarbamates provides a strong foundation for the development of new and improved pest control agents.

References

A Technical Guide to the Biological Activity of Novel N-Methylcarbamate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel N-Methylcarbamate compounds. N-Methylcarbamates are a significant class of organic compounds, characterized by the -O-CO-NHCH₃ functional group, that have garnered substantial interest in medicinal chemistry and agrochemistry.[1][2] Their utility stems from their ability to act as stable and cell-membrane-permeable surrogates for peptide bonds, which allows them to modulate interactions with biological targets like enzymes and receptors.[2][3] This guide details their primary mechanisms of action, summarizes key quantitative data from recent studies, and provides standardized experimental protocols for their synthesis and evaluation.

Core Mechanism of Action: Cholinesterase Inhibition

The most prominent biological activity of N-Methylcarbamates is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting these enzymes, N-Methylcarbamates increase the concentration and duration of action of ACh in the synaptic cleft. This mechanism is the cornerstone of their use as insecticides and as therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[4][5][6]

The inhibition process involves the carbamoylation of a serine residue within the active site of the cholinesterase enzyme. Unlike the effectively irreversible phosphorylation caused by organophosphates, the carbamoylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. However, this decarbamoylation process is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a pseudo-irreversible inhibition.[6]

AChE_Inhibition cluster_0 Normal ACh Hydrolysis cluster_1 This compound Inhibition AChE AChE Active Site (with Serine-OH) AChE_ACh Enzyme-Substrate Complex AChE->AChE_ACh Binds ACh Acetylcholine (ACh) ACh->AChE_ACh AChE_ACh->AChE Fast Hydrolysis (microseconds) Products Choline + Acetate AChE_ACh->Products AChE_Inhibit AChE Active Site (with Serine-OH) Carbamylated_AChE Carbamoylated Enzyme (Inactive) AChE_Inhibit->Carbamylated_AChE Carbamoylation Carbamate (B1207046) This compound Inhibitor Carbamate->Carbamylated_AChE Carbamylated_AChE->AChE_Inhibit Slow Hydrolysis (minutes to hours)

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Quantitative Data on Biological Activity

The potency of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against target enzymes or their lethal concentration/dose (LC₅₀/LD₅₀) in insecticidal assays.

Cholinesterase Inhibition

Recent research has focused on synthesizing this compound derivatives with high potency and selectivity for either AChE or BuChE.[7][8] Such compounds are promising candidates for treating Alzheimer's disease.[9]

Compound IDTarget EnzymeIC₅₀ ValueSource Organism/AssayReference
12b AChE0.32 ± 0.09 nMHuman recombinant[7]
15d BuChE3.3 ± 0.4 nMHuman recombinant[7]
6q AChE12 µMHousefly brain[10][11]
C7 hAChE30.35 ± 2.07 nMHuman[9]
C7 hBuChE48.03 ± 6.41 nMHuman[9]
Compound 13 AChE190-fold > physostigmineRat cerebral cortex[5]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate AChE38.98 µMEllman's Method[8]
2-(phenylcarbamoyl)phenyl diphenylcarbamate BuChE1.60 µMEllman's Method[8]
Insecticidal and Other Activities

N-Methylcarbamates are widely used as pesticides.[12] Their effectiveness is evaluated by measuring mortality rates against various insect species. Additionally, novel derivatives have shown other biological activities, including larvicidal, fungicidal, and anticancer effects.[4][13][14]

Compound IDActivity TypeTarget OrganismEfficacy MeasurementReference
6q InsecticidalLipaphis erysimi (Aphid)98% mortality at 300 mg/L (24h)[10][11]
Aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates LarvicidalMothsExcellent larvicidal activities[13]
Carbamates from naphtho[2,1-b]furan AntibacterialV. cholerae, E. coliZone of inhibition measured
N-Aryl Carbamate Derivatives FungicidalVarious fungiAntifungal activity assessed[14]

Experimental Protocols

Standardized protocols are crucial for the synthesis and evaluation of novel this compound compounds.

General Synthesis of N-Methylcarbamates

A common and versatile method for synthesizing N-Methylcarbamates involves the reaction of an alcohol or phenol (B47542) with an N-methylcarbamoyl chloride or, alternatively, reacting an amine with a chloroformate.[4]

Synthesis_Workflow cluster_0 Synthesis from Alcohol/Phenol cluster_1 Synthesis from Amine Start1 Alcohol/Phenol (R-OH) Product1 This compound Start1->Product1 Reagent1 Methyl Isocyanate (CH3NCO) Reagent1->Product1 Base1 Base Catalyst (e.g., Triethylamine) Base1->Product1 Start2 Primary/Secondary Amine (R-NHR') Product2 Carbamate Product Start2->Product2 Reagent2 Methyl Chloroformate (ClCOOCH3) Reagent2->Product2 Base2 Base (e.g., Pyridine) Base2->Product2

Caption: General Synthetic Pathways for N-Methylcarbamates.

Protocol:

  • Protection (if necessary): Protect any sensitive functional groups on the starting material (e.g., protecting the carboxylic acid of an amino acid as a methyl ester).[4]

  • Reaction:

    • From an Alcohol/Phenol: Dissolve the alcohol or phenol in an inert solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by the dropwise addition of methyl isocyanate or N-methylcarbamoyl chloride at 0°C to room temperature.

    • From an Amine: Dissolve the amine in an inert solvent. Add a base (e.g., pyridine) and cool to 0°C. Add methyl chloroformate dropwise and allow the reaction to proceed to room temperature.[4]

  • Work-up: Quench the reaction with water or a mild acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy.[14]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BuChE inhibitory activity.[8]

Protocol:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of the test compound in a suitable solvent (e.g., DMSO), a solution of the enzyme (AChE or BuChE), Ellman's reagent (DTNB), and the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the enzyme solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the DTNB and substrate solutions.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay against Cancer Cell Lines

This protocol assesses the potential anticancer activity of the synthesized compounds.[4]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in the culture medium. Replace the old medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Biological_Evaluation_Workflow synthesis Compound Synthesis & Purification charac Structural Characterization (NMR, MS) synthesis->charac invitro Primary In Vitro Screening charac->invitro ache_assay AChE/BuChE Inhibition Assay invitro->ache_assay Therapeutic cyto_assay Cytotoxicity Assay (Cancer Cell Lines) invitro->cyto_assay Oncology other_assay Other Assays (e.g., Antifungal) invitro->other_assay Other hit_id Hit Identification (IC50 Determination) ache_assay->hit_id cyto_assay->hit_id other_assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt invivo In Vivo Testing (Animal Models) lead_opt->invivo

Caption: General Workflow for Biological Evaluation.

References

A Technical Guide to the Genotoxicity of N-Methylcarbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylcarbamates are a class of compounds widely used as pesticides and, in some cases, as pharmaceutical intermediates. Their primary mechanism of toxicity involves the reversible inhibition of acetylcholinesterase. However, concerns regarding their genotoxic potential, and that of their metabolic or environmental derivatives, have prompted extensive research. This guide provides a comprehensive technical overview of the genotoxicity of N-methylcarbamates, focusing on the core mechanisms, a summary of findings from key assays, detailed experimental protocols, and the signaling pathways involved. A central finding is the well-documented distinction between the parent N-methylcarbamate compounds, which are generally not mutagenic in bacterial systems, and their N-nitrosated derivatives, which are potent genotoxic agents.[1][2][3] Furthermore, evidence suggests that some parent compounds can induce DNA damage and chromosomal aberrations in mammalian cells, often through indirect mechanisms such as oxidative stress.

Mechanisms of Genotoxicity

The genotoxic effects of N-methylcarbamates and their derivatives can be broadly categorized into two main pathways: direct DNA damage, primarily by N-nitroso derivatives, and indirect mechanisms, often initiated by the parent compound.

Direct DNA Damage by N-Nitroso Derivatives

N-methylcarbamates can be converted to highly reactive N-nitroso-N-methylcarbamates (NOCs) in the presence of nitrites, such as under the acidic conditions of the stomach.[3] These NOCs are potent alkylating agents that do not require metabolic activation to exert their genotoxic effects. They can directly methylate DNA bases, forming adducts such as O6-methylguanine (O6-MeG). If not repaired, these adducts can lead to mispairing during DNA replication (O6-MeG pairing with thymine (B56734) instead of cytosine), resulting in G:C to A:T transition mutations.[4] Studies have consistently shown that N-nitrosation dramatically increases the mutagenicity and cytotoxicity of N-methylcarbamates in various test systems.[1][2][3]

G NMC This compound NOC N-Nitroso-N-Methylcarbamate (NOC) NMC->NOC N-Nitrosation Nitrite Nitrite Source (e.g., Stomach Acid) Nitrite->NOC Adduct O6-methylguanine DNA Adducts NOC->Adduct Direct Alkylation DNA Cellular DNA DNA->Adduct Replication DNA Replication Adduct->Replication Mutation G:C to A:T Transition Mutation Replication->Mutation Mispairing

Figure 1: Direct genotoxicity pathway of N-nitroso-N-methylcarbamates.
Indirect Genotoxic Mechanisms

Parent this compound compounds can contribute to DNA damage through indirect pathways, most notably via the induction of oxidative stress. The inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which has been linked to increased production of reactive oxygen species (ROS).[5][6] ROS, such as superoxide (B77818) anions and hydroxyl radicals, can damage DNA by causing single- and double-strand breaks, as well as oxidative base modifications like 8-oxo-2'-deoxyguanosine (8-oxo-dG).[7] This oxidative damage can, in turn, trigger cellular DNA repair responses. If the damage overwhelms the repair capacity, it can lead to mutations, chromosomal aberrations, and apoptosis.[8]

G NMC This compound AChE Acetylcholinesterase (AChE) NMC->AChE Inhibition ROS Reactive Oxygen Species (ROS) Production AChE->ROS Downstream Effect Damage Oxidative DNA Damage (e.g., Strand Breaks, 8-oxo-dG) ROS->Damage DNA Cellular DNA DNA->Damage Repair DNA Repair Pathways Damage->Repair Apoptosis Apoptosis / Cell Death Damage->Apoptosis Severe Damage Repair->DNA Successful Repair Mutation Mutations / Chromosomal Aberrations Repair->Mutation Error-Prone Repair or Overwhelmed Capacity

Figure 2: Indirect genotoxicity via oxidative stress induction.

Quantitative Genotoxicity Data

The genotoxicity of N-methylcarbamates varies significantly based on the specific derivative, the test system, and the presence of metabolic activation. The following tables summarize quantitative data from key studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
CompoundTest StrainMetabolic Activation (S9)Concentration Range (µ g/plate )ResultReference
MethylcarbamateS. typhimurium TA98With & Without10 - 1000Negative[9]
MethylcarbamateS. typhimurium TA1535With & Without10 - 1000Negative (No dose-response)[9]
CarbofuranS. typhimurium TA1535Not specifiedNot specifiedPositive[10]
CarbofuranS. typhimurium TA98Not specifiedNot specifiedPositive[10]
Benfuracarb (B1667993)Not specifiedNot specifiedNot specifiedInactive[10]
Table 2: In Vitro Mammalian Cell Genotoxicity Data
CompoundAssayCell LineConcentration RangeKey FindingReference
MethylcarbamateComet AssayL5178Y1250 - 5000 µg/mlPositive: Increased DNA damage with and without S9[9][11]
MethylcarbamateMicronucleus TestCHO1250 - 5000 µg/mlNegative: No increase in micronuclei formation[9][11]
Methomyl (B1676398)Comet AssayHeLa, HEK293Not specifiedPositive: Significant concentration-dependent DNA damage[8]
MethomylChromosome AberrationsHuman LymphocytesNot specifiedPositive: Dose-dependent increase[12]
PirimicarbMicronucleus TestCHO-K110 - 300 µg/mlPositive: Increased frequency of micronuclei[13]
ZinebMicronucleus TestCHO-K11 - 50 µg/mlPositive: Increased frequency of micronuclei[13]
Aldicarb SulfoneComet AssayHuman Lymphocytes10 - 100 µg/mLPositive: Dose- and time-dependent increase in DNA damage[14][15][16]
EthiofencarbComet AssayHuman Lymphocytes10 - 100 µg/mLPositive: Dose- and time-dependent increase in DNA damage[14][15][16]
Table 3: In Vivo Genotoxicity Data
CompoundAssaySpeciesDosesKey FindingReference
Carbendazim (B180503)Micronucleus TestRat Fibroblasts0 - 10 mg/pouchPositive: Pronounced induction of chromosome loss/non-disjunction[17]
CarbendazimGut Micronucleus TestMouseNot specifiedPositive: Induced micronuclei in gut cells[18]

Detailed Experimental Protocols

Standardized protocols are crucial for the reliable assessment of genotoxicity. Below are detailed methodologies for key assays cited in this guide.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is adapted from standard methods used to test N-methylcarbamates.[9][19][20][21]

Objective: To assess the potential of a test compound to induce gene mutations (frameshift or base-pair substitutions) in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • S. typhimurium tester strains (e.g., TA98 for frameshift, TA1535 for base substitution).

  • Test compound (e.g., Methylcarbamate).

  • Positive controls (e.g., 2-Nitrofluorene without S9, 2-Aminofluorene with S9).

  • Negative control (vehicle, e.g., DMSO).

  • S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver for metabolic activation.[22][23]

  • Cofactor solution (NADP, G6P).

  • Minimal glucose agar (B569324) plates.

  • Top agar supplemented with a limiting amount of histidine and biotin.

Procedure:

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.

  • Metabolic Activation: Prepare the S9 mix by combining S9 fraction with a cofactor solution. Keep on ice.

  • Pre-incubation: In a sterile test tube, add in the following order:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound at various concentrations (or positive/negative control).

    • 0.5 mL of 0.1 M sodium phosphate (B84403) buffer (for non-activation tests) OR 0.5 mL of the S9 mix (for activation tests).

  • Incubation: Vortex the tubes gently and incubate for 20-30 minutes at 37°C.

  • Plating: After incubation, add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate. Distribute evenly.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Protocol: In Vitro Comet Assay (Alkaline)

This protocol is based on methods used to assess DNA strand breaks induced by carbamates.[11][24][25]

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual eukaryotic cells.

Materials:

  • Cell line (e.g., L5178Y mouse lymphoma cells).

  • Test compound.

  • Positive control (e.g., H₂O₂).

  • Normal Melting Point (NMP) agarose (B213101) and Low Melting Point (LMP) agarose.

  • Microscope slides.

  • Lysis solution (high salt, e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, with Triton X-100 added just before use).

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13).

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green).

Procedure:

  • Cell Treatment: Expose cell cultures to the test compound at various concentrations for a defined period (e.g., 2-4 hours). Include positive and negative controls.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let it dry.

  • Cell Embedding: Harvest and centrifuge the treated cells. Resuspend the cell pellet in PBS. Mix approximately 1x10⁴ cells with 75 µL of 0.5% LMP agarose (at 37°C) and quickly pipette onto the pre-coated slide. Cover with a coverslip and place on ice for 10 minutes to solidify.

  • Lysis: Gently remove the coverslip and immerse the slides in cold, freshly prepared lysis solution for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind nucleoids.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. DNA fragments will migrate away from the nucleoid, forming a "comet."

  • Neutralization and Staining: Gently remove the slides, wash them with neutralization buffer, and stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use image analysis software to quantify the extent of DNA damage. Common metrics include % Tail DNA (the percentage of DNA in the tail) and Tail Moment.

Experimental Workflows and Signaling Pathways

Visualizing the logical flow of experiments and the complex interplay of cellular pathways is essential for understanding the genotoxic profile of a compound.

General Workflow for In Vitro Genotoxicity Assessment

A typical workflow for assessing the genotoxicity of a new this compound derivative involves a tiered approach, starting with a bacterial mutation assay and progressing to mammalian cell assays if necessary.

G cluster_0 Tier 1: Gene Mutation cluster_1 Tier 2: Chromosomal & DNA Damage cluster_2 Tier 3: In Vivo Confirmation Ames Ames Test (Bacterial Reverse Mutation) With and Without S9 Activation ResultAmes Result Ames->ResultAmes Micronucleus In Vitro Micronucleus Assay (Clastogenicity & Aneugenicity) ResultTier2 Result Micronucleus->ResultTier2 Comet In Vitro Comet Assay (DNA Strand Breaks) Comet->ResultTier2 InVivo In Vivo Assay (e.g., Rodent Micronucleus Test) RiskAssessment Hazard Identification & Risk Assessment InVivo->RiskAssessment TestCompound Test this compound Derivative TestCompound->Ames ResultAmes->Micronucleus Positive or Equivocal ResultAmes->Comet Positive or Equivocal ResultAmes->RiskAssessment Clearly Negative ResultTier2->InVivo Positive Result & Need for Confirmation ResultTier2->RiskAssessment Negative Result

Figure 3: A tiered workflow for in vitro genotoxicity assessment.
Nrf2 Signaling Pathway in Carbamate-Induced Oxidative Stress

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress. Some carbamates have been shown to modulate this pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress (e.g., from carbamates), Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

G cluster_0 Cytoplasm cluster_1 Nucleus NMC Carbamate Exposure ROS Increased ROS NMC->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Enzymes Protective Enzymes (e.g., HO-1, NQO1) Transcription->Enzymes Response Cellular Protection Against Oxidative Damage Enzymes->Response

Figure 4: Activation of the Nrf2 pathway in response to carbamate-induced stress.

References

N-Methylcarbamate as a Protecting Group in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity and yield. The N-methylcarbamate group, while less ubiquitous than its tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) counterparts, offers a unique set of properties that make it a valuable tool in the synthetic chemist's arsenal.

This technical guide provides an in-depth overview of the this compound protecting group, covering its chemical properties, methods of installation and cleavage, stability, and applications in organic synthesis and drug development.

Carbamates, in general, are effective protecting groups for amines as they are straightforward to install, stable under a variety of reaction conditions, and can be removed without affecting the more robust amide bonds. The this compound group specifically provides a balance of stability and reactivity, rendering the protected amine's nitrogen significantly less nucleophilic. This allows for a wide range of chemical manipulations to be performed on other parts of a molecule without unintended reactions involving the protected amine.

Chemical Properties and Stability

The this compound group's stability is a key consideration in its application. It is generally stable to a range of conditions, which allows for its use in multi-step syntheses. The stability of the this compound group is compared with other common amine protecting groups in the table below.

Table 1: Stability and Orthogonality of this compound Protecting Group

Protecting GroupDeprotection ConditionsStability to Other Deprotection ConditionsOrthogonality Notes
This compound Nucleophilic attack (e.g., 2-mercaptoethanol (B42355), K₃PO₄); Strong nucleophiles (e.g., MeLi)Stable to mild acidic conditions (used for Boc removal). Stable to standard catalytic hydrogenolysis (used for Cbz removal). Stable to mild basic conditions (can be labile to strong bases).Orthogonal to the Boc and Cbz protecting groups. Can be selectively removed in the presence of Boc and Cbz groups.
Boc Strong acid (e.g., TFA, HCl)Stable to catalytic hydrogenolysis and mild base.Orthogonal to Cbz and Fmoc groups.
Cbz Catalytic hydrogenolysis (e.g., H₂, Pd/C); Strong acid (e.g., HBr/AcOH)Stable to mild acid and mild base.Orthogonal to Boc and Fmoc groups.
Fmoc Base (e.g., 20% piperidine (B6355638) in DMF)Stable to acid and catalytic hydrogenolysis.Orthogonal to Boc and Cbz groups.

Installation of the this compound Protecting Group

The protection of primary and secondary amines as N-methylcarbamates can be achieved through various methods. A common and efficient method involves the use of methyl chloroformate.

Experimental Protocol: Protection of a Secondary Amine using Methyl Chloroformate

This protocol describes a general procedure for the protection of a secondary amine with a methylcarbamate group.

Materials:

  • Secondary amine (1.0 eq)

  • Methyl chloroformate (1.1 - 1.5 eq)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq) and the non-nucleophilic base (1.5 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add methyl chloroformate (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel or recrystallization to afford the pure this compound-protected amine.

G cluster_workflow Protection Workflow amine Secondary Amine reaction Reaction at 0°C to RT amine->reaction reagents Methyl Chloroformate, Base (e.g., Et3N) reagents->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup (Water, Brine) reaction->workup drying Drying (Na2SO4) workup->drying purification Purification (Chromatography) drying->purification product This compound Protected Amine purification->product

Caption: General workflow for the protection of a secondary amine as an this compound.

Cleavage of the this compound Protecting Group

The deprotection of N-methylcarbamates can be achieved under nucleophilic conditions, which provides an orthogonal approach to the acid-labile Boc and hydrogenolysis-labile Cbz groups. A mild and efficient method utilizes 2-mercaptoethanol.

Experimental Protocol: Nucleophilic Deprotection using 2-Mercaptoethanol

This protocol details a method for the cleavage of N-methylcarbamates that is tolerant of various sensitive functional groups.

Materials:

  • This compound protected amine (1.0 eq)

  • Potassium phosphate (B84403) tribasic (K₃PO₄) (4.0 eq)

  • 2-Mercaptoethanol (2.0 eq)

  • N,N-Dimethylacetamide (DMAc) (to make a 0.25 M solution)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • To a round-bottom flask, add the this compound protected amine (1.0 eq) and potassium phosphate tribasic (4.0 eq).

  • Add N,N-Dimethylacetamide (DMAc) to achieve a concentration of 0.25 M.

  • Purge the suspension with an inert gas (e.g., nitrogen or argon) three times.

  • Add 2-mercaptoethanol (2.0 eq) to the mixture.

  • Stir the reaction mixture at 75 °C for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with dichloromethane (DCM) multiple times.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • The residue can be purified by column chromatography on silica gel or reverse-phase HPLC to afford the unprotected amine.

G cluster_workflow Deprotection Workflow protected_amine This compound Protected Amine reaction Reaction at 75°C protected_amine->reaction reagents 2-Mercaptoethanol, K3PO4 reagents->reaction solvent DMAc solvent->reaction workup Aqueous Workup and Extraction (DCM) reaction->workup drying Drying (Na2SO4) workup->drying purification Purification (Chromatography/HPLC) drying->purification product Free Amine purification->product

Caption: General workflow for the nucleophilic deprotection of an this compound.

Applications in Organic Synthesis and Drug Development

The this compound moiety is not only a protecting group but is also a key structural component in numerous approved drugs and prodrugs. Its stability and ability to participate in hydrogen bonding are crucial for drug-target interactions.

As a protecting group, the this compound finds utility in multi-step syntheses where orthogonality is required. For instance, in the synthesis of complex natural products or their analogues, the ability to selectively deprotect an this compound in the presence of acid-sensitive (e.g., Boc, silyl (B83357) ethers) or reduction-sensitive (e.g., Cbz, esters, nitro groups) functional groups is highly advantageous.

While specific, detailed examples of this compound as a protecting group in total synthesis are less frequently highlighted in introductory texts compared to Boc or Cbz, its application is evident in scenarios demanding its unique deprotection conditions. The development of milder deprotection protocols, such as the 2-mercaptoethanol method, further expands its applicability for substrates with sensitive functionalities.

In drug development, the carbamate (B1207046) linkage is often incorporated into the final molecular structure to enhance biological activity or to create prodrugs. The this compound group can improve a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Conclusion

The this compound protecting group represents a versatile and valuable tool for organic chemists. Its robust nature, coupled with specific and mild deprotection methods, provides a useful orthogonal strategy in complex synthetic endeavors. For researchers and professionals in drug development, a thorough understanding of the properties and manipulation of the this compound group is essential for the efficient synthesis of target molecules and the design of novel therapeutic agents. The detailed protocols and stability data presented in this guide aim to facilitate the effective implementation of the this compound protecting group in a variety of synthetic applications.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of N-Methylcarbamate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcarbamate pesticides are a class of insecticides widely used in agriculture to protect crops.[1] Due to their potential for contamination of food and water sources and their neurotoxic effects in humans, sensitive and reliable analytical methods for their detection and quantification are crucial.[2] These compounds are often thermally unstable and exhibit low UV absorbance, making analysis by gas chromatography or standard HPLC challenging.[1][3] A robust and widely adopted solution is High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection.[1][3] This methodology, which forms the basis for official protocols such as EPA Method 531.1, 531.2, and AOAC Official Method 985.23, offers excellent sensitivity and selectivity.[1][3][4][5]

This application note provides detailed protocols and methodologies for the analysis of this compound pesticides using HPLC with post-column derivatization.

Principle of Analysis

The analysis of N-methylcarbamates by this method involves a multi-step process:

  • Chromatographic Separation: The pesticide compounds are first separated on a reverse-phase HPLC column.[3][6]

  • Post-Column Hydrolysis: After separation, the eluted N-methylcarbamates are hydrolyzed in a post-column reactor using a strong base, typically sodium hydroxide (B78521) (NaOH), at an elevated temperature (80-100°C). This reaction cleaves the carbamate (B1207046) group, yielding methylamine (B109427).[1][6][7]

  • Post-Column Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent, such as 2-mercaptoethanol (B42355), to form a highly fluorescent isoindole derivative.[1][3][6]

  • Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector, providing high sensitivity and selectivity for the this compound analytes.[3][6]

Experimental Protocols

Reagents and Standards
  • Reagents: Deionized water, methanol (B129727) (HPLC grade), acetonitrile (B52724) (HPLC grade), sodium hydroxide, phosphoric acid, borate (B1201080) buffer, o-phthalaldehyde (OPA), and 2-mercaptoethanol.[8]

  • Analytical Standards: Certified analytical standards of the target this compound pesticides are required.[2][8] Stock solutions are typically prepared in methanol and stored under refrigeration.[8] Working standards are prepared by diluting the stock solutions in methanol or a suitable solvent.[8]

Sample Preparation

Aqueous Samples (e.g., Drinking Water, Groundwater)

  • Preservation: For samples containing residual chlorine, add sodium thiosulfate (B1220275) to dechlorinate. To prevent hydrolysis of certain carbamates, buffer the sample to a pH of approximately 3.8 using potassium dihydrogen citrate.[6]

  • Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.[6]

  • Direct Injection: For relatively clean samples, a direct aqueous injection of up to 1000 µL can be performed.[6]

Solid and Waste Samples

For soil, sludge, and oily wastes, extraction is necessary:

  • Weigh 20 ± 0.1 g of the sample into a separatory funnel.

  • Add 40 mL of hexane (B92381) and 25 mL of acetonitrile and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the acetonitrile (bottom) layer.

  • Repeat the acetonitrile extraction two more times, combining all acetonitrile extracts.[8]

  • The combined extract may require a cleanup step to remove interferences.[8]

Food Samples (e.g., Fruits, Vegetables)

A common method for food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach:

  • Homogenize 15 g of the sample (5 g for spices or challenging matrices) in a 50 mL centrifuge tube and add 15 mL of 1% acetic acid in acetonitrile.[5]

  • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate) and shake vigorously for 1 minute.[5]

  • Centrifuge to separate the solid material.[5]

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup using a tube containing sorbents like PSA, C18, and/or graphitized carbon black to remove interferences such as fats, waxes, and pigments.[5]

  • After cleanup, the final extract is ready for HPLC analysis.

HPLC and Post-Column Derivatization Conditions

The following table summarizes typical HPLC and post-column reaction conditions:

ParameterTypical Conditions
HPLC System Capable of gradient elution with a post-column reaction module[1]
Analytical Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase Gradient of methanol and water, or acetonitrile and water[1]
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 100 - 400 µL[1][3]
Post-Column Reagent 1 (Hydrolysis) 0.05 - 0.075 N NaOH at a flow rate of approximately 0.3-0.4 mL/min[1]
Post-Column Reactor 1 Temperature 80 - 100°C[7]
Post-Column Reagent 2 (Derivatization) OPA and 2-mercaptoethanol in a borate buffer at a flow rate of approximately 0.4 mL/min[9]
Post-Column Reactor 2 Temperature Ambient or slightly elevated (e.g., 40°C)[9]
Fluorescence Detector Excitation ~330-340 nm[3][6]
Fluorescence Detector Emission ~450-465 nm[3][6]
Post-Column Reagent Preparation
  • Hydrolysis Reagent (0.05 N NaOH): Dissolve 2 g of NaOH in water and dilute to 1 L. Filter and degas before use.

  • Derivatization Reagent (OPA/Mercaptoethanol):

    • Prepare a borate buffer by dissolving 19.1 g of Borax (Na₂B₄O₇•10H₂O) in 1 L of water.

    • Dissolve 0.1 g of o-phthalaldehyde (OPA) in 10 mL of methanol and add it to the borate buffer.

    • Add 1.0 mL of 2-mercaptoethanol to the solution and mix gently.

    • Protect the reagent from light.

Data Presentation

The following table presents a summary of performance data for the analysis of several this compound pesticides using HPLC with post-column derivatization.

AnalyteRetention Time (min)Method Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)
Aldicarb sulfoxide~5.5≤0.010.05
Aldicarb sulfone~6.5≤0.010.05
Oxamyl~8.0≤0.010.05
Methomyl~9.5≤0.010.05
3-Hydroxycarbofuran~12.0≤0.010.05
Aldicarb~14.0≤0.010.05
Propoxur~16.0≤0.010.05
Carbofuran~17.0≤0.010.05
Carbaryl~18.5≤0.010.05
Methiocarb~20.0≤0.010.05

Note: Retention times are approximate and can vary depending on the specific HPLC column and conditions used. MDL and LOQ values are based on published methods and may vary between laboratories and sample matrices.[4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Preservation Preservation & Filtration (if aqueous) Sample->Preservation Extraction Extraction (if solid/food) Sample->Extraction HPLC HPLC Separation (C18 Column) Preservation->HPLC Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Cleanup->HPLC PCR Post-Column Reaction (Hydrolysis & Derivatization) HPLC->PCR Detection Fluorescence Detection PCR->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Report Reporting Quantification->Report

Caption: General workflow for this compound analysis.

Post-Column Derivatization Chemistry

G Carbamate This compound (from HPLC column) Hydrolysis Hydrolysis (+ NaOH, Heat) Carbamate->Hydrolysis Methylamine Methylamine Hydrolysis->Methylamine Derivatization Derivatization (+ OPA, 2-Mercaptoethanol) Methylamine->Derivatization Fluorophore Fluorescent Isoindole (Detected) Derivatization->Fluorophore

Caption: Chemical pathway of post-column derivatization.

Conclusion

HPLC with post-column derivatization and fluorescence detection provides a sensitive, selective, and reliable method for the analysis of this compound pesticides in various matrices. The protocols outlined in this application note are based on established EPA and AOAC methods and can be adapted to meet specific laboratory and sample requirements. Proper sample preparation is critical for accurate and precise results, especially in complex matrices like food and soil. By following these guidelines, researchers and analysts can effectively monitor this compound residues to ensure food safety and environmental quality.

References

Application Notes and Protocols for the Quantitative Analysis of N-Methylcarbamate Residues in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcarbamate pesticides are a class of insecticides widely used in agriculture to protect crops from various pests. Due to their potential toxicity to humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products.[1] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations. This document provides detailed application notes and protocols for the quantitative analysis of this compound residues in food matrices using modern analytical techniques. The primary methods covered are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following post-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] A widely accepted and effective sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is also detailed.[4][5]

Quantitative Data Summary

The following table summarizes the performance of analytical methods for the determination of various this compound residues in different food matrices. This data is compiled from various studies and demonstrates the typical performance characteristics of the methods described herein.

PesticideFood MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
AldicarbFruits & VegetablesLC-MS/MS0.05 - 2.00.20 - 5.070.9 - 1191.0 - 11
CarbofuranFruits & VegetablesLC-MS/MS0.2 - 2.00.5 - 5.088.1 - 118.4< 10
MethomylFruits & VegetablesLC-MS/MS0.2 - 2.00.5 - 5.088.1 - 118.4< 10
CarbarylFruits & VegetablesLC-MS/MS0.2 - 2.00.5 - 5.088.1 - 118.4< 10
OxamylFruits & VegetablesLC-MS/MS0.2 - 2.00.5 - 5.088.1 - 118.4< 10
PropoxurFruits & VegetablesLC-MS/MS0.2 - 2.00.5 - 5.088.1 - 118.4< 10
Aldicarb sulfoxideGingerLC-MS/MS0.05 - 2.00.20 - 5.070.9 - 1191.0 - 11
Aldicarb sulfoneGingerLC-MS/MS0.05 - 2.00.20 - 5.070.9 - 1191.0 - 11
Various CarbamatesJuiceLC-MS/MS-< 1 ppb74.4 - 111.01.4 - 4.1
11 CarbamatesDrinking WaterHPLC-FLD≤ 0.010.05--

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data compiled from multiple sources.[3][6][7][8]

Experimental Protocols

Sample Preparation: QuEChERS Method (AOAC Official Method 2007.01)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide variety of food matrices.[4]

Materials:

  • Homogenizer or blender

  • 50 mL centrifuge tubes with screw caps

  • Centrifuge capable of at least 3000 x g

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate (B86180) sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Weigh 10-15 g of a representative portion of the food sample into a blender and homogenize. For dry samples, add an appropriate amount of water to rehydrate before homogenization.[9]

  • Extraction:

    • Transfer 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 6 g MgSO₄ and 1.5 g sodium acetate).[4]

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbent. The composition of the dSPE sorbent depends on the matrix:

      • General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.

      • Fatty Matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

      • Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 7.5 mg GCB.

    • Vortex the tube for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for HPLC-FLD or LC-MS/MS analysis.

Instrumental Analysis: HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)

This method is highly selective and sensitive for N-methylcarbamates.[2]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Post-column derivatization system.

  • Fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Reagents:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade methanol (B129727) or acetonitrile.

  • Hydrolysis Solution: 0.05 N Sodium hydroxide.

  • Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) solution.

HPLC and Post-Column Conditions:

  • Column Temperature: 35 °C

  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 10 - 100 µL

  • Gradient Program: A typical gradient starts with a high percentage of water and increases the organic phase percentage over time to elute the carbamates.

  • Post-Column Hydrolysis: The column effluent is mixed with the hydrolysis solution at an elevated temperature (e.g., 95 °C) to hydrolyze the carbamates to methylamine.

  • Post-Column Derivatization: The hydrolyzed effluent is then mixed with the OPA/2-mercaptoethanol reagent to form a highly fluorescent isoindole derivative.

  • Fluorescence Detection: Excitation at ~340 nm and Emission at ~455 nm.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, allowing for the simultaneous analysis of multiple pesticide residues.[3][6]

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or similar column.

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

LC-MS/MS Conditions:

  • Column Temperature: 40 °C

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Gradient Program: A suitable gradient is used to separate the target analytes.

  • Ionization Mode: ESI positive mode is typically used for N-methylcarbamates.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. For each analyte, at least two specific precursor-to-product ion transitions are monitored for confirmation.

Visualizations

Signaling Pathway: Inhibition of Acetylcholinesterase

N-methylcarbamates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of nerve impulses.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Carbamate This compound AChE_inhib Acetylcholinesterase (AChE) Carbamate->AChE_inhib Binds to Inhibited_AChE Carbamylated AChE (Inactive) Accumulated_ACh Accumulated ACh Receptor_inhib Postsynaptic Receptor Accumulated_ACh->Receptor_inhib Continuously Binds Overstimulation Continuous Nerve Impulse (Overstimulation) AChE_inhib->Inhibited_AChE Forms Receptor_inhib->Overstimulation

Caption: Mechanism of acetylcholinesterase inhibition by N-methylcarbamates.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound residues in food samples is depicted below.

G Sample_Reception Sample Reception & Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample_Reception->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE_Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Instrumental_Analysis Instrumental Analysis (HPLC-FLD or LC-MS/MS) Filtration->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing Reporting Final Report Data_Processing->Reporting

Caption: General experimental workflow for this compound residue analysis in food.

References

Synthesis Protocol for N-Methylmethyl Carbamate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental protocols for the synthesis of N-methylmethyl carbamate (B1207046), a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and important safety considerations. Two primary synthetic routes are presented, catering to different laboratory capabilities and green chemistry preferences.

Introduction

N-methylmethyl carbamate is a key building block in organic synthesis. Carbamate functionalities are prevalent in a wide range of biologically active molecules, including insecticides and pharmaceuticals. The methods detailed below provide reliable and scalable procedures for the laboratory-scale preparation of this compound.

Method 1: Synthesis from Methyl Chloroformate and Methylamine (B109427)

This classic and high-yielding method involves the reaction of methyl chloroformate with an aqueous solution of methylamine. The reaction is typically performed at low temperatures to control its exothermic nature and in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

  • Methylamine (33% aqueous solution)

  • Methyl chloroformate

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ice-salt bath

  • 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

Procedure:

  • In the 2 L flask, combine 300 mL of diethyl ether and 186 g (2 moles) of a 33% aqueous methylamine solution.

  • Cool the stirred mixture to 0-5 °C using an ice-salt bath.

  • Slowly add 189 g (2 moles) of methyl chloroformate from the dropping funnel, ensuring the temperature does not rise above 5 °C. The addition rate should be carefully controlled due to the exothermic nature of the reaction.

  • Simultaneously with the methyl chloroformate addition, gradually add a cold solution of 80 g (2 moles) of sodium hydroxide in 120 mL of water. The rates of addition should be managed so that the final portions of both solutions are added at the same time. Continuous and vigorous stirring is crucial throughout this process.

  • After the addition is complete, allow the reaction mixture to stir for an additional 15 minutes at 0-5 °C.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Extract the aqueous layer with 100 mL of diethyl ether.

  • Combine the organic layers and dry them by shaking with anhydrous potassium carbonate.

  • Filter to remove the drying agent and concentrate the ether solution under reduced pressure.

  • The crude product is then purified by vacuum distillation.

Data Presentation
ParameterValueReference
ReactantsMethylamine, Methyl ChloroformateAdapted from Organic Syntheses[1][2]
Stoichiometry1:1 molar ratioAdapted from Organic Syntheses[1][2]
SolventDiethyl ether / Water (biphasic)Adapted from Organic Syntheses[1][2]
BaseSodium HydroxideAdapted from Organic Syntheses[1][2]
Reaction Temperature0-5 °CAdapted from Organic Syntheses[1][2]
Reaction Time~5 hours for addition, 15 min stirringAdapted from Organic Syntheses[1][2]
Purification MethodVacuum DistillationAdapted from Organic Syntheses[1][2]
Expected Yield88-90% (for the ethyl analog)[1]

Method 2: Synthesis from Dimethyl Carbonate and 1,3-Dimethylurea (B165225)

This method represents a more modern, phosgene-free approach to N-methylmethyl carbamate synthesis. It involves the reaction of dimethyl carbonate with 1,3-dimethylurea in the presence of a catalyst at elevated temperature and pressure.[3]

Experimental Protocol

Materials:

  • Dimethyl carbonate (DMC)

  • 1,3-Dimethylurea (DMU)

  • Catalyst (e.g., basic, acidic, or tin-based salts like Bu₂SnO)[3]

  • Stainless steel high-pressure reactor

Procedure:

  • Charge the stainless steel reactor with dimethyl carbonate and 1,3-dimethylurea in a molar ratio of 15:1 to 1:1.[3]

  • Add the catalyst in an amount of 1-12 mol% relative to the 1,3-dimethylurea.[3]

  • Seal the reactor and heat the mixture to a temperature between 80-200 °C.[3]

  • The reaction is carried out under a pressure of 0.1-5.0 MPa.[3]

  • Maintain these conditions for a reaction time of 0.5-10 hours.[3]

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • The product, N-methylmethyl carbamate, can be isolated and purified from the reaction mixture, for example, by distillation.

Data Presentation
ParameterValueReference
ReactantsDimethyl Carbonate, 1,3-Dimethylurea[3]
Molar Ratio (DMC:DMU)15:1 to 1:1[3]
CatalystBasic, acidic, or tin-based salts[3]
Catalyst Loading1-12 mol% (relative to DMU)[3]
Reaction Temperature80-200 °C[3]
Reaction Pressure0.1-5.0 MPa[3]
Reaction Time0.5-10 hours[3]
Purification MethodSeparation and Distillation[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-methylmethyl carbamate via the methyl chloroformate and methylamine route.

SynthesisWorkflow A 1. Reaction Setup - Flask with Ether & Methylamine - Cool to 0-5 °C B 2. Reagent Addition - Add Methyl Chloroformate - Add NaOH solution - Maintain T < 5 °C A->B C 3. Reaction - Stir for 15 min at 0-5 °C B->C D 4. Workup - Separate layers - Extract aqueous phase C->D E 5. Drying & Concentration - Dry with K₂CO₃ - Remove solvent D->E F 6. Purification - Vacuum Distillation E->F G Final Product N-Methylmethyl Carbamate F->G

Caption: Experimental workflow for the synthesis of N-methylmethyl carbamate.

References

Application of N-Methylcarbamate in Pharmaceutical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylcarbamates are a significant class of organic compounds characterized by the R-NH-C(=O)O-R' functional group. Their structural similarity to acetylcholine (B1216132) and their ability to act as carbamoylating agents for enzymes have positioned them as a versatile scaffold in pharmaceutical research. This document provides a comprehensive overview of their applications, quantitative data on their biological activity, and detailed protocols for their synthesis and evaluation.

Key Applications in Pharmaceutical Research

The utility of the N-methylcarbamate moiety spans several therapeutic areas, primarily due to its ability to modulate enzyme activity and improve the pharmacokinetic properties of parent molecules.

  • Cholinesterase Inhibition in Neurodegenerative Diseases: The most established application of N-methylcarbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By reversibly carbamylating a serine residue in the active site of these enzymes, N-methylcarbamates prevent the breakdown of the neurotransmitter acetylcholine.[1][2] This mechanism leads to increased acetylcholine levels in the synaptic cleft, which is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, Parkinson's disease dementia, and myasthenia gravis.[1][3] A prominent example is Rivastigmine , a dual inhibitor of both AChE and BChE.[1][3]

  • Anticancer Activity: Emerging research has identified this compound derivatives as potential anticancer agents.[1][4] Their cytotoxic effects can be mediated through various mechanisms, including the inhibition of enzymes critical for cancer cell proliferation, such as topoisomerase II.[1] Certain carbamates have been shown to induce apoptosis in cancer cells, including multidrug-resistant leukemia cell lines.[4]

  • Prodrugs: The this compound linkage can be incorporated into a parent drug molecule to create a prodrug.[1][5] This strategy is employed to enhance metabolic stability, protect the drug from first-pass metabolism, and improve bioavailability.[5][6][7] The carbamate (B1207046) bond is designed to be cleaved in vivo, releasing the active pharmaceutical ingredient.[5]

  • Other Therapeutic Areas: The versatility of the this compound scaffold has led to its exploration in other areas. For instance, Felbamate is an alkyl carbamate derivative used as an antiepileptic drug.[6] Mebendazole, a methyl carbamate derivative, is a broad-spectrum anthelmintic agent.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives, primarily focusing on their cholinesterase inhibitory activity.

Table 1: Cholinesterase Inhibition by this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98[3]
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60[3]
RivastigmineAChE & BChEVaries by study[3]
Galantamine (for comparison)AChEVaries by study[3]

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

Mechanism of Acetylcholinesterase (AChE) Inhibition

N-methylcarbamates act as pseudo-irreversible inhibitors of AChE. The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamoylated enzyme that is much slower to hydrolyze than the acetylated enzyme formed by acetylcholine.

AChE_Inhibition AChE Acetylcholinesterase (AChE) (Active Enzyme) Complex AChE-NMC Complex AChE->Complex Binding NMC This compound Inhibitor NMC->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex->Carbamoylated_AChE Carbamoylation of Serine residue Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis Spontaneous (slow) Products AChE (Regenerated) + Carbamate byproduct Hydrolysis->Products

Mechanism of AChE Inhibition by N-Methylcarbamates
Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of this compound compounds against cholinesterases using Ellman's method.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate (B84403) Buffer - DTNB - Substrate (ATCI/BTCI) - Enzyme (AChE/BChE) Add_DTNB Add DTNB Solution (125 µL) Reagents->Add_DTNB Compounds Prepare Test Compound Serial Dilutions Add_Compound Add Test Compound (25 µL) Compounds->Add_Compound Add_Enzyme Add Enzyme Solution (50 µL) Add_Compound->Add_Enzyme Incubate1 Incubate (15 min, 37°C) Add_Enzyme->Incubate1 Incubate1->Add_DTNB Add_Substrate Initiate Reaction: Add Substrate Solution (25 µL) Add_DTNB->Add_Substrate Measure Measure Absorbance at 412 nm (every minute for 10-15 min) Add_Substrate->Measure Calculate Calculate Rate of Reaction Measure->Calculate Plot Plot % Inhibition vs. Compound Concentration Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Workflow for In Vitro Cholinesterase Inhibition Assay

Experimental Protocols

General Synthesis of N-Methylcarbamates from an Amine

A common method for the synthesis of N-methylcarbamates involves the reaction of an amine with a chloroformate.[1]

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • Phenyl chloroformate (1.1 equivalents)

  • Anhydrous solvent (e.g., dichloromethane (B109758), ethyl acetate)

  • Base (e.g., triethylamine, pyridine, or an aqueous base like NaHCO₃) (1.0-1.2 equivalents if the amine is used as a salt)

  • Stirring apparatus

  • Reaction vessel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the primary or secondary amine in the chosen anhydrous solvent in a reaction vessel.

  • If the amine is provided as a salt (e.g., hydrochloride), add the base to the solution.

  • Cool the mixture to the desired temperature, typically between 0 °C and room temperature.

  • Add phenyl chloroformate dropwise to the stirred amine solution. The phenyl chloroformate can be added neat or dissolved in a small amount of the reaction solvent.

  • Allow the reaction to stir at the selected temperature until completion. Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to overnight.

  • Upon completion, quench the reaction, for example, with water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain the desired this compound.[8]

In Vitro Acetylcholinesterase/Butyrylcholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize cholinesterase inhibitors.[1]

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • AChE or BChE enzyme solution

  • Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE

  • Test this compound compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions in 0.1 M phosphate buffer, pH 8.0.

  • In a 96-well plate, add 25 µL of the test compound solution to each well. Include a vehicle control (buffer with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Add 50 µL of the enzyme solution (AChE or BChE) to each well.

  • Incubate the plate for 15 minutes at 37°C.

  • Add 125 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE).

  • Immediately begin measuring the absorbance at 412 nm every minute for a duration of 10-15 minutes using a microplate reader.[1]

Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound compounds on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test this compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solvent

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

References

Application Notes and Protocols for the Analysis of N-Methylcarbamate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of N-Methylcarbamate pesticides in various matrices, primarily focusing on food samples. The methodologies described herein are based on established and widely used techniques such as QuEChERS for sample preparation, followed by High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Introduction

This compound pesticides are a class of insecticides widely used in agriculture to protect crops from various pests.[1] Due to their potential toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for these compounds in food products.[2] Accurate and sensitive analytical methods are therefore essential for monitoring these residues to ensure food safety.[3] This document outlines robust and reliable protocols for the extraction, cleanup, and analysis of this compound pesticides.

Experimental Protocols

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become a standard for pesticide residue analysis in food matrices.[4][5][6] It involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (B52724) (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)[2][7]

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent, C18, and magnesium sulfate. For highly pigmented samples, graphitized carbon black (GCB) may be included.[2]

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals or spices, use a smaller amount (e.g., 5 g) and add an appropriate amount of water to hydrate (B1144303) the sample.[2][3]

  • Add 15 mL of 1% acetic acid in acetonitrile to the tube.[2][8]

  • Add the appropriate internal standard solution.[3]

  • Cap the tube and shake vigorously for 1 minute.[2]

  • Add the QuEChERS extraction salt packet.[2][7]

  • Immediately cap and shake vigorously for 1 minute.[2]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[8]

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube for cleanup.[7]

  • Shake the d-SPE tube for 2 minutes.[9]

  • Centrifuge for 5 minutes.[8]

  • The supernatant is the final extract. Filter it through a 0.22 or 0.45 µm filter before analysis.[2][10]

Experimental Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample (15g) AddSolvent 2. Add 15mL 1% Acetic Acid in ACN Sample->AddSolvent AddSalts 3. Add QuEChERS Extraction Salts AddSolvent->AddSalts ShakeExtract 4. Shake Vigorously (1 min) AddSalts->ShakeExtract CentrifugeExtract 5. Centrifuge ShakeExtract->CentrifugeExtract TransferSupernatant 6. Transfer Supernatant CentrifugeExtract->TransferSupernatant Acetonitrile Layer Add_dSPE 7. Add to d-SPE Tube TransferSupernatant->Add_dSPE Shake_dSPE 8. Shake (2 min) Add_dSPE->Shake_dSPE Centrifuge_dSPE 9. Centrifuge Shake_dSPE->Centrifuge_dSPE FinalExtract Final Extract for Analysis Centrifuge_dSPE->FinalExtract

Caption: QuEChERS sample preparation workflow.

Analytical Methods

This method is a robust and sensitive technique for the analysis of N-methylcarbamates, often following EPA Method 531.1 or 531.2.[1][11] It involves the separation of carbamates on a reversed-phase column, followed by post-column hydrolysis to methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and a mercaptan to form a highly fluorescent derivative.[1][2]

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2][7]

  • Post-column reaction system

  • Fluorescence detector

Reagents:

Typical HPLC Conditions:

Parameter Value
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of Water and Methanol/Acetonitrile
Flow Rate 0.8 - 1.5 mL/min
Injection Volume 10 - 100 µL
Column Temperature 40 °C

| Fluorescence Detection | Excitation: ~330 nm, Emission: ~465 nm[1][7] |

Post-Column Reaction:

  • The column effluent is mixed with the hydrolysis solution to convert the N-methylcarbamates to methylamine.

  • The resulting solution is then mixed with the OPA/mercaptoethanol reagent to form the fluorescent derivative.

  • The reaction mixture passes through the fluorescence detector for detection.

Signaling Pathway for Post-Column Derivatization

Post_Column_Derivatization cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization Carbamate This compound Methylamine Methylamine Carbamate->Methylamine + NaOH Fluorescent_Product Fluorescent Derivative Methylamine->Fluorescent_Product + OPA/Mercaptoethanol Detector Fluorescence Detector Fluorescent_Product->Detector Detection

Caption: Post-column derivatization reaction pathway.

LC-MS/MS offers high selectivity and sensitivity, making it an excellent alternative for the analysis of this compound pesticides, especially in complex matrices.[8][12]

Instrumentation:

  • LC system (UPLC or HPLC)

  • Tandem quadrupole mass spectrometer

  • Electrospray ionization (ESI) source

Typical LC-MS/MS Conditions:

Parameter Value
Column C18 (e.g., Shim-pack FC-ODS, 2.0 x 150 mm)[13]
Mobile Phase A 0.1% Formic Acid in Water[13]
Mobile Phase B Acetonitrile[13]
Flow Rate 0.2 - 0.4 mL/min[13]
Injection Volume 3 - 10 µL[13]
Ionization Mode ESI Positive[13]

| Scan Type | Multiple Reaction Monitoring (MRM)[8] |

Quantitative Data Summary

The following tables summarize the performance data for the analysis of various this compound pesticides using the described methods.

Table 1: Recovery of this compound Pesticides using QuEChERS and LC-MS/MS in Juice Samples [8]

CompoundRecovery (%)RSD (%)
Aldicarb95.22.8
Carbofuran98.72.1
Methomyl92.53.5
Oxamyl88.44.1
Carbaryl101.31.8
Propoxur96.82.5
Data from spiking at 0.01 mg/kg

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Pesticides by LC-MS/MS [10]

CompoundLOD (µg/kg)LOQ (µg/kg)
Aldicarb0.51.5
Carbofuran0.20.5
Methomyl1.03.0
Oxamyl2.05.0
Carbaryl0.31.0
Propoxur0.41.2

Table 3: Recovery of this compound Pesticides in Various Crops using HPLC-Fluorescence [14]

CompoundFortification Level (ppm)Average Recovery (%)
Aldicarb0.0598
1.099
Carbofuran0.05101
1.0100
Methomyl0.0597
1.098
Carbaryl0.05102
1.0101
Average of 9 different crops

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the determination of this compound pesticide residues in food and environmental samples. The QuEChERS method offers an efficient and effective approach for sample preparation. For analysis, both HPLC with post-column derivatization and fluorescence detection and LC-MS/MS are powerful techniques, with the choice depending on the specific requirements for sensitivity, selectivity, and available instrumentation. The provided quantitative data demonstrates the high accuracy and precision achievable with these methods.

References

Application Notes and Protocols for the Detection of N-Methylcarbamates Using Post-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcarbamate pesticides are a class of neurotoxic insecticides widely used in agriculture to protect various crops.[1][2] Due to their potential to contaminate food and water sources, and the associated risks to human health, regulatory bodies worldwide have established maximum residue limits for these compounds.[2][3] The analysis of N-methylcarbamates presents a challenge due to their thermal instability, making them unsuitable for standard gas chromatography techniques.[1] High-performance liquid chromatography (HPLC) with post-column derivatization has emerged as the preferred method for the sensitive and selective detection of N-methylcarbamates in various matrices.[1][3]

This document provides a comprehensive overview of the post-column derivatization techniques for this compound detection, detailed experimental protocols, and performance data. The primary method discussed is based on the alkaline hydrolysis of N-methylcarbamates to methylamine, followed by derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol reagent to form a highly fluorescent isoindole derivative.[3][4] This approach is the foundation of official regulatory methods such as U.S. Environmental Protection Agency (EPA) Method 531.2 and AOAC Official Method 985.23.[2][3]

Principle of Post-Column Derivatization

Post-column derivatization enhances the detectability of analytes after they have been separated by HPLC.[5] For N-methylcarbamates, this is a two-step process:

  • Hydrolysis: After the N-methylcarbamates are separated on a reverse-phase HPLC column, the column effluent is mixed with a strong base, typically sodium hydroxide, and heated. This breaks down the carbamate (B1207046) structure to yield methylamine.[3][4]

  • Derivatization: The methylamine-containing stream is then mixed with a solution of o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol (B42355) or thiofluor.[3] The reaction between methylamine, OPA, and the thiol forms a highly fluorescent isoindole derivative.[4] This derivative can be sensitively detected by a fluorescence detector.[1]

The resulting fluorophore typically has excitation and emission maxima around 330 nm and 450 nm, respectively.[1]

Experimental Workflow

The overall experimental workflow for the analysis of N-methylcarbamates using post-column derivatization is depicted below.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_pcd Post-Column Derivatization cluster_detection Detection & Analysis Sample Water or Food Sample Filter Filter (0.45 µm) Sample->Filter QuEChERS QuEChERS Extraction (Food Samples) Sample->QuEChERS Autosampler Autosampler Injection Filter->Autosampler QuEChERS->Filter Column Reverse-Phase C18 Column Autosampler->Column Hydrolysis Hydrolysis (NaOH, 80-100°C) Column->Hydrolysis MobilePhase Mobile Phase Gradient (Methanol/Water or Acetonitrile (B52724)/Water) MobilePhase->Column Derivatization Derivatization (OPA/Thiol Reagent) Hydrolysis->Derivatization Detector Fluorescence Detector (Ex: ~330 nm, Em: ~450 nm) Derivatization->Detector Data Data Acquisition & Quantification Detector->Data

Experimental workflow for this compound analysis.

Signaling Pathway of Derivatization

The chemical reactions involved in the post-column derivatization of N-methylcarbamates are illustrated in the following diagram.

G NMC This compound MA Methylamine NMC->MA Hydrolysis (NaOH, Heat) Isoindole Fluorescent Isoindole MA->Isoindole OPA o-Phthalaldehyde (OPA) OPA->Isoindole Thiol Thiol (R-SH) Thiol->Isoindole Derivatization

Post-column derivatization reaction pathway.

Protocols

Reagents and Materials
  • HPLC Grade Water: Free of amines and ammonia.

  • HPLC Grade Solvents: Methanol and Acetonitrile.

  • Reagent Grade Chemicals: Sodium Hydroxide (NaOH), o-Phthalaldehyde (OPA), 2-Mercaptoethanol or Thiofluor, Boric Acid, Potassium Dihydrogen Citrate (B86180).

  • Analytical Standards: Certified standards of target this compound pesticides.

  • HPLC System: A gradient-capable HPLC system with a post-column reaction module.

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Fluorescence Detector: Capable of excitation at ~330 nm and emission at ~450 nm.

  • Sample Filters: 0.45 µm membrane filters.[3]

Preparation of Reagents
  • Hydrolysis Solution (0.075 N NaOH): Dissolve 3.0 g of NaOH in 1 L of HPLC grade water.[6]

  • OPA Derivatization Reagent:

    • Borate (B1201080) Buffer: Dissolve 3.0 g of boric acid in approximately 800 mL of HPLC grade water. Add 1.2 mL of 50% (w/w) NaOH solution and bring the volume to 1 L with HPLC grade water.[7]

    • OPA Solution: Dissolve 100 mg of OPA in 5-10 mL of methanol.[7]

    • Final Reagent: Add the OPA solution to the 1 L of borate buffer, then add 1 mL of 2-mercaptoethanol.[7]

Sample Preparation

Water Samples:

  • Preserve samples at the time of collection by adding potassium dihydrogen citrate to achieve a pH of approximately 3.8.[4][6]

  • Before analysis, allow the sample to warm to room temperature.

  • Filter the sample through a 0.45 µm membrane filter into an autosampler vial.[3]

Food Samples (QuEChERS Method):

  • Homogenize 15 g of the food sample.[2]

  • Add 15 mL of 1% acetic acid in acetonitrile and mix thoroughly.[3]

  • Add the contents of a QuEChERS extraction packet (typically 6 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[2][3]

  • Centrifuge for 1 minute to separate the layers.[3]

  • Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube for cleanup.[3]

  • Shake for 2 minutes and then centrifuge.

  • Filter the final extract through a 0.45 µm filter into an autosampler vial.[2]

HPLC and Post-Column Derivatization Conditions
ParameterTypical Value
HPLC System Gradient capable with post-column reaction module
Analytical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Gradient of Methanol and Water or Acetonitrile and Water[3]
Flow Rate 0.5 - 1.5 mL/min[3]
Injection Volume 100 - 400 µL[3]
Post-Column Reagent 1 (Hydrolysis) 0.075 N NaOH at ~0.3 mL/min[3]
Post-Column Reactor 1 Temperature 80-100°C[3][4]
Post-Column Reagent 2 (Derivatization) OPA/Thiol Reagent at ~0.3 mL/min
Fluorescence Detector Excitation ~330 nm[1]
Fluorescence Detector Emission ~450 nm[1]
Calibration and Quantification
  • Prepare a series of calibration standards by diluting a stock solution of the target this compound pesticides in methanol.[3]

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of each analyte.

  • The concentration of the analytes in the samples is then determined from this calibration curve.[3]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of selected this compound pesticides using post-column derivatization with fluorescence detection, as established by EPA Method 531.2.

AnalyteCAS Registry NumberMethod Detection Limit (MDL) (µg/L)
Aldicarb116-06-30.02
Aldicarb sulfone1646-88-40.02
Aldicarb sulfoxide1646-87-30.02
Carbaryl63-25-20.06
Carbofuran1563-66-20.04
3-Hydroxycarbofuran16655-82-60.04
Methiocarb2032-65-70.1
Methomyl16752-77-50.02
Oxamyl23135-22-00.03
Propoxur114-26-10.05

Data sourced from EPA Method 531.2 documentation.[6] The applicable concentration range for this method is generally 0.2-10 µg/L.[4]

Troubleshooting

To aid in troubleshooting issues with the post-column derivatization system, it is advisable to include a naturally fluorescent compound in the standard mixture, such as 1-naphthol.[7] If the post-column system is not functioning correctly, only the peak for this compound will be visible in the chromatogram.[7]

Conclusion

Post-column derivatization with OPA and fluorescence detection provides a robust, sensitive, and selective method for the routine analysis of this compound pesticides in various environmental and food matrices. The detailed protocols and data presented in these application notes offer a solid foundation for laboratories to implement this essential analytical technique, ensuring compliance with regulatory standards and safeguarding public health.

References

Application Note: Sample Preparation for N-Methylcarbamate Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcarbamate pesticides are a class of neurotoxic insecticides widely used in agriculture to protect crops from various pests. Due to their potential adverse effects on human health and the environment, regulatory agencies worldwide have set maximum residue limits (MRLs) for these compounds in soil and food products. Accurate and reliable determination of this compound residues in complex matrices like soil is crucial for environmental monitoring and food safety assessment. This application note provides a detailed protocol for the efficient extraction and cleanup of this compound pesticides from soil samples, preparing them for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection or by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the performance data for the described sample preparation protocol when coupled with appropriate analytical instrumentation. The data includes recovery rates, Limit of Detection (LOD), and Limit of Quantification (LOQ) for representative this compound pesticides in soil.

PesticideAnalytical MethodSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)LOD (µg/kg)LOQ (µg/kg)Reference
CarbofuranHPLC-FLD500 - 100080.53 - 82.063.78 - 5.42--[1]
CarbarylHPLC-FLD500 - 100080.53 - 82.064.51 - 6.75170-[1][2]
AldicarbLC-MS/MS1 - 1064.7 - 104.71.98 - 16.830.010 - 0.1300.5 - 5.0[3][4]
MethomylLC-MS/MS1 - 1064.7 - 104.71.98 - 16.830.2 - 2.00.5 - 5.0[3][4]
PropoxurLC-MS/MS1 - 1064.7 - 104.71.98 - 16.830.2 - 2.00.5 - 5.0[3][4]
BendiocarbHPLC-PCD-CL-87 - 120-90-[2]
ThiodicarbHPLC-PCD-CL-87 - 120-50-[2]

HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry HPLC-PCD-CL: High-Performance Liquid Chromatography with Post-Column Derivatization and Chemiluminescence Detection Data presented is a compilation from multiple sources and may vary based on soil type and specific laboratory conditions.

Experimental Protocols

This section details the step-by-step methodology for the extraction and cleanup of N-methylcarbamates from soil samples.

Materials and Reagents
  • Soil Sample: Air-dried and sieved through a 2 mm mesh.

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Methylene Chloride (DCM), Hexane (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), Sodium Chloride (NaCl), Magnesium Sulfate (MgSO₄), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB).

  • Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) or as required.

  • Equipment: High-speed blender or homogenizer, mechanical shaker, centrifuge, rotary evaporator, vortex mixer, filtration apparatus with 0.45 µm filters.

Sample Extraction: Mechanical Shaking
  • Weighing: Weigh 20 g of the prepared soil sample into a 250 mL glass jar or flask with a screw cap.

  • Fortification (for QC): For recovery studies, fortify the sample with a known concentration of this compound standard solution at this stage.

  • Extraction Solvent Addition: Add 100 mL of acetonitrile to the soil sample.

  • Shaking: Securely cap the container and shake vigorously on a mechanical shaker for 1-2 hours at room temperature.

  • Phase Separation: Allow the soil particles to settle. Decant the acetonitrile extract into a clean container.

  • Drying: Add approximately 10 g of anhydrous sodium sulfate to the extract, swirl, and let it stand for at least 15 minutes to remove residual water.

  • Filtration: Filter the extract through a 0.45 µm filter to remove any remaining particulate matter.

Sample Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
  • Weighing and Hydration: Weigh 10-15 g of the prepared soil sample into a 50 mL centrifuge tube. If the soil is very dry, add a small amount of water to moisten it.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Vortexing: Immediately cap and vortex for 1 minute to ensure proper mixing and prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Supernatant Collection: The upper acetonitrile layer contains the extracted pesticides.

Extract Cleanup: Dispersive Solid-Phase Extraction (d-SPE) for QuEChERS
  • Transfer: Transfer an aliquot (e.g., 6 mL) of the supernatant from the QuEChERS extraction into a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination for soil is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For highly colored extracts, GCB may be added.

  • Vortexing: Cap the tube and vortex for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is the cleaned extract, ready for analysis.

Extract Cleanup: Solid-Phase Extraction (SPE) Cartridge
  • Concentration: Concentrate the initial solvent extract (from mechanical shaking) to approximately 1-2 mL using a rotary evaporator at a temperature not exceeding 40°C.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the N-methylcarbamates from the cartridge with 10 mL of acetonitrile or a suitable solvent mixture.

  • Final Concentration: The eluate is then concentrated to the final volume required for the analytical instrument (e.g., 1 mL) under a gentle stream of nitrogen.

Visualizations

Experimental Workflow for this compound Analysis in Soil

experimental_workflow sample Soil Sample Collection (Air-dried, Sieved) extraction Extraction sample->extraction shaking Mechanical Shaking (Acetonitrile) extraction->shaking Option 1 quechers QuEChERS Method (Acetonitrile, Salts) extraction->quechers Option 2 cleanup Cleanup shaking->cleanup dspe Dispersive SPE (d-SPE) (PSA, C18, MgSO4) quechers->dspe spe Solid-Phase Extraction (SPE) (C18 Cartridge) cleanup->spe analysis Instrumental Analysis spe->analysis dspe->analysis hplc HPLC-FLD analysis->hplc gcms GC-MS analysis->gcms

Caption: Overview of the sample preparation and analysis workflow.

Detailed SPE Cleanup Workflow

spe_cleanup_workflow start Concentrated Soil Extract loading Sample Loading start->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing Step (Water/Methanol) loading->washing elution Elution of Analytes (Acetonitrile) washing->elution final Final Extract for Analysis elution->final

Caption: Step-by-step solid-phase extraction (SPE) cleanup process.

References

Application Notes and Protocols: The Role of N-Methylcarbamate as a Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of N-methylcarbamates as key intermediates in modern chemical synthesis. N-methylcarbamates are a class of organic compounds that serve as crucial building blocks in the production of pharmaceuticals, agrochemicals, and polymers.[1][2] Their utility also extends to synthetic organic chemistry where they function as effective protecting groups for amines.[3][4][5] These notes detail common synthetic routes, present key reaction data in tabular format for easy comparison, and provide step-by-step experimental protocols for their synthesis and subsequent use.

Synthesis of N-Methylcarbamates

The synthesis of N-methylcarbamates can be achieved through various pathways. Historically, methods involving the highly toxic methyl isocyanate (MIC) were common.[6][7] However, due to safety concerns, significant research has focused on developing safer, phosgene-free routes.[8] These modern methods often utilize readily available and less hazardous starting materials like dimethyl carbonate (DMC).[9][10]

A general workflow for the synthesis and purification of N-methylcarbamates is outlined below.

G A Reactant Preparation (e.g., Amine, DMC, Catalyst) B Reaction Setup (Inert Atmosphere, Solvent Addition) A->B 1 C Controlled Reaction (Temperature & Pressure Monitoring) B->C 2 D Reaction Work-up (Quenching, Extraction) C->D 3 E Purification (Distillation, Crystallization, or Chromatography) D->E 4 F Product Characterization (NMR, IR, MS) E->F 5

A typical experimental workflow for N-methylcarbamate synthesis.

1.1. Comparative Synthesis Data

The following table summarizes various methods for synthesizing N-methylcarbamates, highlighting the diversity of catalysts and reaction conditions.

ProductStarting MaterialsCatalyst/ReagentTemperature (°C)Pressure (MPa)Yield (%)Reference
Methyl this compoundDimethyl carbonate, 1,3-Dimethylurea (B165225)Tin-containing salts (e.g., DBTO)80 - 2000.1 - 5.0High (not specified)[9]
Methyl N-phenylcarbamateAniline, Dimethyl carbonateZn/Al/Ce mixed oxides1602.078.2[10]
O-methyl-N-n-butylcarbamaten-Butylamine, Dimethyl carbonateWaterNot specifiedNot specified68[3]
Substituted Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates2-Hydroxybenzyl-N-methylamines, Phenyl chlorocarbonatesTriethylamine (TEA)Room Temp.Atmospheric88 (for 1k)[11]

1.2. Experimental Protocol: Phosgene-Free Synthesis of Methyl this compound

This protocol is based on the reaction of dimethyl carbonate (DMC) and 1,3-dimethylurea (DMU), providing a safer alternative to methods involving methyl isocyanate.[9]

Materials:

  • Dimethyl carbonate (DMC)

  • 1,3-dimethylurea (DMU)

  • Catalyst (e.g., Dibutyltin oxide - DBTO, 1-12 mol% relative to DMU)

  • Stainless steel autoclave reactor equipped with a stirrer and temperature/pressure controls

Procedure:

  • Charge the stainless steel reactor with dimethyl carbonate and 1,3-dimethylurea in a molar ratio between 15:1 and 1:1.

  • Add the catalyst (1-12 mol% of the DMU amount).

  • Seal the reactor and begin stirring.

  • Heat the reactor to a temperature between 80-200°C. The reaction pressure will build to 0.1-5.0 MPa.

  • Maintain the reaction for 0.5 to 10 hours, monitoring the reaction progress via GC or TLC if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The product, methyl this compound, can be isolated and purified from the reaction mixture by fractional distillation.

This compound as a Protecting Group for Amines

In multi-step organic synthesis, primary and secondary amines often require protection to prevent unwanted side reactions. Carbamates are one of the most widely used classes of amine protecting groups due to their stability and the variety of methods available for their removal.[4][5] The this compound group offers a robust alternative to more common carbamate (B1207046) protecting groups like Boc and Cbz.

The logical workflow for using this compound as a protecting group is illustrated below.

G A Amine-containing Substrate B Protection Reaction (e.g., + Phenyl Chlorocarbonate) A->B C This compound Protected Intermediate B->C D Further Chemical Transformations C->D E Deprotection (e.g., Nucleophilic Cleavage) D->E F Final Product with Free Amine E->F G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A Methylamine + Diphenyl Carbonate B Phenyl-N-methylcarbamate A->B Step 1 C Pyrolysis to generate Methyl Isocyanate (in situ) B->C Step 2 E Carbamate Pesticide (e.g., Carbaryl) C->E D Phenol or Oxime (e.g., 1-Naphthol) D->E Step 3 (Reaction)

References

Application Notes and Protocols: Cholinesterase Inhibition Assay for N-Methylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcarbamates are a significant class of compounds known for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] This mechanism is of considerable interest in the development of therapeutic agents for neurodegenerative conditions like Alzheimer's disease, as well as in the fields of toxicology and pesticide research.[1][2] N-Methylcarbamate insecticides, such as carbaryl (B1668338) and carbofuran, function as reversible AChE inhibitors.[2][3]

The interaction of N-methylcarbamates with the serine residue in the active site of cholinesterases results in the formation of a carbamoylated enzyme.[4][5] This process, known as carbamoylation, inactivates the enzyme.[4] The subsequent hydrolysis of the carbamoyl (B1232498) group, or decarbamoylation, restores enzyme activity.[6] The rates of carbamoylation and decarbamoylation determine the extent and duration of the inhibition, classifying these inhibitors as reversible or pseudo-irreversible.[6][7]

Data Presentation: Inhibitory Potency of this compound Derivatives

The inhibitory potency of N-Methylcarbamates is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate greater potency.[4] The following table summarizes the IC50 values for several this compound and related carbamate (B1207046) derivatives against AChE and BChE.

CompoundTarget EnzymeIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98[1][7]
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60[1][7]
RivastigmineButyrylcholinesterase (BChE)>100[1]
Compound 12b (an omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue)Acetylcholinesterase (AChE)0.00032[8]
Compound 15d (an omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue)Butyrylcholinesterase (BChE)0.0033[8]
Compound 1 (a salicylanilide (B1680751) N,N-disubstituted carbamate)Butyrylcholinesterase (BChE)0.12[9]
Compound 7 (a salicylanilide N,N-disubstituted carbamate)Butyrylcholinesterase (BChE)0.38[9]
NSC620023Butyrylcholinesterase (BChE)<0.05[10]
NSC164949Acetylcholinesterase (AChE)2.1[10]
NSC164952Acetylcholinesterase (AChE)2.6[10]

Signaling Pathway of Cholinesterase Inhibition

The following diagram illustrates the mechanism of cholinesterase inhibition by N-Methylcarbamates at the cholinergic synapse.

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicles Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicles->ACh releases nerve_impulse Nerve Impulse nerve_impulse->ACh_vesicles triggers release AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by ACh_receptor ACh Receptor ACh->ACh_receptor binds to Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE forms N_Methylcarbamate This compound N_Methylcarbamate->AChE inhibits signal_transduction Signal Transduction ACh_receptor->signal_transduction

Caption: Mechanism of cholinesterase inhibition by this compound.

Experimental Protocol: Cholinesterase Inhibition Assay using Ellman's Method

This protocol details the determination of the in vitro inhibitory activity of N-Methylcarbamates against AChE and BChE using a 96-well plate spectrophotometric method based on the Ellman's reaction.[1][4]

Principle: The activity of cholinesterase is measured by monitoring the increase in absorbance at 412 nm.[1] The enzyme hydrolyzes the substrate, acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), to produce thiocholine.[1][11] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.[4][11] The rate of color formation is proportional to the enzyme activity.

Materials and Reagents:

  • This compound test compounds

  • Known cholinesterase inhibitor (e.g., Rivastigmine, Donepezil) as a positive control[1][4]

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum[7]

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)[1]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[1]

  • Phosphate buffered saline (PBS), pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm[4]

  • Incubator set to 37°C[1]

Preparation of Solutions:

  • Test Compounds: Prepare a stock solution of the this compound test compounds in DMSO. Create a series of dilutions in PBS to achieve the desired final concentrations for the assay.[1]

  • Positive Control: Prepare stock solutions of the positive control in a similar manner to the test compounds.[1]

  • Substrates: Prepare a 15 mM stock solution of ATCI and a 15 mM stock solution of BTCI in deionized water.[1]

  • DTNB: Prepare a 3 mM stock solution of DTNB in PBS.[1]

  • Enzymes: Prepare working solutions of AChE (e.g., 0.2 U/mL) and BChE (e.g., 0.2 U/mL) in PBS. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.[1]

Assay Procedure (96-well plate):

  • Add the following to each well of a 96-well plate:

    • 20 µL of the test compound solution at various concentrations (or vehicle for control wells).[1]

    • 20 µL of the enzyme solution (AChE or BChE).[1]

  • Mix gently and incubate the plate at 37°C for 15 minutes.[1]

  • Following the pre-incubation, add 10 µL of 3 mM DTNB to each well.[1]

  • Initiate the reaction by adding 10 µL of the appropriate substrate (15 mM ATCI for AChE or 15 mM BTCI for BChE).[1]

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.

Controls:

  • Negative Control (100% enzyme activity): Contains all reagents except the inhibitor; substitute with the vehicle (e.g., DMSO in PBS).[1]

  • Positive Control: Contains all reagents, with a known inhibitor instead of the test compound.[1]

  • Blank: Contains all reagents except the enzyme to account for any non-enzymatic hydrolysis of the substrate.[1]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).[1]

  • Subtract the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[1] % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

    • V_control is the reaction rate of the negative control.[1]

    • V_inhibitor is the reaction rate in the presence of the test compound.[1]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by performing a non-linear regression analysis of the dose-response curve.[1][4]

Experimental Workflow

The following diagram outlines the general workflow for the cholinesterase inhibition assay.

Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - Enzyme Solutions (AChE/BChE) - Substrates (ATCI/BTCI) - DTNB start->prepare_reagents plate_setup Plate Setup: Add enzyme and inhibitor to 96-well plate prepare_reagents->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation add_dtnb Add DTNB pre_incubation->add_dtnb initiate_reaction Initiate Reaction: Add Substrate (ATCI or BTCI) add_dtnb->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the cholinesterase inhibition assay.

Kinetics of this compound Inhibition: Reversible vs. Pseudo-irreversible

The inhibition of cholinesterases by N-Methylcarbamates involves a two-step process: carbamylation and decarbamylation.[6] This leads to a classification of these inhibitors as either truly reversible or pseudo-irreversible.

  • Reversible Inhibition: Characterized by a rapid equilibrium between the inhibitor and the enzyme. The inhibitory effect can be quickly reversed by removing the inhibitor, for example, through dialysis.[11] Reversible inhibitors typically do not show time-dependent inhibition.[11]

  • Pseudo-irreversible Inhibition: Involves the formation of a transient covalent bond (carbamoylation) between the inhibitor and the enzyme's active site serine.[5][7] While this bond is more stable than the non-covalent interactions of reversible inhibitors, it can be hydrolyzed over time (decarbamoylation), leading to the regeneration of the active enzyme.[5] This type of inhibition is often time-dependent.[11]

Distinguishing Between Reversible and Pseudo-irreversible Inhibition:

A key method to differentiate between these two types of inhibition is to assess the time-dependency of the inhibition and the recovery of enzyme activity after removal of the inhibitor.

Protocol for Time-Dependency Assay:

  • Follow the general Ellman's assay protocol.

  • Vary the pre-incubation time of the enzyme with the this compound inhibitor (e.g., 0, 15, 30, and 60 minutes) before adding the substrate.[11]

  • Calculate the IC50 value for each pre-incubation time point.[11]

  • Interpretation: A significant decrease in the IC50 value with increasing pre-incubation time suggests pseudo-irreversible inhibition. In contrast, a relatively constant IC50 value indicates reversible inhibition.[11]

Protocol for Dialysis Assay:

  • Incubate the enzyme with a concentration of the this compound inhibitor sufficient to cause significant inhibition. A control sample with the enzyme and vehicle should be run in parallel.

  • Place both the inhibitor-treated and control enzyme samples in dialysis tubing and dialyze against a large volume of buffer to remove the free inhibitor.

  • After dialysis, measure the cholinesterase activity of both samples using the Ellman's assay.[11]

  • Interpretation: If the activity of the inhibitor-treated enzyme is restored to a level similar to the control, the inhibition is reversible. If the activity remains significantly inhibited, the inhibition is pseudo-irreversible due to the stable carbamoyl-enzyme complex.[11]

References

Application Note: Quantification of N-Methylcarbamate Pesticides in Food Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylcarbamate pesticides are widely utilized in agriculture to protect crops from various pests.[1] Due to their potential adverse health effects in humans, including neurotoxicity from acetylcholinesterase inhibition, regulatory bodies have established maximum residue limits (MRLs) for these compounds in food products.[2] This application note details a robust and sensitive method for the quantification of this compound residues in diverse food matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a QuEChERS-based sample preparation protocol, which is known for its simplicity, speed, and effectiveness.[3][4]

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of N-methylcarbamates.[1][5] Samples are first extracted and cleaned up using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[6][3] The prepared extracts are then injected into an LC-MS/MS system. The carbamates are separated chromatographically on a reversed-phase C18 column and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures accurate quantification and confirmation of the analytes.[2]

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[6][3][4]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[1][6][7]

  • Extraction:

    • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid) to the sample tube.[1][6][7]

    • Add the appropriate QuEChERS extraction salt packet (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate).[6][7]

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.[6][7]

    • Centrifuge the tube for 1-5 minutes at approximately 4,000 rpm to separate the organic and aqueous layers.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.[6]

    • The d-SPE tube should contain a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and MgSO₄ to remove excess water.[6] For intensely colored extracts, graphitized carbon black (GCB) may be included.[6]

    • Vortex the tube for 2 minutes and then centrifuge.[7]

  • Final Extract Preparation:

    • Filter the cleaned-up extract through a 0.22 µm filter.[1]

    • The final extract can be analyzed directly or diluted with an appropriate mobile phase before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of N-methylcarbamates.[7][8][9]

    • Mobile Phase: A gradient elution with water (often containing 0.1% formic acid or ammonium (B1175870) acetate) and acetonitrile or methanol (B129727) is typically employed.[7][9][10]

    • Flow Rate: A flow rate in the range of 0.2 - 0.4 mL/min is generally used.[7]

    • Injection Volume: The injection volume can range from 3 to 50 µL.[9][10]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for the analysis of N-methylcarbamates.[7]

    • Scan Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification.[2]

    • MRM Transitions: At least two MRM transitions (one for quantification and one for confirmation) should be monitored for each analyte.

Quantitative Data

The following tables summarize the typical performance characteristics of the LC-MS/MS method for the quantification of N-methylcarbamates. The data presented is a compilation from various studies and application notes.[2][8][11]

Table 1: Linearity and Limits of Detection/Quantification

AnalyteLinear Range (ng/mL)LOD (µg/kg)LOQ (µg/kg)
Aldicarb1 - 200>0.990.2 - 2.00.5 - 5.0
Carbofuran1 - 200>0.990.2 - 2.00.5 - 5.0
Methomyl1 - 200>0.990.2 - 2.00.5 - 5.0
Carbaryl1 - 200>0.990.2 - 2.00.5 - 5.0
Oxamyl1 - 200>0.990.2 - 2.00.5 - 5.0
Propoxur1 - 200>0.990.2 - 2.00.5 - 5.0

Table 2: Accuracy and Precision

AnalyteSpiked Level (µg/kg)Recovery (%)%RSD (Intra-day)%RSD (Inter-day)
Aldicarb1088.1 - 118.4< 10< 10
Carbofuran1088.1 - 118.4< 10< 10
Methomyl1088.1 - 118.4< 10< 10
Carbaryl1088.1 - 118.4< 10< 10
Oxamyl1088.1 - 118.4< 10< 10
Propoxur1088.1 - 118.4< 10< 10

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_lcms_analysis LC-MS/MS Analysis sample 1. Homogenized Sample (10-15g) extraction 2. Add Acetonitrile (+1% Acetic Acid) & Extraction Salts sample->extraction shake 3. Shake Vigorously (1 min) extraction->shake centrifuge1 4. Centrifuge shake->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dspe 6. Dispersive SPE Cleanup (PSA, C18, MgSO4) supernatant->dspe vortex 7. Vortex & Centrifuge dspe->vortex filter 8. Filter (0.22 µm) vortex->filter lc_separation 9. LC Separation (C18 Column) filter->lc_separation Inject ms_detection 10. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis 11. Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of N-Methylcarbamates.

Logical Relationship of the Analytical Method

logical_relationship cluster_methodology Methodology cluster_outcomes Outcomes objective Objective: Quantify N-Methylcarbamates in Food sample_prep Sample Preparation (QuEChERS) objective->sample_prep instrumental_analysis Instrumental Analysis (LC-MS/MS) sample_prep->instrumental_analysis quantitative_data Quantitative Data (Concentration) instrumental_analysis->quantitative_data method_performance Method Performance (LOD, LOQ, Recovery, Precision) instrumental_analysis->method_performance

Caption: Logical flow of the analytical method for this compound quantification.

References

EPA Method 531.1: Analysis of N-Methylcarbamates in Water

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

This document provides a detailed overview and protocol for the determination of N-methylcarbamate pesticides in drinking and ground water using EPA Method 531.1. This method is crucial for environmental monitoring and ensuring water quality.

Principle

EPA Method 531.1 is a high-performance liquid chromatography (HPLC) method that involves the direct injection of a filtered water sample. The target analytes, N-methylcarbamoyloximes and N-methylcarbamates, are separated on a reverse-phase HPLC column using a gradient elution. After separation, the compounds are hydrolyzed in a post-column reaction with sodium hydroxide (B78521) at an elevated temperature to form methylamine (B109427). This methylamine then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to create a highly fluorescent derivative. The concentration of each analyte is determined by measuring the fluorescence intensity.[1][2][3]

Analytes

This method is applicable to the following this compound pesticides:

AnalyteCAS Registry Number
Aldicarb (B1662136)116-06-3
Aldicarb sulfone1646-88-4
Aldicarb sulfoxide1646-87-3
Carbaryl63-25-2
Carbofuran1563-66-2
3-Hydroxycarbofuran16655-82-6
Methiocarb2032-65-7
Methomyl16752-77-5
Oxamyl23135-22-0
Propoxur (Baygon)114-26-1
Method Performance

The following table summarizes single-laboratory precision and accuracy data for various N-methylcarbamates in reagent water, as well as their method detection limits (MDL).

AnalyteSpike Level (µg/L)Mean Recovery (%)Relative Standard Deviation (%)Method Detection Limit (MDL) (µg/L)
Aldicarb sulfoxide2.401009.40.8
Aldicarb sulfone2.561026.10.5
Oxamyl2.919118.91.6
Methomyl2.78898.50.7
3-Hydroxycarbofuran2.419921.01.6
Aldicarb2.551129.80.9
Carbofuran3.208811.10.7
Carbaryl2.5777--

Data sourced from single laboratory validation studies. Actual performance may vary.[4]

Experimental Protocols

Apparatus and Materials
  • HPLC System: Capable of gradient elution and equipped with a post-column reaction system and a fluorescence detector.

  • Analytical Column: A reverse-phase C18 column is typically used. For example, a 150 mm x 3.9 mm I.D. column with 4 µm particle size.

  • Post-Column Reactor: This system should include pumps for delivering reagents, mixing tees, and two reaction coils, one of which is heated to 95°C.

  • Fluorescence Detector: Capable of excitation at 330 nm and measuring emission at wavelengths greater than 418 nm.

  • Sample Vials: Amber glass vials with TFE-fluorocarbon-lined screw caps.

  • Filtration: 0.2 µm polyester (B1180765) filters for sample clarification.

Reagents and Standards
  • Reagent Water: HPLC-grade water, free of any interfering contaminants.

  • Methanol (B129727): HPLC grade.

  • Sodium Hydroxide (0.05 N): Dissolve 2.0 g of NaOH in reagent water and dilute to 1 L.

  • o-Phthalaldehyde (OPA) Reaction Solution: Dissolve 100 mg of OPA in 10 mL of methanol. Add this to 1 L of 0.05 N sodium borate (B1201080) buffer. Mix well and add 100 µL of 2-mercaptoethanol. This solution should be prepared fresh daily.

  • Monochloroacetic Acid Buffer (pH 3): Used for sample preservation.

  • Stock Standard Solutions: Individual stock standards of the target analytes are typically prepared in methanol.

Sample Collection and Handling
  • Collect grab samples in clean, amber glass containers.

  • If the water source has been chlorinated, dechlorinate the sample by adding approximately 80 mg of sodium thiosulfate (B1220275) per liter of water.

  • For the analysis of oxamyl, 3-hydroxycarbofuran, aldicarb sulfoxide, and carbaryl, preserve the sample to a pH of 3 by adding monochloroacetic acid buffer.[1]

  • Store samples at 4°C, protected from light, and analyze within 28 days.[1][2]

HPLC and Post-Column Derivatization Protocol
  • Sample Preparation: Allow samples to come to room temperature. Filter the sample through a 0.2 µm filter prior to injection.

  • HPLC Conditions (Example):

    • Column: C18, 150 mm x 3.9 mm, 4 µm

    • Mobile Phase: Gradient of methanol and water.

      • Initial: 10% methanol, 90% water

      • Linear gradient to 80% methanol, 20% water over 25 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 400 µL[2]

  • Post-Column Reaction Conditions:

    • Hydrolysis Reagent: 0.05 N Sodium Hydroxide at a flow rate of 0.1-1.0 mL/min.

    • Hydrolysis Coil Temperature: 95°C.

    • Derivatization Reagent: OPA reaction solution at a flow rate of 0.1-1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: 330 nm

    • Emission Wavelength: >418 nm filter

Quality Control

A stringent quality control protocol is necessary to ensure the reliability of the data. This includes:

  • Initial Demonstration of Capability (IDC): Before analyzing any samples, each laboratory must demonstrate its ability to generate acceptable results.

  • Laboratory Reagent Blank (LRB): An aliquot of reagent water is carried through the entire analytical procedure. This is used to assess for contamination in the laboratory.

  • Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of the analytes. This is used to evaluate the accuracy of the method.

  • Laboratory Fortified Sample Matrix (LFSM): A field sample spiked with a known concentration of the analytes. This is used to assess for any matrix effects.

  • Field Duplicates: Two separate samples collected at the same time and location to assess the precision of the entire sampling and analysis process.

Visualizations

EPA_531_1_Workflow cluster_sampling Sample Collection & Preservation cluster_analysis Sample Analysis cluster_data Data Processing Sample_Collection Collect Water Sample Dechlorination Dechlorinate (if necessary) Sample_Collection->Dechlorination Preservation Preserve to pH 3 Dechlorination->Preservation Storage Store at 4°C Preservation->Storage Filtration Filter Sample (0.2 µm) Storage->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Post_Column_Reaction Post-Column Derivatization Separation->Post_Column_Reaction Detection Fluorescence Detection Post_Column_Reaction->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for EPA Method 531.1.

Post_Column_Derivatization cluster_reactants Reactants cluster_products Products Carbamate This compound NaOH NaOH (heat) Methylamine Methylamine Carbamate:e->Methylamine:w Hydrolysis OPA o-Phthalaldehyde Fluorescent_Derivative Fluorescent Derivative Mercaptoethanol 2-Mercaptoethanol Methylamine:e->Fluorescent_Derivative:w Derivatization

Caption: Post-column derivatization reaction pathway.

References

Application Notes and Protocols for the QuEChERS Method in N-Methylcarbamate Extraction from Produce

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview and standardized protocols for the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of N-methylcarbamate pesticide residues in various produce samples.

Introduction

The QuEChERS method is a widely adopted sample preparation technique that simplifies the extraction and cleanup of pesticide residues from a variety of food matrices, particularly fruits and vegetables.[1][2] Its streamlined approach offers significant advantages over traditional methods, including reduced solvent consumption, faster sample processing, and high-throughput capabilities.[3] N-methylcarbamates, a class of pesticides commonly used in agriculture, can be effectively extracted and analyzed using this methodology, ensuring food safety and regulatory compliance.[4][5]

Principle of the QuEChERS Method

The QuEChERS procedure involves two main stages:

  • Extraction: The homogenized sample is first extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts.[1][6] This step facilitates the partitioning of the pesticides into the organic layer while minimizing the co-extraction of water-soluble matrix components.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant from the extraction step is then subjected to a cleanup process using a mixture of sorbents in a separate tube.[6][7] This dSPE step effectively removes interfering matrix components such as organic acids, fatty acids, sugars, and pigments, resulting in a cleaner extract for instrumental analysis.[6]

Experimental Protocols

The following protocols are based on widely accepted methodologies such as the AOAC Official Method 2007.01 and the EN 15662 standard.[1][6]

Sample Preparation and Homogenization

Proper sample preparation is crucial for obtaining representative and reproducible results.

  • For fresh produce, wash and remove any inedible parts.

  • Chop the sample into small pieces and homogenize using a high-speed blender or food processor until a uniform consistency is achieved.

  • For dry commodities like raisins, rehydration is necessary prior to homogenization.[1] For example, 5 grams of homogenized raisin can be mixed with 8.5 mL of deionized water.[1]

  • Store the homogenized sample in a sealed container at -20°C if not analyzed immediately.[8]

Extraction Procedure

This step involves the extraction of N-methylcarbamates from the prepared sample.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1][6]

  • Add 10-15 mL of acetonitrile (ACN), often containing 1% acetic acid to improve the stability of certain carbamates.[4][6][9]

  • Add the appropriate QuEChERS extraction salt packet. Common formulations include:

  • Immediately cap the tube and shake vigorously for 1-3 minutes.[6] This ensures thorough mixing and efficient partitioning of the analytes.

  • Centrifuge the tube at ≥3000 rpm for 5-10 minutes to separate the organic and aqueous layers.[1][6]

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is critical for removing matrix interferences.

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing the appropriate sorbents.[6]

  • The choice of dSPE sorbents depends on the sample matrix:

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars. It is a common sorbent for most fruit and vegetable samples.[6]

    • C18 (Octadecyl): Removes non-polar interferences such as fats and waxes.[1]

    • Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and carotenoids, particularly useful for highly colored produce like spinach.[8][10] However, it should be used with caution as it can adsorb some planar pesticides.

  • A common dSPE composition for general produce is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[11] For pigmented samples, GCB may be added.[10]

  • Vortex the dSPE tube for 1-2 minutes to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge the tube at a high speed (e.g., ≥8000 rpm) for 2-5 minutes.[12][13]

  • The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter before instrumental analysis.[8]

Instrumental Analysis

The final extract is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][14] LC-MS/MS is often preferred for its sensitivity and specificity in analyzing N-methylcarbamates.[4]

Quantitative Data Summary

The performance of the QuEChERS method for this compound analysis is summarized in the tables below, showcasing data from various studies.

Table 1: Recovery and Precision Data for N-Methylcarbamates in Various Produce

This compoundProduce MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
AldicarbFruits and Vegetables10 - 10078.98 - 109.64< 12.62[14]
CarbarylFruits and Vegetables10 - 10078.98 - 109.64< 12.62[14]
CarbofuranFruits and Vegetables10 - 10078.98 - 109.64< 12.62[14]
MethiocarbFruits and Vegetables10 - 10078.98 - 109.64< 12.62[14]
MethomylVegetables10 - 10058.4 - 1263.3 - 26[9]
Various CarbamatesCorn, Cabbage, Tomato5, 10, 2081.0 - 1112.8 - 4.9[8]
Various CarbamatesFruit and Vegetable JuiceNot Specified74.4 - 111.01.4 - 4.1[4]
Various CarbamatesPork TissuesNot Specified68.6 - 119< 12[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for N-Methylcarbamates

This compoundProduce MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Various CarbamatesVegetables0.08 - 0.38Not Specified[8]
Various CarbamatesPork Tissues0.1 - 20.4 - 6[9]
Various CarbamatesFruits and Vegetables13 - 5[14]
Various CarbamatesRadix Glycyrrhizae0.2 - 5.0Not Specified[10]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the QuEChERS method for this compound extraction.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Produce Sample Weigh Weigh 10-15g of Homogenized Sample Homogenize->Weigh AddSolvent Add Acetonitrile (± 1% Acetic Acid) Weigh->AddSolvent AddSalts Add QuEChERS Extraction Salts AddSolvent->AddSalts ShakeExtract Shake Vigorously (1-3 min) AddSalts->ShakeExtract CentrifugeExtract Centrifuge (≥4000 rpm, 5-10 min) ShakeExtract->CentrifugeExtract TransferSupernatant Transfer 1mL of Supernatant to dSPE Tube CentrifugeExtract->TransferSupernatant Vortex Vortex with dSPE Sorbents (1-2 min) TransferSupernatant->Vortex CentrifugeCleanup Centrifuge at High Speed Vortex->CentrifugeCleanup Filter Filter Supernatant (0.22 µm) CentrifugeCleanup->Filter Analysis LC-MS/MS or GC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound extraction.

Logical Relationship of dSPE Sorbent Selection

This diagram illustrates the decision-making process for selecting the appropriate dSPE sorbents based on the produce matrix characteristics.

dSPE_Selection Matrix Produce Matrix Type General General Produce (Low Fat/Pigment) Matrix->General HighFat High Fat Content (e.g., Avocado) Matrix->HighFat HighPigment High Pigment Content (e.g., Spinach) Matrix->HighPigment Sorbent_General dSPE Sorbents: - MgSO₄ - PSA General->Sorbent_General Sorbent_Fat dSPE Sorbents: - MgSO₄ - PSA - C18 HighFat->Sorbent_Fat Sorbent_Pigment dSPE Sorbents: - MgSO₄ - PSA - GCB HighPigment->Sorbent_Pigment

Caption: dSPE sorbent selection guide.

References

Troubleshooting & Optimization

overcoming matrix effects in N-Methylcarbamate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylcarbamate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a primary focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of N-Methylcarbamates, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Analyte Recovery After Sample Preparation

Q: My recovery of this compound standards is consistently low after sample preparation. What are the likely causes and how can I improve it?

A: Low analyte recovery is a common issue stemming from several factors during the extraction and cleanup process. The primary causes include incomplete extraction from the sample matrix, analyte loss during cleanup steps, or degradation of the analyte.

Potential Causes & Solutions:

  • Incomplete Extraction: The initial extraction solvent and conditions may not be optimal for your specific sample matrix. N-Methylcarbamates are polar compounds, and an appropriate solvent system is crucial for efficient extraction.

    • Solution: For food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and has shown good recoveries for a broad range of pesticides, including carbamates.[1][2][3][4] Ensure proper homogenization of the sample and vigorous shaking after the addition of extraction salts to facilitate partitioning of the analytes into the organic phase.[1] For aqueous samples, Solid Phase Extraction (SPE) is a robust alternative.[5][6]

  • Analyte Loss During Cleanup: The cleanup step, while essential for removing matrix interferences, can inadvertently remove target analytes if the sorbent material is not chosen carefully.[7]

    • Solution: When using dispersive SPE (d-SPE) in the QuEChERS protocol, the choice of sorbent is critical. Primary Secondary Amine (PSA) is commonly used to remove organic acids and sugars.[7] For matrices with high fat content, C18 sorbent can be added.[1] If you suspect analyte loss, try reducing the amount of sorbent or testing different sorbent combinations.

  • Analyte Degradation: N-Methylcarbamates can be susceptible to degradation, especially at extreme pH values or elevated temperatures.[8][9]

    • Solution: Ensure that the pH of the sample and extraction solvents is controlled. Acidifying the initial extraction solvent (e.g., with 1% acetic acid in acetonitrile) can improve the stability of many carbamates.[10] Avoid exposing samples to high temperatures for extended periods.

Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement) in LC-MS/MS Analysis

Q: I'm observing significant signal suppression/enhancement for my target analytes when analyzing complex samples. How can I mitigate these matrix effects?

A: Matrix effects are a primary challenge in LC-ESI-MS/MS analysis, caused by co-eluting components from the sample that interfere with the ionization of target analytes.[7][11] This can lead to inaccurate quantification.[12]

Solutions:

  • Improve Sample Cleanup: The most direct approach is to remove the interfering matrix components before analysis.[7][13]

    • QuEChERS with d-SPE: This is a good starting point for many food matrices.[1][2][14]

    • Solid Phase Extraction (SPE): For particularly complex matrices, a more rigorous cleanup using SPE cartridges may be necessary.[15][16]

  • Dilute the Sample: A simple and often effective strategy is to dilute the final extract.[7][13][17] A dilution factor of 10 to 100-fold can significantly reduce matrix effects by lowering the concentration of co-eluting interferences.[7] However, this may compromise the limits of detection.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes.[7][17][18] This helps to compensate for signal suppression or enhancement, as the standards and samples will experience similar matrix effects.[7]

  • Employ Isotope-Labeled Internal Standards (SIL-IS): This is the most robust method for correction.[12][17][19] The SIL-IS co-elutes with the native analyte and experiences the same matrix effects, providing highly accurate quantification.[7][19]

  • Optimize Chromatographic Separation: Improving the chromatographic separation can help to resolve the analyte of interest from co-eluting matrix components.[7][13][20] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a column with higher resolving power.

  • Post-column Infusion: This technique can be used to identify regions in the chromatogram where significant matrix effects occur, helping to optimize the chromatographic method to avoid these regions.[21][22][23][24]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[7] This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), both of which compromise the accuracy and precision of quantitative analysis.[12] In the analysis of N-Methylcarbamates, complex matrices such as fruits, vegetables, and biological fluids often contain a high concentration of endogenous compounds that can cause significant matrix effects.[11]

Q2: How can I evaluate the extent of matrix effects in my method?

A2: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank sample extract after the extraction and cleanup procedures. The formula to calculate the matrix effect is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value <100% indicates signal suppression, and a value >100% indicates signal enhancement.[24] A qualitative method to visualize matrix effects across a chromatographic run is the post-column infusion experiment.[21][22][23][24]

Q3: What is the QuEChERS method and why is it recommended for this compound analysis in food samples?

A3: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][2][3] It is highly recommended for multi-residue pesticide analysis, including N-Methylcarbamates, in food matrices due to its simplicity, speed, low solvent consumption, and effectiveness in removing a significant portion of matrix interferences while providing good analyte recoveries.[1][4]

Q4: When should I use Solid Phase Extraction (SPE) instead of QuEChERS?

A4: While QuEChERS is excellent for many applications, Solid Phase Extraction (SPE) may be more suitable for:

  • Aqueous Samples: SPE is a well-established technique for extracting and concentrating analytes from water samples.[5][6]

  • Highly Complex Matrices: For matrices that are not effectively cleaned up by QuEChERS, SPE offers a more selective and powerful cleanup by utilizing a wider range of sorbent chemistries and elution schemes.[15][25]

  • Trace Level Analysis: SPE can provide higher enrichment factors, which is beneficial when analyzing very low concentrations of N-Methylcarbamates.[25]

Q5: What is the principle of Isotope Dilution Mass Spectrometry (IDMS) and how does it help overcome matrix effects?

A5: Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for quantitative analysis.[19] It involves adding a known amount of a stable isotope-labeled version of the analyte (internal standard) to the sample at the beginning of the sample preparation process.[19] Because the stable isotope-labeled internal standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and chromatographic separation, and experiences the same degree of matrix effects in the mass spectrometer source.[17] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.[19]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleTypical MatricesAdvantagesDisadvantages
QuEChERS Acetonitrile (B52724) extraction followed by salting out and dispersive SPE cleanup.[1][2]Fruits, vegetables, grains, biological tissues.[3]Fast, easy, low solvent use, effective for a wide range of pesticides.[1][3]May not be sufficient for very complex or fatty matrices.[4]
Solid Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid phase.[25][26]Water, beverages, soil extracts, biological fluids.[6]High selectivity, high enrichment factors, amenable to automation.[5]Can be more time-consuming and require more method development.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.[15]Aqueous samples, biological fluids.Simple, well-established.Can be labor-intensive and use large volumes of organic solvents.[15]

Table 2: Performance Data for Carbofuran Analysis in Water using SPE

SPE SorbentSample MatrixSpiking Level (µg/L)Recovery (%)Analytical Method
C18Rice Paddy Water1 - 1585.9 - 112.9LC-UV
C18River Water2 ng/g83.87LC-MS/MS
C18River Water5 ng/g115.88LC-MS/MS
C18Drinking WaterNot Specified80 - 110HPLC-FLD
(Data summarized from a study on Carbofuran, a representative this compound)[5]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Analysis in Food Matrices

This protocol is based on established QuEChERS methods.[1][10][19]

  • Sample Homogenization: Homogenize the sample (e.g., fruit, vegetable) to ensure uniformity.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • If using an isotope-labeled internal standard, spike the sample at this stage.

    • Add the QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 1 minute to separate the layers.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbents (e.g., PSA and C18 for fatty matrices).

    • Vortex for 2 minutes and then centrifuge.

  • Final Preparation: The final extract is filtered through a 0.22 µm filter and is ready for LC-MS/MS analysis.[7]

Protocol 2: Solid Phase Extraction (SPE) for N-Methylcarbamates in Water

This is a general protocol and should be optimized for the specific analyte and matrix.[27]

  • Conditioning: Condition the SPE cartridge (e.g., C18) by passing a suitable organic solvent (e.g., methanol) followed by reagent water through it. Do not let the sorbent go dry.

  • Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate. The N-Methylcarbamates will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove unretained interferences.

  • Elution: Elute the retained N-Methylcarbamates with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Post-Elution: The eluate can be concentrated by evaporation under a gentle stream of nitrogen and then reconstituted in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample extraction Extraction (e.g., QuEChERS) start->extraction cleanup Cleanup (e.g., d-SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Processing lcms->data

Caption: General workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies issue Significant Matrix Effects (Suppression/Enhancement) cleanup Improve Sample Cleanup (SPE, d-SPE choice) issue->cleanup dilution Dilute Sample Extract issue->dilution cal Matrix-Matched Calibration issue->cal is Use Isotope-Labeled Internal Standard (IDMS) issue->is chrom Optimize Chromatography issue->chrom

Caption: Strategies to mitigate matrix effects.

spe_protocol conditioning 1. Conditioning (Activate Sorbent) loading 2. Sample Loading (Retain Analytes) conditioning->loading washing 3. Washing (Remove Interferences) loading->washing elution 4. Elution (Collect Analytes) washing->elution

References

Technical Support Center: N-Methylcarbamate Standards and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Methylcarbamate standards and solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound standards?

A1: The primary degradation pathway for N-Methylcarbamates is hydrolysis of the carbamate (B1207046) ester linkage. This reaction is typically catalyzed by alkaline conditions (high pH) and elevated temperatures, breaking down the molecule into its corresponding phenol (B47542) or oxime, and methylamine, which can further degrade to methylcarbamic acid and then to carbon dioxide.[1][2][3] Some N-methylcarbamates are also sensitive to light (photodegradation).

Q2: What are the ideal storage conditions for solid this compound standards?

A2: To ensure long-term stability, solid this compound standards should be stored in a tightly sealed, inert container (such as an amber glass vial with a PTFE-lined cap) under refrigerated or frozen conditions (-18°C or below is often recommended).[4] It is crucial to protect them from moisture and light.

Q3: How should I prepare and store stock and working solutions of N-Methylcarbamates?

A3: Stock solutions are typically prepared in methanol (B129727) or acetonitrile (B52724).[5][6] These solutions should be stored in amber vials at 2-8°C to minimize evaporation and degradation. Working standards, especially those in aqueous matrices for HPLC analysis, should be prepared fresh daily. If aqueous standards must be stored, they should be preserved by adjusting the pH to approximately 3.8 with potassium dihydrogen citrate (B86180) to inhibit hydrolysis.[7]

Q4: For how long are this compound solutions stable?

A4: The stability of this compound solutions depends on the specific compound, solvent, and storage conditions. In a study on various carbamates in fortified liver tissue stored at -4°C, methomyl (B1676398) and oxamyl (B33474) were completely depleted within two weeks.[4] Conversely, other carbamates showed significant stability over several months under the same conditions.[4] Solutions in organic solvents like methanol or acetonitrile are generally more stable than aqueous solutions.[6] It is best practice to regularly check the concentration of stock solutions against a freshly prepared standard or a certified reference material.

Q5: Why is pH control important when analyzing N-Methylcarbamates in water samples?

A5: N-Methylcarbamates are highly susceptible to hydrolysis in neutral or basic conditions.[3][7] To prevent degradation between sample collection and analysis, water samples should be preserved by acidifying them to a pH of approximately 3.8.[7] This is a critical step for ensuring accurate quantification of compounds like oxamyl, carbaryl, and methiocarb.[7]

Data Presentation: Stability of N-Methylcarbamates

The stability of N-Methylcarbamates is highly dependent on environmental conditions. The following tables summarize quantitative data on their degradation.

Table 1: Decomposition Rates of Selected N-Methylcarbamates in Aqueous Solution[8]

CompoundpHTemperature (°C)Half-life (days)
Carbaryl7.082078
Carbaryl7.703369
Carbofuran7.0820143
Carbofuran7.703383
Propoxur7.0820116
Propoxur7.703379

Table 2: Stability of N-Methylcarbamates in Fortified Liver Tissue at -4°C[4]

CompoundStability Profile
MethomylCompletely depleted within 2 weeks
OxamylCompletely depleted within 2 weeks
AldicarbDepleted to below detection limits between 2 and 6 months
Aldicarb sulfoxideDepleted to below detection limits between 2 and 6 months
Aldicarb sulfoneDepleted to below detection limits between 2 and 6 months
DioxacarbDepleted to below detection limits between 2 and 6 months
PromecarbDepleted to below detection limits between 2 and 6 months
PropoxurDepleted to below detection limits between 2 and 6 months
BendiocarbDepleted to below detection limits between 2 and 6 months

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standards for HPLC

This protocol is based on common practices for HPLC analysis, such as those outlined in EPA Method 531.2.[5]

  • Stock Standard Preparation (e.g., 100 µg/mL):

    • Accurately weigh a suitable amount of the solid this compound standard.

    • Dissolve the standard in HPLC-grade methanol in a Class A volumetric flask to achieve the target concentration.

    • Store the stock solution in an amber, PTFE-lined screw-cap vial at 2-8°C.

  • Working Standard Preparation (e.g., 1.0 µg/mL):

    • Perform a serial dilution of the stock standard solution with methanol or the mobile phase to reach the desired concentration. For example, pipette 100 µL of a 100 µg/mL stock standard into a 10 mL volumetric flask and bring to volume with methanol.[5]

    • For aqueous calibration standards, use preserved reagent water (containing potassium dihydrogen citrate and sodium thiosulfate) for the final dilution to mimic sample conditions.[5]

    • Prepare working standards fresh daily to ensure accuracy.

Protocol 2: General Stability Study for this compound Solutions

This protocol outlines a general procedure for conducting a long-term stability study of this compound solutions.

  • Sample Preparation:

    • Prepare a solution of the this compound in the desired solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 10 µg/mL).[9]

    • Dispense aliquots of the solution into multiple amber vials, ensuring minimal headspace, and seal with PTFE-lined caps.[9]

  • Storage Conditions:

    • Divide the vials into different storage groups to assess the impact of temperature and light. For example:

      • Long-term: 2-8°C, protected from light.[9]

      • Accelerated: 25°C, protected from light.

      • Photostability: 25°C, exposed to light.

  • Time Points:

    • Establish a schedule for analysis. For long-term studies, this could be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10] For accelerated studies, time points might be 0, 3, and 6 months.[10]

  • Analysis:

    • At each time point, analyze the stored samples using a validated, stability-indicating HPLC method.

    • Quantify the concentration of the this compound against a freshly prepared standard.

    • Calculate the percentage of the initial concentration remaining. A significant loss is often defined as a drop below 90% of the initial concentration.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of N-Methylcarbamates, particularly using HPLC with post-column derivatization.

Table 3: HPLC Troubleshooting Guide for this compound Analysis

ProblemPotential Cause(s)Recommended Solution(s)
No peaks or very small peaks Post-column derivatization system failure (e.g., no reagent flow, incorrect reagent concentration).[5]Inject a standard containing 1-naphthol (B170400). Since 1-naphthol is naturally fluorescent, a peak should be observed even if the derivatization fails. If the 1-naphthol peak is present but carbamate peaks are not, troubleshoot the hydrolysis and OPA reagent delivery systems.[5]
Sample degradation.Ensure samples and standards were properly stored and preserved (pH ~3.8 for aqueous samples).[7] Prepare fresh working standards.
Detector lamp is off or malfunctioning.Check the detector status and ensure the lamp is on.[11]
Poor peak shape (tailing) Secondary interactions with the column (e.g., exposed silanols).[12]Ensure the mobile phase pH is appropriate for the analytes. If the problem persists, consider replacing the analytical column or using a guard column.[13]
Column contamination or void formation.[13]Flush the column with a strong solvent. If a void is suspected (often indicated by peak fronting or splitting), replace the column.[13]
Sample solvent is too strong.[11]Whenever possible, dissolve the sample in the initial mobile phase.
Drifting retention times Inconsistent mobile phase composition.[14]Ensure mobile phase is properly mixed and degassed. Prepare fresh mobile phase daily.
Column temperature fluctuations.[15]Use a column oven to maintain a stable temperature.
Column not fully equilibrated.[14]Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.
High baseline noise Contaminated mobile phase or reagents.[7]Use HPLC-grade solvents and high-purity reagents. Filter all mobile phases and reagents before use.[5]
Air bubbles in the system.[11]Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of N-Methylcarbamates.

General Hydrolytic Degradation Pathway of N-Methylcarbamates cluster_conditions Conditions NMC This compound (Parent Compound) Products Degradation Products NMC->Products Hydrolysis Phenol Phenol / Oxime Products->Phenol Methylamine Methylamine Products->Methylamine CO2 Carbon Dioxide Methylamine->CO2 Further Decomposition Conditions High pH (Alkaline) High Temperature Water (H₂O)

Degradation pathway of N-Methylcarbamates.

Troubleshooting Workflow for Poor HPLC Peak Shape Start Poor Peak Shape Observed (Tailing, Splitting, Broadening) CheckPeaks Are all peaks affected? Start->CheckPeaks SystemIssue Suspect System/Column Issue CheckPeaks->SystemIssue Yes AnalyteIssue Suspect Analyte-Specific Issue CheckPeaks->AnalyteIssue No AllPeaks Yes, all peaks affected SomePeaks No, only some peaks CheckGuardColumn Remove Guard Column and Re-inject SystemIssue->CheckGuardColumn CheckMobilePhase Check Mobile Phase pH and Sample Solvent AnalyteIssue->CheckMobilePhase GuardProblem Problem Solved: Replace Guard Column CheckGuardColumn->GuardProblem Peak shape improves ColumnProblem Problem Persists: Flush or Replace Analytical Column CheckGuardColumn->ColumnProblem No improvement OptimizeMethod Optimize Method for Problematic Analytes CheckMobilePhase->OptimizeMethod

Workflow for troubleshooting HPLC peak shape issues.

Experimental Workflow for a Stability Study Prep Prepare Standard Solution (Known Concentration) Aliquot Aliquot into Vials for Different Conditions Prep->Aliquot Store Store Samples Aliquot->Store LongTerm Long-Term (e.g., 2-8°C, Dark) Store->LongTerm Accelerated Accelerated (e.g., 25°C, Dark) Store->Accelerated TimePoint Analyze at Pre-defined Time Points (T=0, T=1, T=2...) LongTerm->TimePoint Accelerated->TimePoint Analyze Analyze via Validated Stability-Indicating Method TimePoint->Analyze Compare Compare Concentration to Fresh Standard Analyze->Compare Evaluate Evaluate Stability (% Initial Concentration) Compare->Evaluate

Workflow for conducting a stability study.

References

Technical Support Center: Enhancing Fluorescence Detection of N-Methylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence detection of N-Methylcarbamates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for fluorescence detection of N-Methylcarbamates?

The most widely adopted method is high-performance liquid chromatography (HPLC) with post-column derivatization.[1][2][3] This technique is recognized by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and AOAC International for its sensitivity and selectivity.[1] The method involves separating N-Methylcarbamates using reverse-phase HPLC, followed by a chemical reaction to create a fluorescent product that can be detected.[1][3]

Q2: What is the principle behind the post-column derivatization reaction?

The post-column derivatization of N-Methylcarbamates is a two-step process:

  • Hydrolysis: After separation by HPLC, the N-Methylcarbamates are hydrolyzed under basic conditions (typically using sodium hydroxide) and heat. This breaks the carbamate (B1207046) bond and releases methylamine (B109427).[1][3]

  • Derivatization: The resulting methylamine then reacts with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing reagent, such as 2-mercaptoethanol (B42355) or thiofluor. This reaction forms a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector.[1][4]

Q3: Why is derivatization necessary for detecting N-Methylcarbamates?

Many N-Methylcarbamates are thermally unstable and exhibit low UV absorption, making direct analysis by gas chromatography or standard HPLC challenging.[1][3] The derivatization process converts the non-fluorescent carbamates into a fluorescent compound, which significantly enhances the sensitivity and selectivity of the detection method.[2][3]

Q4: Are there alternative methods to the OPA post-column derivatization?

Yes, other methods have been developed to improve sensitivity and address specific challenges. These include:

  • Supramolecular Chemistry: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPCD), in the post-column reactor can enhance the fluorescence of poorly fluorescent N-Methylcarbamates.[5][6]

  • Nanoparticle-Based Sensing: A method based on the inner filter effect (IFE) of gold nanoparticles on the fluorescence of CdTe quantum dots has been developed for the rapid assay of carbamate pesticides.[7][8]

  • Chemiluminescence Detection: An automated method involving post-column photolysis to convert the pesticides into methylamine, followed by detection using chemiluminescence, has also been reported.[9]

Troubleshooting Guide

Q5: I am not seeing any peaks for my carbamate standards. What could be the problem?

Several factors could lead to a complete loss of signal:

  • Post-Column Reaction Failure: The most common issue is a failure in the post-column derivatization system. To diagnose this, some standard mixtures include a naturally fluorescent compound like 1-naphthol (B170400).[2] If you see a peak for 1-naphthol but not for your carbamates, the issue lies with the hydrolysis or derivatization reaction.[2]

  • Reagent Degradation: The OPA and thiol reagents can degrade over time. Prepare fresh reagents, especially the OPA/thiol solution, as specified in the experimental protocol.

  • Incorrect pH: The hydrolysis step is pH-dependent. Ensure the sodium hydroxide (B78521) solution is at the correct concentration and flow rate to achieve the necessary basic conditions for hydrolysis.

  • System Leakage: Check for any leaks in the HPLC system, particularly in the post-column reaction module, as this can prevent the reagents from mixing correctly with the column eluent.

Q6: My peaks are broad and show poor resolution. How can I improve this?

Poor peak shape and resolution can be caused by several factors related to the chromatography:

  • Column Performance: The analytical column may be degraded or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it if necessary. Using a column specifically designed for carbamate analysis, such as an Acclaim® Carbamate LC column, can improve separation.[2]

  • Mobile Phase Issues: Ensure the mobile phase composition is accurate and has been properly degassed. Inconsistent mobile phase composition can lead to retention time shifts and peak broadening.

  • Flow Rate Fluctuation: Unstable pump performance can cause fluctuations in the flow rate, affecting peak shape. Check the pump for any issues.

  • Injection Volume: Injecting too large a volume of a sample dissolved in a strong solvent can lead to peak distortion.

Q7: The sensitivity of my assay is lower than expected. How can I increase it?

Low sensitivity can be addressed by optimizing several experimental parameters:

  • Detector Settings: Ensure the fluorescence detector is set to the optimal excitation and emission wavelengths for the OPA-derivatized product (approximately 330 nm for excitation and 450-465 nm for emission).[3]

  • Reaction Conditions: Optimize the temperature of the hydrolysis reaction. While a complete breakdown of all N-Methylcarbamates can be achieved at 100°C, individual compounds may have different optimal temperatures.[4]

  • Reagent Concentrations: The concentrations of the hydrolysis and derivatization reagents can be optimized to ensure a complete reaction.

  • Modern Equipment: Using a more modern fluorescence detector with higher sensitivity and a column with smaller particle size can significantly improve detection limits.[2][10]

Q8: I am observing a high background signal or baseline noise. What are the potential causes?

High background or noise can interfere with the detection of low-concentration analytes:

  • Contaminated Reagents or Mobile Phase: Use high-purity solvents and reagents. Filtering the mobile phase and reagents before use can help reduce baseline noise.[1][2]

  • Fluorescent Contaminants: Contamination in the sample, vials, or system components can lead to a high background. Ensure proper sample preparation and clean injection procedures.

  • Detector Lamp Instability: An aging detector lamp can cause baseline fluctuations. Check the lamp's usage hours and replace it if necessary.

Experimental Protocols

Key Experiment: Post-Column Derivatization of N-Methylcarbamates (Based on EPA Method 531.2)

This protocol provides a general methodology for the analysis of N-Methylcarbamates using HPLC with post-column derivatization.

1. Reagent Preparation:

  • Hydrolysis Solution (NaOH): Prepare a solution of sodium hydroxide in reagent water. The exact concentration may need to be optimized but is typically around 0.05 M.

  • OPA Reagent: Dissolve o-phthalaldehyde (OPA) in a suitable buffer, such as a borate (B1201080) buffer. A small amount of methanol (B129727) can be used to aid dissolution.[2]

  • Thiol Reagent: Add 2-mercaptoethanol or a similar thiol to the OPA solution.[2]

  • Combined Derivatization Reagent: The OPA and thiol are often combined into a single reagent. For example, dissolve 100 mg of OPA in 10 mL of methanol and add it to 1 L of a boric acid buffer, then add 1 mL of 2-mercaptoethanol.[2]

2. HPLC and Post-Column System Setup:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Analytical Column: A reverse-phase C18 or a specialized carbamate column.[2]

  • Post-Column System: A post-column reaction module capable of delivering the hydrolysis and derivatization reagents at a controlled flow rate and temperature.

  • Fluorescence Detector: Set the excitation wavelength to ~330 nm and the emission wavelength to ~465 nm.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and water is commonly used.

  • Flow Rate: Typically around 0.9-1.0 mL/min.

  • Column Temperature: Often maintained at an elevated temperature, for example, 50°C.

4. Post-Column Reaction Conditions:

  • Hydrolysis: The column eluent is mixed with the NaOH solution and passed through a heated reactor coil.

  • Derivatization: The hydrolyzed mixture is then mixed with the OPA/thiol reagent in a second reaction coil.

  • The resulting fluorescent product flows into the fluorescence detector.

5. Sample Preparation:

  • Water Samples: Filter through a 0.45 µm membrane filter before analysis.[1]

  • Food Samples (QuEChERS method):

    • Homogenize the sample.

    • Extract with acetonitrile (B52724) containing 1% acetic acid.[1]

    • Add QuEChERS extraction salts (e.g., MgSO₄ and sodium acetate) and shake vigorously.[1]

    • Centrifuge to separate the layers.

    • Clean up the supernatant using dispersive solid-phase extraction (d-SPE).[1]

    • Centrifuge and filter the final extract before injection.[1]

6. Calibration:

  • Prepare a series of calibration standards by diluting a stock solution of the target N-Methylcarbamates in a suitable solvent like methanol.[1]

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.[1]

Quantitative Data Summary

Table 1: Method Detection Limits (MDLs) for Various N-Methylcarbamates

CarbamateMDL (µg/L) - Study 1[2]MDL (µg/L) - Study 2[10]
Aldicarb sulfoxide0.0100.004 - 0.010
Aldicarb sulfone0.0080.004 - 0.010
Oxamyl0.0070.004 - 0.010
Methomyl (B1676398)0.0050.004 - 0.010
3-Hydroxycarbofuran0.0090.004 - 0.010
Aldicarb0.0040.004 - 0.010
Propoxur0.0090.004 - 0.010
Carbofuran0.0060.004 - 0.010
Carbaryl0.0070.004 - 0.010
Methiocarb0.0100.004 - 0.010

Visualizations

PostColumnDerivatization cluster_hplc HPLC System cluster_pcr Post-Column Reaction System MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column Analytical Column (Separation) Autosampler->Column Mix1 Mixing Tee 1 Column->Mix1 Eluent with Separated Carbamates HydrolysisReagent NaOH Reagent HydrolysisReagent->Mix1 DerivReagent OPA/Thiol Reagent Mix2 Mixing Tee 2 DerivReagent->Mix2 Reactor1 Heated Reactor (Hydrolysis) Mix1->Reactor1 Reactor1->Mix2 Reactor2 Reaction Coil (Derivatization) Mix2->Reactor2 Detector Fluorescence Detector Reactor2->Detector Fluorescent Product DataSystem Data System Detector->DataSystem

Caption: Workflow for N-Methylcarbamate analysis using HPLC with post-column derivatization.

TroubleshootingLogic Start No Peaks Observed CheckNaphthol Is the 1-Naphthol peak present? Start->CheckNaphthol PCR_Issue Troubleshoot Post-Column Reaction System: - Check reagents (freshness, pH) - Check pump for PCR - Check for leaks - Verify reactor temperature CheckNaphthol->PCR_Issue Yes HPLC_Issue Troubleshoot HPLC System: - Check injection - Check mobile phase - Column integrity - System pressure CheckNaphthol->HPLC_Issue No

References

Technical Support Center: EPA Method 531.2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing EPA Method 531.2 for the determination of N-methylcarbamoyloximes and N-methylcarbamates in water.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow of EPA Method 531.2, which involves high-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection.[1][2]

Chromatographic & System Performance Issues
Problem/SymptomPossible Cause(s)Suggested Solution(s)
No peaks or very small peaks for all analytes Post-column derivatization system failure.- To help troubleshoot, include 1-naphthol (B170400) in your standard mixture. This compound is naturally fluorescent and should produce a peak even if the derivatization reaction fails.[3] - Verify the concentration and preparation of the post-column reagents (0.075 N Sodium Hydroxide (B78521) and OPA/2-mercaptoethanol). The concentration of the hydrolysis solution can significantly impact analyte response.[1] - Check for leaks or blockages in the post-column reaction system tubing.
Fluorescence detector issue.- Confirm the fluorescence detector is set to the correct excitation (~340 nm) and emission (~465 nm) wavelengths.[1] - Check the detector's lamp status and intensity.
Poor peak resolution (Rs < 1.0) Inappropriate analytical column.- Use a dedicated "carbamate" analysis column for optimal separation.[3] - Ensure the column has not exceeded its lifetime.
Incorrect mobile phase composition or gradient.- Verify the mobile phase preparation and gradient program.
Column temperature fluctuations.- Maintain a stable column temperature, for instance, by using a column oven set to 30 °C, to ensure consistent retention times.[4]
Shifting retention times Inconsistent mobile phase flow rate.- Check the HPLC pump for leaks and ensure it is properly primed.
Changes in mobile phase composition.- Prepare fresh mobile phase and ensure adequate degassing.
Column aging or contamination.- Flush the column with a strong solvent or replace if necessary.
High baseline noise Contaminated reagents or mobile phase.- Use high-purity reagents and solvents.[5][6] - Filter and degas all mobile phases and reagents before use.[1]
Elevated post-column reaction temperature.- While higher temperatures can increase analyte signal, they may also elevate baseline noise. Optimize the reactor temperature (typically 80-100 °C) for the best signal-to-noise ratio.[1][5]
Air bubbles in the system.- Thoroughly degas all solutions and check for loose fittings that could introduce air.
Ghost peaks or baseline artifacts Sample carryover from a high-concentration sample.- Run a blank injection after a sample with high analyte concentrations.[7] - Implement a robust autosampler needle wash procedure.
Contamination of glassware, solvents, or reagents.- Ensure all glassware is scrupulously cleaned.[5] - Analyze laboratory reagent blanks to check for contamination from amines, ammonia (B1221849), or other sources.[5]
Quality Control (QC) Failures
Problem/SymptomPossible Cause(s)Suggested Solution(s)
Laboratory Fortified Blank (LFB) or Continuing Calibration Check (CCC) failure Inaccurate standard preparation.- Prepare fresh calibration and QC standards from a reliable source.
Instrument drift or malfunction.- Re-run the CCC. If it continues to fail, recalibrate the instrument.[8] - Perform necessary instrument maintenance.
Laboratory Fortified Sample Matrix (LFSM) recovery is outside acceptance limits, but LFB is acceptable Matrix interference.- The sample matrix may be causing signal suppression or enhancement. The result for the unfortified sample should be flagged as suspect due to matrix effects.[4]
Surrogate recovery is outside the 70-130% acceptance window Error in surrogate spiking or calculation.- Double-check all calculations and ensure the correct spiking volume was used.[1]
Sample matrix effects.- As with LFSM failures, this could indicate a matrix interference issue.
Analyte degradation.- Verify that the sample was properly preserved and stored.[1]
Instrument performance issues.- Check for any of the chromatographic or system performance issues listed above. If the cause is not found, reanalyze the sample. If it still fails, check the calibration. If the calibration is acceptable, re-prepare and reanalyze the sample.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical sample preservation steps for EPA Method 531.2?

A1: Proper sample preservation is crucial to prevent analyte degradation. Samples should be collected in amber glass vials to protect them from light.[5] Each sample must be preserved at the time of collection with:

  • Potassium dihydrogen citrate: This adjusts the sample pH to approximately 3.8 to prevent the hydrolysis of pH-sensitive analytes like oxamyl, 3-hydroxycarbofuran, carbaryl, and methiocarb.[1][3][4]

  • Sodium thiosulfate: This is added to remove any residual chlorine, which can rapidly degrade certain analytes, particularly aldicarb (B1662136) and methiocarb.[4] Samples must be chilled and maintained at a specified temperature until analysis.[5][9] The holding time for properly preserved samples is 28 days.[5][9]

Q2: My laboratory reagent blanks (LRBs) show contaminant peaks. What are the likely sources?

A2: Contamination in LRBs can stem from several sources. Amines and ammonia are common interferences.[5] Potential sources include:

  • Solvents and reagents: Always use high-purity reagents.[5][6]

  • Glassware: Ensure all glassware is meticulously cleaned.

  • Sample handling: Avoid handling samples or apparatus with bare fingers.[5] It is essential to analyze LRBs to demonstrate that the analytical system is free from contamination.[5]

Q3: What is the purpose of the post-column derivatization in EPA Method 531.2?

A3: The post-column derivatization is a chemical reaction that enhances the detectability of the target analytes. The process involves two main steps:

  • Hydrolysis: After the analytes are separated on the HPLC column, they are hydrolyzed with sodium hydroxide at an elevated temperature (80-100 °C) to form methylamine (B109427).[1][5]

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative.[1][5] This fluorescent product can be detected with high sensitivity by a fluorescence detector, allowing for the quantification of low concentrations of the target carbamates.[1]

Q4: How often do I need to perform a calibration?

A4: An initial calibration with at least five standards is required to generate a standard curve. After a successful initial calibration, a Continuing Calibration Check (CCC) must be analyzed at the beginning and end of each analysis batch, and after every ten samples.[1] A full recalibration should be performed whenever major instrument maintenance is conducted or if the CCC fails.[8]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the experimental workflow for EPA Method 531.2 and a logical approach to troubleshooting common issues.

A Sample Collection & Preservation (pH ~3.8, Dechlorination) B Direct Aqueous Injection (up to 1.0 mL) A->B C HPLC Separation (Reversed-Phase C18 Column) B->C D Post-Column Hydrolysis (NaOH, 80-100 °C) C->D E Post-Column Derivatization (OPA + 2-mercaptoethanol) D->E F Fluorescence Detection (Ex: ~340 nm, Em: ~465 nm) E->F G Data Analysis & Quantitation F->G

Caption: Experimental Workflow for EPA Method 531.2.

start Problem Observed no_peaks No or Low Peaks? start->no_peaks poor_resolution Poor Resolution? no_peaks->poor_resolution No check_pcr Check Post-Column Reaction System & Reagents no_peaks->check_pcr Yes qc_failure QC Sample Failure? poor_resolution->qc_failure No check_column Check Column Type, Age & Temperature poor_resolution->check_column Yes check_standards Check Standard Preparation qc_failure->check_standards Yes check_detector Check Detector Settings & Lamp check_pcr->check_detector check_mobile_phase Verify Mobile Phase & Gradient check_column->check_mobile_phase check_matrix Investigate Matrix Effects (LFSM) check_standards->check_matrix recalibrate Recalibrate Instrument check_matrix->recalibrate

Caption: Troubleshooting Logic for EPA Method 531.2.

References

Technical Support Center: LC-MS/MS Analysis of N-Methylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-Methylcarbamate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome common challenges, specifically focusing on the reduction of signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a common problem in the LC-MS/MS analysis of N-Methylcarbamates?

Signal suppression, also known as the matrix effect, is the reduction of the ionization efficiency of target analytes, like N-Methylcarbamates, due to the presence of co-eluting matrix components.[1] This leads to decreased signal intensity, which can compromise the accuracy and sensitivity of quantification.[1][2] N-Methylcarbamates are often analyzed in complex matrices such as food, environmental samples, and biological fluids, which contain a high concentration of potentially interfering substances.[3][4]

Q2: What are the primary causes of signal suppression in this compound analysis?

The primary causes of signal suppression include:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix that elute from the LC column at the same time as the target this compound analytes can compete for ionization in the MS source.[4][5]

  • High Matrix Concentration: Overloading the LC column with matrix components can lead to poor chromatographic separation and increased co-elution.[4][6]

  • Mobile Phase Composition: The choice of mobile phase additives and the overall composition can influence the ionization efficiency of the analytes.[7]

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity.[8][9]

Q3: How can I qualitatively assess if signal suppression is occurring in my experiment?

A post-column infusion experiment is a common method to qualitatively assess matrix effects.[2] In this technique, a constant flow of the this compound standard solution is introduced into the mobile phase after the analytical column and before the MS detector. A blank matrix extract is then injected onto the column. A decrease in the analyte signal at the retention times of matrix components indicates the presence of signal suppression.[2]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the LC-MS/MS analysis of N-Methylcarbamates.

Issue 1: Low analyte signal intensity and poor sensitivity.

This is a classic symptom of signal suppression. The following troubleshooting steps can help identify and mitigate the issue.

Troubleshooting Workflow

start Start: Low Signal Intensity sample_prep Optimize Sample Preparation start->sample_prep Is sample matrix complex? chromatography Optimize Chromatography sample_prep->chromatography Suppression still observed? ms_conditions Optimize MS Conditions chromatography->ms_conditions Co-elution still an issue? internal_standard Use Internal Standard ms_conditions->internal_standard Still variability? end End: Signal Improved internal_standard->end start Inconsistent Results matrix_variability Variable Matrix Effects start->matrix_variability sample_prep_inconsistency Inconsistent Sample Prep start->sample_prep_inconsistency instrument_instability Instrument Instability start->instrument_instability solution Implement Robust Solutions matrix_variability->solution sample_prep_inconsistency->solution instrument_instability->solution sil_is Use SIL Internal Standard solution->sil_is matrix_matched Matrix-Matched Calibration solution->matrix_matched standard_addition Standard Addition solution->standard_addition sample Prepared Sample lc Liquid Chromatograph (LC) sample->lc Injection ion_source Ion Source (e.g., ESI) lc->ion_source Elution ms1 Quadrupole 1 (Q1) Precursor Ion Selection ion_source->ms1 Ionization collision_cell Quadrupole 2 (Q2) Collision Cell (Fragmentation) ms1->collision_cell ms2 Quadrupole 3 (Q3) Product Ion Selection collision_cell->ms2 detector Detector ms2->detector data Data System detector->data

References

Technical Support Center: N-Methylcarbamate Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of N-methylcarbamate compounds during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound degradation and why is it a critical issue during sample storage?

Q2: What are the primary factors that cause this compound degradation in stored samples?

A2: The stability of N-methylcarbamates is primarily influenced by three main factors:

  • pH: These compounds are highly susceptible to alkaline hydrolysis. Degradation rates increase significantly at pH levels above 7.

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.

  • Enzymatic Activity: Biological samples such as plasma, blood, and tissue contain esterase enzymes that can rapidly metabolize the carbamate (B1207046) linkage.

Q3: How can I prevent pH-induced hydrolysis of my samples?

A3: The most effective strategy is to acidify the sample immediately upon collection. For aqueous samples, adjusting the pH to a range of 3-5 is often recommended. This can be achieved by using collection vials pre-loaded with an acidifying agent, such as potassium dihydrogen citrate (B86180). All solvents and buffers used during sample extraction and processing should also be maintained at a slightly acidic pH.

Q4: What is the recommended temperature for storing this compound samples?

A4: The rule of thumb is to keep samples cold at all stages.

  • Short-term storage (up to 48 hours): Refrigerate at 4°C.

  • Long-term storage: Freeze at -20°C or, for maximum stability, at -80°C. Samples should be collected and processed on ice or with cooling packs to minimize degradation.

Q5: My samples are from a biological matrix (e.g., plasma). How do I prevent enzymatic degradation?

A5: Inactivating enzymes is crucial for biological samples. This can be achieved through a combination of methods:

  • Immediate Cooling: Chilling the sample to 4°C immediately after collection slows down enzymatic activity.

  • pH Adjustment: Lowering the pH to an acidic range can help denature and inactivate many enzymes.

  • Enzyme Inhibitors: The addition of specific esterase inhibitors to the collection tubes can also be an effective strategy, though this must be validated to ensure no interference with the analytical method.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or no analyte detected in the sample. Analyte has degraded due to improper storage conditions.Review sample collection and storage procedures. Ensure samples were immediately cooled and acidified upon collection and stored at the appropriate temperature.
Poor reproducibility between replicate samples. Inconsistent sample handling; variable time between collection and preservation.Standardize the workflow to ensure all samples are processed identically and preservatives are added immediately after collection.
Analyte concentration decreases over time in stored QC samples. Ongoing hydrolysis or enzymatic degradation during long-term storage.Verify that the storage temperature is consistently maintained. For long-term stability, -80°C is preferable to -20°C. Ensure the pH of the sample matrix is stable in the acidic range.
Interference peaks observed during chromatographic analysis. Degradation products are co-eluting with the analyte of interest.Optimize the chromatographic method to achieve better separation between the parent compound and its degradation products (e.g., corresponding phenols).

Data Presentation: this compound Stability

The stability of N-methylcarbamates is highly dependent on the pH of the medium. The following tables summarize the half-life (the time required for 50% of the compound to degrade) for several common N-methylcarbamates at different pH values.

Table 1: Effect of pH on the Half-Life of Propoxur (B1679652) in Aqueous Solution at 20°C

pHHalf-Life
5.0407 hours[1]
7.069.3 hours (calculated from 1.5% per day)[2]
8.53 hours[1]
10.840 minutes[2]
11.811.5 minutes[2]
12.81 minute[2]

Table 2: Effect of pH on the Half-Life of Carbofuran in Water at 25°C

pHHalf-Life
6.0690 weeks (approx. 13.2 years)[3]
7.08.2 weeks (approx. 57 days)[3]
8.01.0 week (7 days)[3]
9.00.2 days (approx. 4.8 hours)[3]

Table 3: Effect of pH on the Half-Life of Methomyl in Water at 25°C

pHHalf-Life
5.0Stable for at least 30 days
7.0Stable for at least 30 days
9.0Approx. 30 days

Experimental Protocols

Protocol 1: Sample Preservation for Aqueous Samples (Based on EPA Method 531.2)

This protocol is designed to preserve N-methylcarbamates in water samples by controlling pH and removing residual chlorine.

Materials:

  • Amber glass collection bottles (40 mL or 60 mL) with PTFE-lined screw caps.

  • Potassium dihydrogen citrate (KH₂C₆H₅O₇).

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃).

Procedure:

  • Prior to sample collection, add the following preservatives as dry solids to each collection bottle:

    • Potassium dihydrogen citrate to achieve a final sample concentration of approximately 9.4 g/L. This will buffer the sample to a pH of ~3.8.

    • Sodium thiosulfate to achieve a final sample concentration of 80-320 mg/L. This will dechlorinate the sample.

  • Collect the water sample directly into the prepared bottle, filling it to the shoulder.

  • Cap the bottle tightly and invert several times to mix the preservatives.

  • Immediately place the sample on ice or in a refrigerator at 4°C.

  • Protect the sample from light at all times.

  • Samples preserved in this manner have a holding time of up to 28 days when stored at 4°C.

Protocol 2: Sample Extraction from Food Matrices (QuEChERS AOAC 2007.01 Method)

This protocol describes a general procedure for extracting N-methylcarbamates from high-moisture (>80% water) food samples.

Materials:

  • Homogenizer/blender.

  • 50 mL centrifuge tubes.

  • Acetonitrile (B52724) (ACN) with 1% acetic acid.

  • QuEChERS extraction salt packet (e.g., 6 g Magnesium Sulfate, 1.5 g Sodium Acetate).

  • Dispersive SPE (d-SPE) cleanup tubes (composition depends on matrix, e.g., PSA, C18, MgSO₄).

  • Centrifuge (refrigerated preferred).

Procedure:

  • Sample Homogenization: Homogenize the food sample to achieve a uniform consistency.

  • Extraction: a. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of 1% acetic acid in acetonitrile. c. Add the contents of the QuEChERS extraction salt packet. d. Immediately cap the tube tightly and shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes to separate the layers.

  • Cleanup (Dispersive SPE): a. Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube. b. Shake the d-SPE tube vigorously for 1-2 minutes. c. Centrifuge for 2-5 minutes.

  • Final Preparation: a. Collect the supernatant. b. Filter the extract through a 0.45 µm filter into an autosampler vial for analysis (e.g., by HPLC or LC-MS/MS).

Visualizations

cluster_degradation This compound Degradation Pathways Analyte This compound (Analyte of Interest) Hydrolysis Hydrolysis Analyte->Hydrolysis Alkaline pH, High Temp Enzymatic Enzymatic Degradation Analyte->Enzymatic Esterases (in biological matrix) Photodegradation Photodegradation Analyte->Photodegradation UV Light DegradationProducts Degradation Products (e.g., Phenol + Methylamine) Hydrolysis->DegradationProducts Enzymatic->DegradationProducts Photodegradation->DegradationProducts

Caption: Primary degradation pathways for N-methylcarbamates.

cluster_workflow Recommended Workflow to Minimize Degradation Start Sample Collection Preserve Immediate Preservation: 1. Cool to 4°C 2. Acidify (pH 3-5) 3. Protect from Light Start->Preserve Store Storage Preserve->Store ShortTerm Short-Term (<48h) Refrigerate at 4°C Store->ShortTerm LongTerm Long-Term (>48h) Freeze at -20°C or -80°C Store->LongTerm Prep Sample Preparation (e.g., QuEChERS) (Keep samples cold) ShortTerm->Prep LongTerm->Prep Analysis Instrumental Analysis (e.g., HPLC, LC-MS/MS) Prep->Analysis End Accurate Quantification Analysis->End

Caption: Workflow for sample handling and storage.

References

Technical Support Center: Resolving Peak Tailing in N-Methylcarbamate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting chromatographic issues encountered during the analysis of N-Methylcarbamates. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems with peak tailing, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a problem in N-Methylcarbamate analysis?

A: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is longer and more drawn out than the front, resulting in an asymmetrical peak shape. In an ideal chromatogram, peaks should be symmetrical or Gaussian. Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), and a value greater than 1.2 often indicates a potential issue.

This distortion is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual N-Methylcarbamates difficult.

  • Inaccurate Quantification: The asymmetrical shape can lead to errors in peak integration, affecting the precision and accuracy of your results.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Q2: What are the common causes of peak tailing for this compound compounds?

A: The primary cause of peak tailing, particularly for basic compounds like some N-Methylcarbamates, is the presence of more than one retention mechanism. While the main interaction should be hydrophobic with the stationary phase, secondary interactions can occur. Common causes include:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction of basic this compound analytes with acidic residual silanol groups on the surface of silica-based stationary phases (like C18 or C8 columns). These interactions delay the elution of a portion of the analyte, causing the peak to tail.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to peak distortion.

  • Column Degradation: Physical deterioration of the column, such as the formation of a void at the column inlet, channels in the packing bed, or a partially blocked inlet frit, can disrupt the sample flow path and cause tailing for all peaks.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the this compound analytes and the residual silanol groups, influencing the likelihood of secondary interactions.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion.

  • Extra-Column Effects: Dead volume in the system, for instance from using tubing with an excessive length or diameter, or from poorly made connections, can lead to peak broadening and tailing.

Q3: My this compound peaks are tailing. How can I troubleshoot this?

A: A systematic approach to troubleshooting is recommended. The following workflow can help you identify and resolve the issue.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_physical Physical/System-Wide Issues cluster_chemical Chemical/Method-Specific Issues observe Peak Tailing Observed for N-Methylcarbamates all_peaks Are ALL peaks tailing? observe->all_peaks check_column_health Check Column Health (Void, Blockage) all_peaks->check_column_health  Yes   check_mobile_phase Optimize Mobile Phase (Adjust pH, Buffer) all_peaks->check_mobile_phase  No, only some peaks   check_extracolumn Check for Extra-Column Volume (Tubing, Connections) check_column_health->check_extracolumn check_overload Check for Overload (Dilute Sample) check_extracolumn->check_overload check_column_chem Evaluate Column Chemistry (Use End-capped Column) check_mobile_phase->check_column_chem check_sample_prep Check Sample Prep (Solvent Mismatch) check_column_chem->check_sample_prep

Figure 1. A step-by-step workflow for diagnosing HPLC peak tailing.

Q4: How does mobile phase pH affect peak shape for N-Methylcarbamates and what should I do?

A: Mobile phase pH is a critical parameter. Residual silanol groups on a silica-based column are acidic and become ionized (negatively charged) at a pH above ~3. Many N-Methylcarbamates are basic and will be protonated (positively charged) at a lower pH. The electrostatic attraction between ionized silanols and protonated basic analytes is a strong secondary interaction that causes significant peak tailing.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Operating at a low pH (typically between 2.5 and 3.5) will suppress the ionization of the silanol groups, minimizing the secondary interactions. Adding 0.1% formic acid to the mobile phase is a common and effective strategy.

  • Use a Buffer: A buffer is essential to maintain a stable pH across the column and to have sufficient capacity to handle the sample injection. For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred. For UV detection, phosphate (B84403) buffers can be used.

  • Consider High pH (with the right column): For very basic compounds, sometimes working at a high pH (e.g., >8) can be effective. At high pH, the basic analyte is neutral, reducing interactions with the now fully ionized silanol groups. Caution: This requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica (B1680970) columns will dissolve at high pH.

Quantitative Impact of pH Adjustment:

Mobile Phase pHConditionExpected Impact on Peak Shape for Basic N-Methylcarbamates
< 3.0 Silanol groups are protonated (neutral)Good: Reduced tailing due to minimized ionic interactions.
3.0 - 7.0 Silanol groups are ionized (-)Poor: Significant tailing is likely.
> 8.0 Analyte is neutralGood (with compatible column): Tailing can be reduced.
Q5: Could my column be the cause of the peak tailing?

A: Absolutely. The column is often a primary factor.

Column-Related Causes and Solutions:

CauseDescriptionSolution
High Silanol Activity Older "Type A" silica columns have a higher concentration of active silanol groups.Use a modern, high-purity "Type B" silica or end-capped column. End-capping chemically derivatizes most of the residual silanols, making them much less interactive.
Column Contamination Strongly retained matrix components from previous injections can accumulate at the head of the column, creating active sites for secondary interactions.Implement a column washing procedure. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase). Using a guard column can also protect the analytical column from contaminants.
Column Void/Bed Damage A void at the column inlet or a damaged packing bed can cause poor peak shape for all analytes. This can result from pressure shocks or operating outside the column's recommended pH range.Check for a void. If suspected, you can try reversing and flushing the column (if the manufacturer allows). However, in most cases, the best solution is to replace the column. To prevent this, always ramp up the flow rate gradually and operate within the column's specifications.
Q6: I've optimized my mobile phase and am using a good column, but I still see tailing. What else can I check?

A: If the primary chemical and column-related issues have been addressed, consider these other factors:

Further Troubleshooting Steps:

FactorPotential IssueTroubleshooting Action
Sample Overload Injecting too high a concentration of your this compound standard or sample.Dilute the sample. Perform a 10-fold dilution and re-inject. If the peak shape improves, mass overload was the issue. Determine the optimal concentration for your method.
Sample Solvent Dissolving the sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 5% acetonitrile).Match the sample solvent to the mobile phase. Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
Extra-Column Volume Excessive volume between the injector and the detector can cause peak broadening and tailing.Minimize tubing length and diameter. Use narrow-bore tubing (e.g., 0.005" ID) and ensure all connections are properly fitted with no gaps.
Sample Matrix Effects Interfering compounds from a complex sample matrix (e.g., food, environmental samples) can co-elute or interact with the analyte or column.Improve sample cleanup. Use techniques like Solid Phase Extraction (SPE) to remove interfering components before injection.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration (for Reversed-Phase C18/C8 Columns)

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Flush Buffer: Flush the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 water/acetonitrile with formic acid, flush with 50:50 water/acetonitrile).

  • Strong Solvent Wash: Flush the column with 20 column volumes of a strong, water-miscible organic solvent. 100% Acetonitrile is a good first choice.

  • Intermediate Solvent (if needed): If your column has been exposed to very non-polar compounds, you can follow the acetonitrile wash with a solvent like isopropanol.

  • Re-equilibration: Flush the column with the initial mobile phase composition for at least 20 column volumes, or until the baseline is stable, before reconnecting to the detector.

Protocol 2: Preparing a Buffered Mobile Phase to Reduce Peak Tailing

Objective: To prepare a mobile phase at a pH that suppresses silanol interactions.

Methodology (for a 0.1% Formic Acid Mobile Phase):

  • Aqueous Component (A):

    • Measure 999 mL of high-purity (e.g., 18 MΩ·cm) water into a clean mobile phase reservoir bottle.

    • Carefully add 1 mL of formic acid (LC-MS grade).

    • Mix thoroughly and degas the solution (e.g., by sonication or vacuum filtration). This solution will have a pH of approximately 2.7.

  • Organic Component (B):

    • Measure 999 mL of HPLC-grade acetonitrile or methanol into a second clean reservoir bottle.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly.

  • System Setup: Place the prepared solvents in your HPLC system and prime the lines before starting your analysis. The buffer should be present in both the aqueous and organic phases to ensure consistent pH during gradient elution.

Visualizing the Logic

The relationship between the potential causes of peak tailing can be visualized to aid in diagnostics.

Logical_Relationships cluster_cause Primary Causes cluster_solution Primary Solutions Silanol Secondary Silanol Interactions Adjust_pH Adjust Mobile Phase pH (e.g., pH < 3) Silanol->Adjust_pH mitigated by Endcapped_Col Use End-capped Column Silanol->Endcapped_Col mitigated by Column_Damage Column Damage (Void/Blockage) Replace_Col Replace Column Column_Damage->Replace_Col solved by Overload Sample Overload Dilute_Sample Dilute Sample Overload->Dilute_Sample solved by

Figure 2. Logical relationships between causes and solutions for peak tailing.

Technical Support Center: Interference Removal in N-Methylcarbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and overcoming common interferences encountered during the analysis of N-Methylcarbamate pesticides in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when working with N-Methylcarbamates?

A1: N-Methylcarbamates are thermally unstable and somewhat polar, making them difficult to analyze with traditional gas chromatography (GC) methods without derivatization.[1] In liquid chromatography-mass spectrometry (LC-MS), they can be susceptible to in-source fragmentation, poor ionization efficiency, and significant matrix effects, which can compromise sensitivity and reproducibility.[2]

Q2: What is the preferred analytical technique for this compound analysis?

A2: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique.[2][3] This approach offers high sensitivity and selectivity. Another robust method, particularly for regulatory compliance (like EPA Method 531.2), is HPLC with post-column derivatization and fluorescence detection (HPLC-FLD), which enhances sensitivity for these compounds.[1][4][5]

Q3: What are "matrix effects" and how do they impact my results?

A3: Matrix effects occur when components in the sample extract (the "matrix") co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[6][7] This can lead to either ion suppression (a weaker signal) or ion enhancement (a stronger signal), both of which result in inaccurate quantification.[7][8] These effects are a major concern as they compromise the accuracy, reproducibility, and sensitivity of the analysis.[6]

Q4: What is the QuEChERS method and why is it so common?

A4: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[4] It is a popular sample preparation technique that involves a simple solvent extraction (typically with acetonitrile) followed by a cleanup step called dispersive solid-phase extraction (dSPE).[9] Its widespread adoption is due to its efficiency, minimal solvent usage, and effectiveness for a broad range of pesticides across various food and environmental matrices.[4][9]

Q5: How do I choose the right dSPE sorbent for my sample cleanup?

A5: The choice of sorbent depends on the matrix.

  • PSA (Primary Secondary Amine) is used to remove organic acids, sugars, and some lipids.[10]

  • C18 (Octadecyl) is effective for removing non-polar interferences like fats and waxes.[4]

  • GCB (Graphitized Carbon Black) is used for removing pigments like chlorophyll (B73375) and carotenoids from intensely colored extracts, but it can also retain planar analytes, so it must be used with caution.[4][10]

  • Z-Sep® (Zirconium-based sorbent) is a newer sorbent that has shown excellent capacity for removing lipids and pigments.[11]

Troubleshooting Guide: Common Issues in this compound Analysis

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery • Inefficient extraction from the sample matrix.• Analyte loss during the cleanup step (adsorption to dSPE sorbent).• Degradation of thermally labile carbamates.• Ensure thorough sample homogenization before extraction.[12]• Optimize the extraction solvent and shaking/vortexing time.[13]• Test different dSPE sorbents or reduce the amount used. GCB, for instance, can adsorb planar pesticides.[10][11]• Use matrix-matched standards or a stable isotope-labeled internal standard to compensate for losses.[8]
Poor Peak Shape / Tailing • Matrix components co-eluting with the analyte.• Incompatible solvent between the final extract and the LC mobile phase.• Issues with the analytical column (e.g., contamination, degradation).• Improve the sample cleanup procedure to remove more interferences.• Evaporate the final extract and reconstitute in a solvent that matches the initial mobile phase.• Perform a column wash or replace the analytical column.
Inconsistent Results / Poor Reproducibility (%RSD >15%) • Significant and variable matrix effects between samples.• Inconsistent sample preparation technique.• Instrument instability.• Dilute the sample extract to reduce the concentration of interfering matrix components.[14]• Implement a stable isotope-labeled internal standard to correct for variations.[8]• Automate sample preparation steps where possible to ensure consistency.• Verify instrument performance with system suitability tests before running the sample batch.
Signal Suppression or Enhancement (Matrix Effect) • Co-eluting endogenous compounds from the matrix interfering with analyte ionization in the MS source.[7]Minimize the Effect: Improve sample cleanup with methods like dSPE or SPE.[15] Optimize chromatographic separation to resolve the analyte from interferences.• Compensate for the Effect: Use matrix-matched calibration curves. The most robust method is to use a stable isotope-labeled internal standard for each analyte, as it co-elutes and experiences the same matrix effects.[8]
No Peak Detected in HPLC-FLD Analysis • Post-column derivatization (PCRS) system failure.• Degradation of derivatization reagents (e.g., OPA).• Check the flow and connections of the PCRS pumps.• Prepare fresh OPA and base (e.g., NaOH) reagents daily.[5]• Include a naturally fluorescent compound in your standard mix (e.g., 1-naphthol) to verify system functionality; if its peak appears but the carbamate (B1207046) peaks do not, the issue is with the derivatization reaction.[5]

Experimental Protocol: QuEChERS Sample Preparation for Food Matrix

This protocol is a representative example based on the widely used AOAC Official Method 2007.01 for preparing a food sample (e.g., fruit or vegetable) for this compound analysis.[4]

1. Sample Homogenization:

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.[4] For dry or challenging matrices, a smaller amount (e.g., 5 g) may be used.[4]

2. Extraction:

  • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid to the tube.[4]

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[3]

  • Add a QuEChERS extraction salt packet (commonly containing 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium acetate).[4]

  • Immediately cap and shake vigorously for 1 minute. The magnesium sulfate aids in partitioning the water from the acetonitrile layer.[4]

  • Centrifuge the tube at ≥3,000 g for 5 minutes to separate the sample solids from the acetonitrile supernatant.[3][9]

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.[4]

  • The dSPE tube should contain a mixture of sorbents designed to remove specific interferences. A common combination for general-purpose cleanup is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[4] For samples with high pigment content (e.g., spinach), 50 mg of GCB may be added.[4]

  • Shake the dSPE tube vigorously for 2 minutes.[4]

  • Centrifuge for 5 minutes to pellet the dSPE sorbent.[4]

4. Final Extract Preparation:

  • Carefully transfer the cleaned-up supernatant to a new vial.

  • The extract can be analyzed directly or, if needed, diluted with mobile phase before injection into the LC-MS/MS system. For GC analysis, a solvent exchange may be necessary.

Data Presentation: Comparison of Cleanup Sorbent Performance

The selection of a dSPE sorbent is critical for removing matrix interferences while maximizing analyte recovery. The following table summarizes recovery data for different sorbents in various food matrices, demonstrating their effectiveness.

dSPE Sorbent Matrix Type Key Interferences Removed Average Analyte Recovery (%) Notes
PSA General Use (Fruits, Vegetables)Sugars, organic acids, fatty acids85 - 110%Generally the best overall performer with good cleanup and high analyte recoveries.[11]
C18 High-Fat Matrices (e.g., Avocado, Salmon)Lipids, non-polar compounds80 - 105%Specifically targets fats and oils.[11]
GCB High-Pigment Matrices (e.g., Spinach)Chlorophyll, carotenoids, sterols60 - 100%Highly effective for pigments but can cause significant loss of planar pesticides.[10][11]
Z-Sep® High-Fat and Pigmented MatricesLipids, fats, pigments75 - 105%Provides excellent cleanup capacity, often superior to C18/GCB combinations.[11]

Data compiled from studies on a broad range of pesticides, including carbamates, to illustrate general sorbent performance.[11]

Workflow and Logic Diagrams

The following diagram illustrates a typical workflow for the analysis of N-Methylcarbamates in an environmental sample, from collection to final data acquisition.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Water, Soil, Food) Homogenize 2. Homogenization (if solid) Sample->Homogenize Extract 3. Acetonitrile Extraction Homogenize->Extract dSPE 4. dSPE Cleanup (PSA / C18 / GCB) Extract->dSPE Concentrate 5. Concentration & Solvent Exchange dSPE->Concentrate Analyze 6. LC-MS/MS Analysis Concentrate->Analyze Data 7. Data Acquisition Analyze->Data

Caption: Workflow for this compound analysis highlighting the dSPE cleanup step.

References

optimizing post-column reaction conditions for N-Methylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Methylcarbamates using High-Performance Liquid Chromatography (HPLC) with post-column derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind post-column derivatization for N-Methylcarbamate analysis?

A1: Post-column derivatization is a technique used to enhance the detection of N-Methylcarbamates, which are often thermally unstable and lack strong UV absorbance for sensitive detection.[1][2] The method involves a two-step chemical reaction that occurs after the carbamates have been separated on an HPLC column.[1][2]

Q2: Which regulatory methods are based on this technique?

A2: This HPLC method with post-column derivatization is the foundation for several official regulatory methods, including U.S. Environmental Protection Agency (EPA) Methods 531.1 and 531.2 for analyzing carbamates in drinking and ground water.[1][5][6][7]

Q3: Why is a column heater recommended for the HPLC analysis?

A3: Using a column heater is recommended to ensure consistent and reproducible retention times for the carbamate analytes throughout the analytical run. Maintaining a stable column temperature, typically a few degrees above ambient, helps to minimize chromatographic variability.[8]

Q4: What are the typical excitation and emission wavelengths for fluorescence detection?

A4: The fluorescent isoindole derivative is typically detected with an excitation wavelength of approximately 330-340 nm and an emission wavelength of about 450-465 nm.[1][3][6] It is important to optimize these wavelengths for your specific instrument and conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of N-Methylcarbamates.

Issue 1: No Peaks or Very Low Signal Response
Possible Cause Troubleshooting Step
Post-Column Reaction Failure To quickly diagnose if the derivatization chemistry is the problem, inject a standard of 1-naphthol (B170400). This compound is naturally fluorescent and does not require derivatization. If the 1-naphthol peak is present but the carbamate peaks are not, it confirms an issue with the post-column reaction system.[6]
Incorrect Reagent Formulation Verify the concentrations of the hydrolysis solution (e.g., 0.075 N NaOH) and the OPA derivatization reagent.[3] Ensure the OPA reagent was prepared correctly, including dissolving OPA in methanol (B129727) before adding it to the borate (B1201080) buffer and adding the thiol reagent (e.g., 2-mercaptoethanol).[6][8]
Reagent Degradation The OPA derivatization reagent has limited stability. It is recommended to prepare it fresh daily, protect it from light, and store it under refrigeration when not in use.[3][8]
Hydrolysis Reactor Temperature Check the temperature of the hydrolysis reaction coil. It should be set between 80°C and 100°C to ensure efficient hydrolysis of the carbamates.[3][4]
Blocked or Leaking Tubing Inspect all tubing in the post-column system for blockages, kinks, or leaks. Ensure proper flow of both the column eluent and the post-column reagents.
Detector Lamp Failure Check the status and lifetime of the fluorescence detector's lamp. Replace if necessary.
Issue 2: High Baseline Noise or Drifting Baseline
Possible Cause Troubleshooting Step
Contaminated Reagents or Mobile Phase Contaminants such as amines or ammonia (B1221849) in the reagents (water, buffers, NaOH, OPA) or mobile phase can cause elevated or noisy baselines.[4] Prepare fresh mobile phase and reagents using high-purity (HPLC-grade) water and solvents. Filter and degas all solutions before use.[3]
Reagent Pump Pulsations Inconsistent flow from the post-column reagent pump(s) can cause a noisy or pulsating baseline. Purge the pumps to remove air bubbles and ensure the pump seals are in good condition.
Incomplete Mixing Ensure the mobile phase and post-column reagents are mixing thoroughly in the reaction coils. Inadequate mixing can lead to baseline fluctuations.
Detector Flow Cell Contamination The fluorescence detector flow cell may be contaminated. Flush the flow cell with a suitable cleaning solvent (e.g., methanol or isopropanol) according to the manufacturer's instructions.
Issue 3: Poor Peak Shape (Broadening or Tailing)
Possible Cause Troubleshooting Step
Excessive Reaction Band Broadening The post-column reactor itself can contribute to peak broadening. This can be influenced by the reactor's volume, flow rate, and temperature.[9] Ensure the flow rates of the mobile phase and post-column reagents are optimized and within the recommended ranges (e.g., reagent flow around 0.3 mL/min).[6]
Column Degradation The analytical column may be losing efficiency. This can be caused by contamination or degradation of the stationary phase. Try cleaning the column as per the manufacturer's guidelines or replace it if performance does not improve.
Sub-optimal Mobile Phase The composition of the mobile phase can affect peak shape. Ensure the pH and solvent ratios are correct for the separation. The addition of a small amount of an organic modifier like THF has been shown to improve the resolution of some co-eluting peaks.[10]
Dead Volume in System Check all connections between the column, post-column reactor, and detector for excessive tubing length or poor fittings, which can introduce dead volume and cause peak broadening.

Experimental Protocols and Parameters

Standard Post-Column Reaction Conditions (Based on EPA Method 531.2)

The following table summarizes typical operating conditions for the post-column derivatization of N-Methylcarbamates.

ParameterTypical Value / ConditionNotes
Analytical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)A dedicated carbamate analysis column is recommended.[7]
Mobile Phase Gradient of Methanol and Water or Acetonitrile and WaterOptimized to achieve baseline separation of all target analytes.[7]
HPLC Flow Rate 0.5 - 1.5 mL/minAdjust as needed to optimize separation.
Post-Column Reagent 1 0.075 N Sodium Hydroxide (NaOH)Hydrolysis solution.[3]
Reagent 1 Flow Rate ~0.3 mL/minShould be stable and pulse-free.[6]
Hydrolysis Reactor Temp. 80 - 100 °CCritical for efficient conversion to methylamine.[3][4]
Post-Column Reagent 2 OPA/Thiol Solution in Borate BufferDerivatization solution.[6][8]
Reagent 2 Flow Rate ~0.3 mL/minShould be stable and pulse-free.[6]
Derivatization Reactor Temp. AmbientThe second reaction occurs quickly at room temperature.[6]
Fluorescence Detection Excitation: ~340 nm, Emission: ~465 nmWavelengths should be optimized for the specific instrument.[3]
Preparation of Post-Column Reagents

1. Hydrolysis Solution (0.075 N NaOH)

  • Carefully dilute 4 mL of a 50% (w/w) NaOH solution to 1 L with reagent water.[3]

  • Filter and degas the solution before use. The concentration of this solution can significantly affect analyte response.[3]

2. OPA Derivatization Solution

  • OPA Stock: Dissolve 100 mg of o-phthalaldehyde (OPA) in 5-10 mL of methanol.[3]

  • Borate Buffer: Dissolve 3.0 g of boric acid in ~800 mL of reagent water. Add 1.2 mL of 50% (w/w) NaOH, then bring the final volume to 1 L with reagent water.[6]

  • Final Reagent: Add the OPA stock solution to 1 L of the borate buffer. Add 1 mL of 2-mercaptoethanol (or an alternative thiol like N,N-dimethyl-2-mercaptoethylamine).[6][8] Mix thoroughly. This solution should be prepared fresh daily.[3]

System Workflows and Logic Diagrams

Below are diagrams illustrating the experimental workflow and a troubleshooting decision process.

G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_pcr Post-Column Reaction (PCR) cluster_detection Detection & Analysis Sample Aqueous Sample Collection Filter Filter Sample (0.45 µm) Sample->Filter Autosampler Inject Sample Filter->Autosampler To HPLC Column C18 Column Separation Autosampler->Column Hydrolysis Step 1: Hydrolysis (Add NaOH, Heat to 100°C) Column->Hydrolysis Column Effluent Deriv Step 2: Derivatization (Add OPA/Thiol) Hydrolysis->Deriv Detector Fluorescence Detector (Ex: 340nm, Em: 465nm) Deriv->Detector To Detector Data Data Acquisition & Quantification Detector->Data

Caption: Experimental workflow for this compound analysis.

G start Problem: Low or No Signal check_naphthol Inject 1-Naphthol Standard start->check_naphthol naphthol_ok Is 1-Naphthol Peak Detected? check_naphthol->naphthol_ok pcr_issue Issue is in Post-Column Reaction (PCR) System naphthol_ok->pcr_issue Yes system_issue Issue is with HPLC or Detector (e.g., Lamp) naphthol_ok->system_issue No check_temp Check Hydrolysis Temp (80-100°C) pcr_issue->check_temp check_reagents Check Reagent Prep & Age check_temp->check_reagents Temp OK check_flow Check PCR Pump Flow & Leaks check_reagents->check_flow Reagents OK resolve Problem Resolved check_flow->resolve Flow OK

Caption: Troubleshooting logic for low or no signal response.

References

calibration curve issues in N-Methylcarbamate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of N-Methylcarbamates, with a specific focus on calibration curve problems.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems observed during the construction and validation of calibration curves for N-Methylcarbamate analysis.

Question 1: Why is my calibration curve showing poor linearity (R² value < 0.99)?

Possible Causes and Solutions:

  • Analyte Instability: N-Methylcarbamates are susceptible to hydrolysis, especially under alkaline conditions (pH > 7) and at elevated temperatures.[1] This degradation can lead to a non-linear response as the analyte concentration is not stable throughout the analytical run.

    • Solution: Ensure proper sample handling and storage. Maintain a slightly acidic pH (around 5-6) during sample preparation and analysis.[1] Perform all steps at reduced temperatures (e.g., on ice) and analyze samples as quickly as possible after preparation. It is advisable to conduct stability tests by spiking the analyte into a blank matrix and analyzing it at different time points to assess degradation.[1]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target this compound in the mass spectrometer source, leading to a non-linear response.[2][3][4]

    • Solution: Improve sample cleanup procedures to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can provide cleaner extracts than simple protein precipitation.[5] Optimize the chromatographic separation to resolve the analyte from matrix interferences. The use of matrix-matched calibration standards is highly recommended to compensate for these effects.[2][6]

  • Detector Saturation: At high concentrations, the detector response may become non-linear as it approaches its saturation point.[4]

    • Solution: Extend the calibration curve to include lower concentration points or dilute samples that are expected to have high concentrations to fall within the linear range of the assay.[4]

  • Inappropriate Calibration Model: Forcing a linear regression on a relationship that is inherently non-linear will result in a poor fit.

    • Solution: Consider using a different regression model, such as a quadratic or weighted (e.g., 1/x or 1/x²) regression, which can often provide a better fit for bioanalytical data.[4]

Question 2: Why am I observing high variability or poor reproducibility between calibration curves run on different days?

Possible Causes and Solutions:

  • Inconsistent Sample and Standard Preparation: Variability in pipetting, extraction, and dilution steps can introduce significant errors.

    • Solution: Utilize calibrated pipettes and automated liquid handlers where possible to minimize human error. A consistent and well-documented standard operating procedure (SOP) is crucial.

  • Instrument Performance Fluctuation: Changes in instrument sensitivity, such as a dirty ion source or fluctuations in mobile phase composition, can lead to day-to-day variability.[4]

    • Solution: Implement a regular instrument maintenance schedule. Before running a new batch, perform a system suitability test to ensure the instrument is performing within established parameters. Monitor parameters like pump pressure, retention time, and peak area of a system suitability standard.

  • Internal Standard (IS) Issues: An ideal internal standard should mimic the behavior of the analyte during sample preparation and analysis. If the IS is not stable or does not co-elute with the analyte, it can lead to poor reproducibility.

    • Solution: Select a stable, isotopically labeled version of the analyte as the internal standard whenever possible. This will best compensate for variability in extraction recovery and matrix effects.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a calibration curve in a regulated bioanalytical method?

A: According to the FDA's Bioanalytical Method Validation Guidance for Industry, a calibration curve should consist of a blank sample, a zero standard (blank + IS), and at least six non-zero standards.[7] For chromatographic assays, the acceptance criteria for the standard curve is that at least 75% of the non-zero standards should have a back-calculated concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[8][9]

ParameterAcceptance Criteria
Correlation Coefficient (R²) Generally ≥ 0.99
Standard Points At least 75% must be within ±15% of the nominal concentration
LLOQ Accuracy Within ±20% of the nominal concentration
LLOQ Precision Coefficient of Variation (CV) ≤ 20%
LLOQ Response Should be at least 5 times the response of the blank

Q2: How can I minimize matrix effects in my this compound LC-MS/MS assay?

A: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Cleanup: Use methods like SPE or QuEChERS to remove a significant portion of the matrix components before analysis.[5]

  • Optimized Chromatography: Develop a chromatographic method that separates the analyte of interest from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for better resolution.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples.[2][6] This helps to ensure that the standards and samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6]

  • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening their impact on the analyte's ionization.

Q3: My this compound is thermally unstable. What are the best analytical techniques to use?

A: Due to their thermal lability, N-Methylcarbamates are not well-suited for direct analysis by Gas Chromatography (GC) without derivatization.[10][11][12] The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection: This is a widely used and robust method, often based on EPA methods.[12][13][14] The N-Methylcarbamates are separated by HPLC, hydrolyzed post-column to form methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative that can be detected with high sensitivity.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is often preferred for complex matrices.[11][15] Electrospray ionization (ESI) is commonly used, and optimization of ESI parameters is critical for achieving good sensitivity.[16][17][18]

Experimental Protocols

Protocol 1: this compound Analysis using HPLC with Post-Column Derivatization

This protocol is a generalized procedure based on established methods for the analysis of N-Methylcarbamates in water samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of reagent water.
  • Load 100 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
  • Wash the cartridge with 5 mL of reagent water.
  • Elute the N-Methylcarbamates with 2 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water
  • Mobile Phase B: Methanol
  • Gradient: 15% B to 85% B over 25 minutes
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 100 µL

3. Post-Column Derivatization

  • Hydrolysis: Mix the column effluent with 0.05 M NaOH at 100°C in a reaction coil (0.3 mL/min).[12]
  • Derivatization: Add the OPA reagent (o-phthalaldehyde and 2-mercaptoethanol (B42355) in a borate (B1201080) buffer) to the hydrolyzed effluent (0.3 mL/min).[12]

4. Fluorescence Detection

  • Excitation Wavelength: 330 nm
  • Emission Wavelength: 466 nm

Protocol 2: this compound Analysis using LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of N-Methylcarbamates in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode
  • MS Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions (Example for Carbofuran)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbofuran222.1165.115
Carbofuran-d3 (IS)225.1168.115

Visualizations

Troubleshooting_Calibration_Curve start Poor Linearity in Calibration Curve (R² < 0.99) instability Analyte Instability (Hydrolysis) start->instability Possible Cause matrix Matrix Effects (Ion Suppression/Enhancement) start->matrix Possible Cause saturation Detector Saturation start->saturation Possible Cause model Inappropriate Calibration Model start->model Possible Cause sol_instability Control pH and Temperature Perform Stability Tests instability->sol_instability Solution sol_matrix Improve Sample Cleanup (SPE/QuEChERS) Use Matrix-Matched Standards matrix->sol_matrix Solution sol_saturation Extend Calibration Range (Lower Conc.) Dilute High Conc. Samples saturation->sol_saturation Solution sol_model Use Weighted or Quadratic Regression model->sol_model Solution

Caption: Troubleshooting logic for poor calibration curve linearity.

HPLC_PostColumn_Workflow sample_prep Sample Preparation (e.g., SPE) hplc HPLC Separation (C18 Column) sample_prep->hplc hydrolysis Post-Column Hydrolysis (NaOH, 100°C) hplc->hydrolysis derivatization Derivatization (OPA Reagent) hydrolysis->derivatization detection Fluorescence Detection (Ex: 330 nm, Em: 466 nm) derivatization->detection data_analysis Data Analysis (Quantification) detection->data_analysis LCMSMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc LC Separation (UPLC/HPLC) sample_prep->lc esi Electrospray Ionization (ESI) lc->esi msms Tandem Mass Spectrometry (MRM Mode) esi->msms data_analysis Data Analysis (Quantification) msms->data_analysis

References

Validation & Comparative

A Comparative Analysis of N-Methylcarbamate and Organophosphate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicity profiles of N-Methylcarbamate and organophosphate compounds, two classes of chemicals widely recognized for their potent inhibition of acetylcholinesterase (AChE). By presenting quantitative toxicological data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and toxicological research.

Mechanism of Toxicity: A Tale of Reversible versus Irreversible Inhibition

The primary mechanism of acute toxicity for both N-Methylcarbamates and organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses. The accumulation of ACh leads to overstimulation of muscarinic and nicotinic receptors, resulting in a range of clinical signs affecting the central and peripheral nervous systems.[1]

The key distinction between these two classes of inhibitors lies in the nature of their interaction with the AChE active site. N-Methylcarbamates act as reversible inhibitors, forming a carbamoylated enzyme that can be hydrolyzed to regenerate the active enzyme.[1] In contrast, organophosphates are irreversible inhibitors that form a stable, phosphorylated enzyme complex. This fundamental difference in the reversibility of AChE inhibition has significant implications for the duration and severity of toxic effects.[1]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the interaction of N-Methylcarbamates and organophosphates with acetylcholinesterase at the cholinergic synapse.

cluster_synapse Cholinergic Synapse cluster_inhibitors Inhibitors ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate OP Organophosphate (OP) NMC This compound (NMC) Stimulation Nerve Stimulation AChE_Inhibited_OP Irreversibly Inhibited AChE (Phosphorylated) OP->AChE_Inhibited_OP Irreversible Phosphorylation AChE_Inhibited_NMC Reversibly Inhibited AChE (Carbamoylated) NMC->AChE_Inhibited_NMC Reversible Carbamoylation AChE_Inhibited_NMC->AChE Hydrolysis Spontaneous_Reactivation Spontaneous Reactivation

Caption: Mechanism of AChE Inhibition.

Quantitative Toxicity Data

The following tables summarize the acute toxicity (LD50) and in vitro acetylcholinesterase inhibition (IC50) data for representative N-Methylcarbamates and organophosphates. These values provide a quantitative basis for comparing the relative toxicity of these compounds.

Table 1: Acute Toxicity Data (LD50) in Rats
Compound ClassCompoundOral LD50 (mg/kg)Dermal LD50 (mg/kg)
This compound Aldicarb0.3 - 0.9[2]-
Carbofuran5 - 11[3]>1000
Carbaryl12.5 - 850[2][3]>4000[3]
Methomyl17 - 24>5000
Propoxur68 - 94[2]>2000[2]
Organophosphate Parathion3 - 8[4][5]8[4][5]
Paraoxon0.33[6]-
Disulfoton2 - 12[7]3.6 - 15.9[7]
Phorate2 - 4[7]20 - 30 (guinea pig)[7]
Chlorpyrifos96 - 270[7]2000[7]
Malathion5500[7]>2000[7]
Diazinon1250[7]2020[7]
Table 2: Acetylcholinesterase Inhibition Data (IC50)
Compound ClassCompoundIC50 (M)
This compound Carbofuran3.3 x 10⁻⁸[8]
Carbaryl1.99 x 10⁻⁷
Isoprocarb7.24 x 10⁻⁷
Propoxur1.69 x 10⁻⁷
Organophosphate Phosphorothiolate2.51 x 10⁻⁷
Phosphate (B84403)4.68 x 10⁻⁷
Phosphorothioate9.12 x 10⁻⁵
Phosphorodithioate1.58 x 10⁻⁴

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of these findings.

In Vivo Acute Toxicity Testing (Oral - Modified from OECD 401)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (e.g., rats), of a single sex, are used. If females are used, they should be nulliparous and non-pregnant.[9]

  • Housing and Environment: Animals are housed in a controlled environment with a temperature of 22°C (± 3°) and relative humidity of 30-70%. A 12-hour light/12-hour dark cycle is maintained.[9]

  • Fasting: Animals are fasted overnight (for rats) prior to administration of the test substance.[9]

  • Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[9]

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

In Vivo Acute Toxicity Testing (Dermal - Modified from OECD 402)

This protocol describes the general procedure for assessing acute dermal toxicity.

  • Animal Selection and Preparation: Healthy, young adult animals (e.g., rats) are used. The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Test Substance Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.[10]

  • Exposure Duration: The exposure period is 24 hours.[10]

  • Observation: Animals are observed for signs of toxicity and mortality for 14 days.[10]

  • Necropsy: A gross necropsy is performed on all animals.

  • Data Analysis: The dermal LD50 is determined.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity and the inhibitory potential of compounds.

  • Reagent Preparation:

    • 0.1 M Sodium Phosphate Buffer, pH 8.0.[11][12]

    • 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.[12]

    • 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).[12]

    • AChE solution of known activity.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Phosphate Buffer

      • AChE solution

      • DTNB solution

      • Test compound solution (or solvent for control)

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[12]

    • Initiate the reaction by adding the ATCI solution to all wells.[12]

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[11][12]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the neurotoxicity of a compound by evaluating its effect on acetylcholinesterase activity.

cluster_workflow Neurotoxicity Assessment Workflow start Start compound_prep Test Compound Preparation start->compound_prep in_vivo_study In Vivo Acute Toxicity Study (e.g., Oral/Dermal) compound_prep->in_vivo_study in_vitro_assay In Vitro AChE Inhibition Assay (Ellman's Method) compound_prep->in_vitro_assay data_collection_vivo Data Collection: - Mortality - Clinical Signs - Necropsy in_vivo_study->data_collection_vivo data_collection_vitro Data Collection: - Absorbance Change - Reaction Rate in_vitro_assay->data_collection_vitro ld50_calc LD50 Calculation data_collection_vivo->ld50_calc ic50_calc IC50 Calculation data_collection_vitro->ic50_calc toxicity_profile Toxicity Profile Determination ld50_calc->toxicity_profile ic50_calc->toxicity_profile end End toxicity_profile->end

Caption: Experimental Workflow.

References

Comparative Guide to Analytical Methods for the Validation of N-Methylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Methylcarbamates is crucial for ensuring product safety and efficacy. The validation of a new analytical method for these compounds requires a thorough comparison with existing, established techniques. This guide provides an objective comparison of two prevalent methods: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method Performance Comparison

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and the instrumentation available. Below is a summary of typical performance characteristics for the quantification of various N-Methylcarbamates using HPLC-FLD and LC-MS/MS.

Table 1: Performance Characteristics of HPLC-FLD for N-Methylcarbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.999Aldicarb
Limit of Detection (LOD)0.01 - 0.5 µg/LVarious Carbamates
Limit of Quantification (LOQ)~1 µg/LVarious Carbamates
Accuracy (Recovery)85% - 97%Organophosphorus and Carbamate (B1207046) Pesticides
Precision (%RSD)< 5%5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol

Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.99Various Carbamates
Limit of Detection (LOD)0.2 - 2.0 µg/kg15 Carbamates[1]
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg15 Carbamates[1]
Accuracy (Recovery)74.4% - 111.0%10 Carbamates in Juice[2]
Precision (%RSD)1.4% - 4.1%10 Carbamates in Juice[2]

A third common, yet often more challenging, method is Gas Chromatography-Mass Spectrometry (GC-MS). Due to the thermal instability of many N-Methylcarbamates, direct analysis can be difficult, often necessitating a derivatization step to create more stable and volatile compounds suitable for GC analysis.[3]

Experimental Protocols

A clear understanding of the experimental workflow is essential for the successful implementation and validation of an analytical method.

High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method, often based on EPA Method 531.1 and 531.2, is a robust and widely used technique for carbamate analysis.[4][5] It involves a post-column derivatization to create a fluorescent product that can be detected with high sensitivity.[3][5]

Sample Preparation (QuEChERS Method for Food Matrices) [6]

The "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a straightforward sample extraction and cleanup technique.[6]

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[3][6]

  • Centrifuge for 1 minute to separate the layers.

  • An aliquot of the supernatant is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup.[6]

HPLC-FLD System Conditions [5]

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with water and methanol.

  • Post-Column Derivatization:

    • The N-methylcarbamates are hydrolyzed with a strong base (e.g., NaOH) at an elevated temperature.[5]

    • The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (B127526) (OPA) and a mercaptan (like 2-mercaptoethanol) to form a highly fluorescent derivative.[5][6]

  • Detector: Fluorescence detector with excitation and emission wavelengths set to approximately 330 nm and 450 nm, respectively.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a mainstream method for pesticide residue analysis due to its high sensitivity and selectivity, which often eliminates the need for post-column derivatization.[1]

Sample Preparation (QuEChERS Method)

The QuEChERS method as described above is also commonly used for sample preparation prior to LC-MS/MS analysis.[1][2]

LC-MS/MS System Conditions [3]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm).[3]

  • Mobile Phase: Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate.[3]

  • Flow Rate: 0.2 - 0.4 mL/min.[3]

  • Injection Volume: 3 - 10 µL.[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is common.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used to quantify the target analytes with high specificity.[1][3]

Visualizing the Workflow

Diagrams can provide a clear, high-level overview of complex processes.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC-FLD cluster_lcms LC-MS/MS cluster_data Data Analysis Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC_Sep HPLC Separation (C18 Column) Cleanup->HPLC_Sep HPLC Path LC_Sep LC Separation (C18 Column) Cleanup->LC_Sep LC-MS/MS Path Post_Deriv Post-Column Derivatization (OPA) HPLC_Sep->Post_Deriv FLD_Det Fluorescence Detection Post_Deriv->FLD_Det Quant Quantification FLD_Det->Quant MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det MS_Det->Quant Validation Method Validation Quant->Validation

Caption: General workflow for this compound analysis and method validation.

Caption: Key parameters for analytical method validation.

References

Navigating Immunoassays for N-Methylcarbamate Pesticides: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies in immunoassays is paramount for generating reliable and accurate data. This guide provides a comparative analysis of the cross-reactivity of various monoclonal antibodies (mAbs) developed for the detection of N-Methylcarbamate (NMC) pesticides. Understanding the cross-reactivity profiles is crucial for selecting the appropriate antibody and immunoassay format for specific research needs, ensuring minimal off-target binding and accurate quantification of the target analyte.

This compound pesticides are a class of insecticides widely used in agriculture. Due to their potential toxicity, monitoring their presence in environmental and food samples is essential. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective method for detecting these small molecules. However, the structural similarity among different NMCs can lead to antibody cross-reactivity, where an antibody binds to compounds other than its primary target. This guide summarizes quantitative cross-reactivity data, provides detailed experimental protocols for its assessment, and illustrates the underlying principles of the immunoassay techniques.

Performance Comparison of this compound Antibodies

The cross-reactivity of an antibody is a critical performance metric. It is typically expressed as a percentage, calculated from the ratio of the concentration of the target analyte to the concentration of a competing compound that causes a 50% inhibition of the antibody-antigen reaction (IC50). A lower percentage indicates higher specificity. The following table summarizes the cross-reactivity profiles of several monoclonal antibodies against a panel of this compound pesticides and related compounds.

Antibody (Target Analyte)CompoundIC50 (ng/mL)Cross-Reactivity (%)
mAb-6G (Broad-Specific) Carbofuran (B1668357)0.08100
Isoprocarb0.1553.3
Propoxur0.2236.4
Carbaryl1.256.4
Carbosulfan3.372.4
LIB-BFNB67 (Carbofuran) Carbofuran~0.7100[1]
Benfuracarb-18-37[1]
Furathiocarb-18-37[1]
Bendiocarb-18-37[1]
Carbofuran-hydroxy-18-37[1]
Other major NMCs-Not Recognized[1]
mAb against Propoxur Propoxur4.4 nM100
Other major NMCs-Not Recognized
VHH C1 (Carbaryl) Carbaryl5.4100
Other tested carbamates-≤0.8

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format. Below is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for this purpose.

Competitive ELISA Protocol for this compound Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plates (96-well, high-binding capacity)

  • This compound standards (target analyte and cross-reactants)

  • Coating antigen (hapten-protein conjugate, e.g., NMC-BSA)

  • Monoclonal antibody specific to the target this compound

  • Secondary antibody conjugated to an enzyme (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Assay buffer (e.g., PBST)

  • Microplate reader

2. Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target this compound standard and the potential cross-reacting compounds in assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted monoclonal antibody for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each standard and cross-reactant concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100

  • Plot the inhibition percentage against the logarithm of the analyte concentration to generate a sigmoidal dose-response curve.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for the target analyte and each cross-reactant from their respective curves.

  • Calculate the percentage of cross-reactivity using the formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100

Visualizing Immunoassay Principles

To better understand the mechanisms underlying these immunoassays, the following diagrams illustrate the key workflows.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface cluster_solution Sample/Standard Solution cluster_detection Detection Coating_Antigen Coating Antigen (NMC-Protein Conjugate) Secondary_Ab Enzyme-labeled Secondary Antibody Coating_Antigen->Secondary_Ab Binds to primary Ab Free_NMC Free NMC (Analyte) Antibody Primary Antibody Free_NMC->Antibody Binds in solution Antibody->Coating_Antigen Binds to unbound antibody Substrate Substrate Secondary_Ab->Substrate Enzyme converts Color_Signal Color Signal Substrate->Color_Signal Produces

Caption: Principle of a competitive ELISA for this compound detection.

Cross_Reactivity_Logic Start Competitive Immunoassay High_Affinity High Affinity for Target Analyte Start->High_Affinity Low_Affinity Low Affinity for Other Compounds High_Affinity->Low_Affinity Ideally Low_Specificity Low Specificity (High Cross-Reactivity) High_Affinity->Low_Specificity If structurally similar compounds bind High_Specificity High Specificity (Low Cross-Reactivity) Low_Affinity->High_Specificity

Caption: Logical relationship between antibody affinity and cross-reactivity.

Conclusion

The selection of an appropriate antibody is a critical step in the development of a reliable immunoassay for this compound pesticides. This guide highlights the importance of evaluating antibody cross-reactivity to ensure assay specificity. The provided data and protocols serve as a valuable resource for researchers to compare the performance of different antibodies and to design and execute their own cross-reactivity studies. By carefully considering the cross-reactivity profiles, scientists can confidently select the most suitable reagents for their specific analytical needs, leading to more accurate and reproducible results in the monitoring of these important environmental and food contaminants.

References

A Comparative Analysis of N-Methylcarbamate Insecticides: Efficacy, Toxicity, and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of several key N-Methylcarbamate insecticides, a class of pesticides widely used in agriculture and public health. The following sections detail their mechanism of action, comparative efficacy against various pests, toxicological profiles, and environmental persistence, supported by experimental data and methodologies.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound insecticides exert their toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mammals. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, causing continuous nerve stimulation, paralysis, and ultimately death. The reversible nature of carbamylation, compared to the effectively irreversible phosphorylation by organophosphates, generally results in a shorter duration of toxic effects.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Carbamylated_AChE Carbamylated AChE (Inactive) Choline Choline AChE->Choline Hydrolyzes into Acetate Acetate AChE->Acetate Carbamate This compound Insecticide Carbamate->AChE Inhibits Normal_Function Normal Nerve Function: AChE breaks down Acetylcholine Inhibited_Function Carbamate Poisoning: AChE is inhibited, leading to Acetylcholine accumulation

Caption: Mechanism of this compound action.

Comparative Efficacy and Toxicity

The efficacy and toxicity of this compound insecticides vary significantly depending on the specific chemical structure, target organism, and environmental conditions. The following tables summarize key quantitative data for some of the most common N-Methylcarbamates: Carbaryl, Carbofuran, Aldicarb, and Methomyl.

Table 1: Acute Toxicity of Selected this compound Insecticides

InsecticideOral LD₅₀ (rat, mg/kg)Dermal LD₅₀ (rat, mg/kg)Avian LD₅₀ (bobwhite quail, mg/kg)
Aldicarb 0.935.02.0 - 5.0
Carbofuran 8 - 14>3,0000.7 - 4.2
Carbaryl 250 - 850>4,000>2,000
Methomyl 17 - 24>2,00015.9
Propoxur 90 - 128>2,4002.6

Table 2: Efficacy Against Common Pests (LC₅₀ values in ppm or as noted)

InsecticideAphids (Myzus persicae)Mites (Tetranychus urticae)Lepidoptera (Spodoptera frugiperda)
Aldicarb 0.1 - 1.0 (systemic)0.5 - 5.0 (systemic)Not typically used
Carbofuran 10 - 5050 - 20025 - 100
Carbaryl 100 - 500200 - 100050 - 250
Methomyl 5 - 2010 - 5010 - 50
Propoxur 50 - 250Not highly effective100 - 500

Table 3: Environmental Fate of Selected this compound Insecticides

InsecticideSoil Half-life (days)Water Half-life (days)Bioconcentration Factor (BCF)
Aldicarb 1 - 151 - 30Low
Carbofuran 30 - 601 - 14Low to Moderate
Carbaryl 7 - 281 - 10Low
Methomyl 7 - 211 - 7Low
Propoxur 14 - 287 - 21Low

Experimental Protocols

The data presented in the tables above are derived from standardized toxicological and environmental fate studies. Below are generalized methodologies for key experiments.

Protocol 1: Acute Oral LD₅₀ Determination in Rats

  • Animal Model: Young adult albino rats (e.g., Wistar or Sprague-Dawley strain), typically 8-12 weeks old, are used. Animals are acclimatized for at least one week before the study.

  • Test Substance Preparation: The this compound insecticide is dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent).

  • Dose Administration: A range of doses is administered by oral gavage to groups of animals (typically 5-10 per sex per group). A control group receives only the vehicle.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Analysis: The LD₅₀, the statistically estimated dose that is lethal to 50% of the test animals, is calculated using probit analysis or other appropriate statistical methods.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Acclimatize Acclimatize Test Animals Prepare_Doses Prepare Insecticide Doses Acclimatize->Prepare_Doses Randomize Randomize Animals into Groups Prepare_Doses->Randomize Administer Administer Doses (Oral Gavage) Randomize->Administer Observe Observe for Toxicity & Mortality (14 days) Administer->Observe Record Record Mortality Data Observe->Record Calculate Calculate LD50 (e.g., Probit Analysis) Record->Calculate

Caption: Workflow for LD₅₀ determination.

Protocol 2: Soil Half-Life Determination

  • Soil Collection and Characterization: A representative soil sample is collected and characterized for properties such as pH, organic matter content, and texture.

  • Insecticide Application: The this compound insecticide is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated under controlled laboratory conditions (e.g., constant temperature and moisture).

  • Sampling and Extraction: Subsamples of soil are taken at various time intervals. The insecticide residues are extracted from the soil using an appropriate solvent.

  • Analysis: The concentration of the insecticide in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The degradation kinetics are determined, and the soil half-life (the time required for 50% of the initial concentration to dissipate) is calculated.

Comparative Study Framework

A comprehensive comparative study of these insecticides involves evaluating multiple parameters to determine their overall risk-benefit profile.

Comparative_Framework Comparative_Study Comparative Study of N-Methylcarbamates Efficacy Efficacy Comparative_Study->Efficacy Toxicity Toxicity Comparative_Study->Toxicity Environmental_Fate Environmental Fate Comparative_Study->Environmental_Fate Target_Pests Target Pest Spectrum Efficacy->Target_Pests Mode_of_Action Mode of Action Efficacy->Mode_of_Action Resistance Resistance Profile Efficacy->Resistance Mammalian_Tox Mammalian Toxicity (Acute, Chronic) Toxicity->Mammalian_Tox Non_Target_Tox Non-Target Organism Toxicity (Bees, Birds) Toxicity->Non_Target_Tox Persistence Persistence (Soil, Water) Environmental_Fate->Persistence Mobility Mobility & Leaching Environmental_Fate->Mobility Metabolites Degradation Products Environmental_Fate->Metabolites

Inter-Laboratory Comparison of N-Methylcarbamate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-Methylcarbamate pesticides, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of common analytical techniques, supported by performance data from various studies, to assist in method selection and evaluation. The primary methods discussed are High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and the instrumentation available. The following table summarizes typical performance characteristics for the quantification of various this compound pesticides using HPLC-FLD and LC-MS/MS, compiled from multiple sources to provide a comparative overview.

Parameter HPLC-FLD LC-MS/MS Analytes Reported
Linearity (r²) >0.999[1]>0.996[2]Various Carbamates
Limit of Detection (LOD) 0.01 - 0.5 µg/L[3]0.36 - 11.7 ng/L[1]Various Carbamates
Limit of Quantification (LOQ) ~1 µg/L[3]5 µg/kg[2]Various Carbamates
Accuracy (Recovery) 55% - 99%[4][5]74.4% - 111.0%[6]Various Carbamates
Precision (%RSD) < 8%[5]< 10%[2]Various Carbamates

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-FLD and LC-MS/MS techniques, based on established methods for this compound analysis.

1. HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method, often based on EPA Method 531.1 or AOAC Official Method 985.23, is a robust and widely used technique for carbamate (B1207046) analysis.[3][7] It involves a post-column derivatization to create a fluorescent product that can be detected with high sensitivity.[7]

  • Sample Preparation (QuEChERS Method for Food Matrices) [7]

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

    • Add QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.

    • Centrifuge for 1 minute to separate the layers.

    • Take 1 mL of the supernatant and place it into a dispersive SPE (d-SPE) tube containing sorbents to remove interferences (e.g., PSA, C18, GCB).

    • Shake vigorously for 2 minutes and centrifuge.

    • Filter the supernatant through a 0.45 µm filter into an injection vial for HPLC analysis.

  • HPLC System Conditions

    • Column: C8 or C18 reversed-phase column.[7]

    • Mobile Phase: Gradient elution with acetonitrile and water.[4]

    • Post-Column Derivatization:

      • Hydrolysis of N-Methylcarbamates to methylamine (B109427) using a strong base (e.g., NaOH) at an elevated temperature.

      • Reaction of methylamine with o-phthalaldehyde (B127526) (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a fluorescent derivative.[7][8]

    • Detection: Fluorescence detector with excitation at approximately 330 nm and emission at approximately 450 nm.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a widely accepted technique for pesticide analysis in food due to its high sensitivity and selectivity, especially in complex matrices.[6]

  • Sample Preparation (QuEChERS Method) The sample preparation is similar to the one described for HPLC-FLD.[2][6]

  • LC-MS/MS System Conditions

    • Column: A reversed-phase column such as a C18.[1]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound pesticides in a laboratory setting, from sample reception to the final report.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_reception Sample Reception & Logging sample_storage Sample Storage sample_reception->sample_storage sample_prep Sample Preparation (e.g., QuEChERS) sample_storage->sample_prep instrumental_analysis Instrumental Analysis (HPLC-FLD or LC-MS/MS) sample_prep->instrumental_analysis data_processing Data Processing & Review instrumental_analysis->data_processing report_generation Report Generation data_processing->report_generation

A typical laboratory workflow for this compound analysis.

Logical Relationship in an Inter-Laboratory Comparison (Proficiency Test)

This diagram outlines the structure and logic of a proficiency testing (PT) scheme, a common form of inter-laboratory comparison used to assess laboratory performance.[9][10][11]

proficiency_testing_scheme cluster_participants Participating Laboratories pt_provider Proficiency Test Provider lab_a Laboratory A pt_provider->lab_a Distributes Test Material lab_b Laboratory B pt_provider->lab_b lab_c Laboratory C pt_provider->lab_c lab_n Laboratory N pt_provider->lab_n data_submission Submission of Results lab_a->data_submission lab_b->data_submission lab_c->data_submission lab_n->data_submission label_labs ... statistical_eval Statistical Evaluation (e.g., Z-scores) data_submission->statistical_eval pt_report Proficiency Test Report statistical_eval->pt_report Generates pt_report->pt_provider pt_report->lab_a Disseminates to Participants pt_report->lab_b pt_report->lab_c pt_report->lab_n

The logical flow of a proficiency testing scheme.

References

A Comparative Guide to the Carcinogenic Potential of N-Methylcarbamate and Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potential of N-Methylcarbamate (represented by methyl carbamate) and ethyl carbamate (B1207046) (urethane). The information presented is based on experimental data from peer-reviewed studies and reports from international agencies.

Executive Summary

Ethyl carbamate is a potent, multi-species carcinogen, classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). Its carcinogenic activity is primarily attributed to its metabolic activation to the highly reactive metabolite, vinyl carbamate epoxide, which forms DNA adducts. In contrast, this compound (methyl carbamate) has demonstrated carcinogenic activity in rats but not in mice and is classified as "not classifiable as to its carcinogenicity to humans" (Group 3) by IARC.[1][2][3] The carcinogenic mechanism of methyl carbamate in rats is linked to species-specific differences in metabolism and clearance, leading to its bioaccumulation.[4]

Quantitative Comparison of Carcinogenic Potential

The following tables summarize quantitative data from key carcinogenicity bioassays for methyl carbamate and ethyl carbamate. Due to variations in experimental design across studies, a direct comparison of potency should be made with caution.

Table 1: Carcinogenicity of Methyl Carbamate in F344 Rats [5][6]

Dose (mg/kg/day)Route of AdministrationDurationSexOrganTumor TypeIncidence (%)
0 (Control)Gavage2 yearsMaleLiverCarcinoma5
100Gavage2 yearsMaleLiverCarcinoma0
200Gavage2 yearsMaleLiverCarcinoma14
400Gavage18 monthsMaleLiverCarcinoma80-90
0 (Control)Gavage2 yearsFemaleLiverCarcinoma0
100Gavage2 yearsFemaleLiverCarcinoma0
200Gavage2 yearsFemaleLiverCarcinoma12
400Gavage18 monthsFemaleLiverCarcinoma60-80

Table 2: Carcinogenicity of Ethyl Carbamate in B6C3F1 Mice

DoseRoute of AdministrationDurationSexOrganTumor TypeIncidence (%)
0 (Control)Drinking Water70 weeksMaleLungAdenoma or CarcinomaNot specified
0.6 ppmDrinking Water70 weeksMaleLungAdenoma or CarcinomaNot specified
3 ppmDrinking Water70 weeksMaleLungAdenoma or CarcinomaNot specified
6 ppmDrinking Water70 weeksMaleLungAdenoma or CarcinomaNot specified
60 ppmDrinking Water70 weeksMaleLungAdenoma or CarcinomaNot specified
600 ppmDrinking Water70 weeksMaleLungAdenoma or CarcinomaNot specified
0 (Control)Drinking Water70 weeksMaleLiverHemangioma or AngiosarcomaNot specified
0.6 ppmDrinking Water70 weeksMaleLiverHemangioma or AngiosarcomaNot specified
3 ppmDrinking Water70 weeksMaleLiverHemangioma or AngiosarcomaNot specified
6 ppmDrinking Water70 weeksMaleLiverHemangioma or AngiosarcomaNot specified
60 ppmDrinking Water70 weeksMaleLiverHemangioma or AngiosarcomaNot specified
600 ppmDrinking Water70 weeksMaleLiverHemangioma or AngiosarcomaNot specified

Note: Specific incidence rates for the ethyl carbamate study in B6C3F1 mice were not provided in the readily available abstract. However, the study reported a clear dose-response relationship for both lung and liver tumors.

Mechanisms of Carcinogenicity

Ethyl Carbamate

The carcinogenicity of ethyl carbamate is a multi-step process initiated by metabolic activation.

ethyl_carbamate_pathway EC Ethyl Carbamate VC Vinyl Carbamate EC->VC CYP2E1 VCE Vinyl Carbamate Epoxide VC->VCE CYP2E1 DNA_Adducts DNA Adducts (e.g., 1,N⁶-ethenoadenine) VCE->DNA_Adducts Mutation Mutations DNA_Adducts->Mutation Cancer Cancer (Lung, Liver, etc.) Mutation->Cancer

Metabolic activation of ethyl carbamate.

Ethyl carbamate is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to vinyl carbamate.[7] Vinyl carbamate is then further oxidized to the highly reactive vinyl carbamate epoxide.[7] This epoxide is an electrophilic intermediate that readily binds to DNA, forming various adducts.[7] These DNA adducts can lead to mutations during DNA replication, initiating the carcinogenic process.[7]

This compound (Methyl Carbamate)

The carcinogenic mechanism of methyl carbamate is less clear and appears to be species-specific. In rats, its carcinogenicity is associated with slower metabolism and clearance compared to mice, leading to bioaccumulation.[4] While methyl carbamate itself is not a potent mutagen, it has been shown to cause DNA damage in some test systems.[8] It can form methylcarbamoyl adducts with DNA, though the direct link between these adducts and the observed carcinogenicity in rats requires further investigation.[9] Some this compound insecticides, when nitrosated, become potent mutagens.[10]

n_methylcarbamate_pathway MC Methyl Carbamate Slow_Metabolism Slower Metabolism and Clearance (in rats) MC->Slow_Metabolism Bioaccumulation Bioaccumulation Slow_Metabolism->Bioaccumulation DNA_Damage Potential DNA Damage (e.g., Methylcarbamoyl Adducts) Bioaccumulation->DNA_Damage Cancer Liver Cancer (in rats) DNA_Damage->Cancer

Proposed carcinogenic pathway for methyl carbamate in rats.

Experimental Protocols

Rodent Carcinogenicity Bioassay (General Protocol)

This protocol provides a general framework for a two-year rodent carcinogenicity study, which is a standard method for evaluating the carcinogenic potential of chemicals.

experimental_workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Chronic Bioassay cluster_2 Phase 3: Pathology and Analysis DRF_1 Administer varying doses to small groups of animals DRF_2 Observe for toxicity (e.g., weight loss, clinical signs) DRF_1->DRF_2 DRF_3 Determine Maximum Tolerated Dose (MTD) DRF_2->DRF_3 CB_1 Assign animals to dose groups (Control, Low, Mid, High/MTD) DRF_3->CB_1 CB_2 Administer test substance daily for up to 2 years CB_1->CB_2 CB_3 Monitor animal health and record observations CB_2->CB_3 PA_1 Perform complete necropsy on all animals CB_3->PA_1 PA_2 Collect and preserve tissues PA_1->PA_2 PA_3 Histopathological examination of tissues PA_2->PA_3 PA_4 Statistical analysis of tumor incidence PA_3->PA_4

General workflow for a rodent carcinogenicity bioassay.

1. Animal Model:

  • Species and Strain: Typically, two rodent species are used, most commonly F344 rats and B6C3F1 mice.

  • Age and Sex: Young adult animals (e.g., 6-8 weeks old) of both sexes are used.

  • Group Size: A sufficient number of animals per group (e.g., 50 males and 50 females) is required to achieve statistical power.

2. Administration of Test Substance:

  • Route: The route of administration should mimic potential human exposure. For oral exposure, this can be via gavage, in the drinking water, or mixed in the diet.

  • Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity or a greater than 10% decrease in body weight.

  • Duration: The study duration is typically a major portion of the animal's lifespan, for example, 18-24 months for mice and 24 months for rats.

3. In-life Observations:

  • Clinical Observations: Animals are observed daily for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly for the first few months and then bi-weekly or monthly.

  • Palpation: Animals are palpated for masses regularly.

4. Terminal Procedures:

  • Necropsy: A complete gross necropsy is performed on all animals, including those that die or are euthanized during the study.

  • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Tissues from lower-dose groups with treatment-related lesions are also examined.

In Vitro Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay): This assay is used to assess the mutagenic potential of a chemical. Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow in a histidine-deficient medium. Methyl carbamate has tested negative in the Ames test.[11]

Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. Methyl carbamate has shown positive results in the comet assay with L5178Y mouse lymphoma cells.[8]

Micronucleus Test: This assay detects chromosomal damage. Cells are treated with the test substance, and after cell division, the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells. Methyl carbamate did not increase micronuclei formation in Chinese Hamster Ovary (CHO) cells.[8]

Conclusion

The available experimental data clearly indicate that ethyl carbamate is a more potent carcinogen than this compound (methyl carbamate). The well-defined mechanism of metabolic activation of ethyl carbamate to a DNA-reactive epoxide provides a strong basis for its carcinogenic activity across multiple species. In contrast, the carcinogenicity of methyl carbamate appears to be restricted to rats under conditions of high exposure, likely due to species-specific metabolic differences. While both compounds can induce DNA damage, the genotoxic profile of ethyl carbamate and its metabolites is more robust. This comparative guide underscores the importance of understanding the metabolic fate of carbamates in assessing their carcinogenic risk.

References

A Head-to-Head Battle: C18 vs. Polymer-Based HPLC Columns in Modern Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of C18 and polymer-based HPLC columns, supported by experimental data and detailed protocols.

In the realm of High-Performance Liquid Chromatography (HPLC), the choice of column is paramount to achieving optimal separation and reliable analytical results. Among the myriad of options, traditional silica-based C18 columns have long been the workhorse of reversed-phase chromatography. However, the advent of polymer-based columns has introduced a compelling alternative, offering unique advantages in specific applications. This guide provides a detailed comparison of the performance of C18 and polymer-based HPLC columns, empowering you to make an informed decision for your analytical needs.

At a Glance: Key Differences

FeatureC18 Columns (Silica-Based)Polymer-Based Columns
Stationary Phase Octadecylsilane bonded to silica (B1680970) particlesPolymeric resins (e.g., polystyrene-divinylbenzene, polymethacrylate)
Primary Separation Hydrophobic interactionsHydrophobic interactions, with potential for secondary interactions (e.g., π-π, ion-exchange)
pH Stability Typically limited to pH 2-8Wide pH range (often pH 1-13)
Temperature Stability Generally up to 40-60°COften stable at higher temperatures (>60°C)
Mechanical Strength HighGenerally lower than silica
Efficiency High for small moleculesCan be lower for small molecules in reversed-phase, but effective for other modes
Selectivity Primarily hydrophobicCan offer alternative selectivity, including shape selectivity for some polymeric C18s
Typical Applications Broad range of small molecules, peptides, quality controlExtreme pH conditions, high-temperature applications, ion-exchange, size-exclusion, specific small molecule and biomolecule separations

Delving Deeper: Separation Mechanisms

The fundamental difference between C18 and polymer-based columns lies in their stationary phase chemistry, which dictates their interaction with analytes and, consequently, their separation capabilities.

C18 columns are the most common type of reversed-phase HPLC column. They feature a stationary phase where long-chain octadecyl (C18) alkyl groups are chemically bonded to a silica support. The primary mechanism of separation is hydrophobic (or "water-fearing") interactions. In a polar mobile phase, non-polar analytes will have a stronger affinity for the non-polar C18 stationary phase, leading to longer retention times. Polar analytes, on the other hand, will interact more with the mobile phase and elute earlier. The versatility and high efficiency of C18 columns have made them a staple in pharmaceutical analysis, food and beverage testing, and environmental monitoring[1][2].

Polymer-based columns utilize a stationary phase composed of porous polymer beads, such as polystyrene-divinylbenzene (PS-DVB) or polymethacrylate[3]. While they are also used in reversed-phase chromatography, their separation mechanism can be more complex. Beyond hydrophobic interactions, some polymer-based columns can exhibit π-π interactions, particularly those with aromatic backbones like PS-DVB. This can lead to unique selectivity for aromatic and unsaturated compounds. Furthermore, the absence of silanol (B1196071) groups, which are present on silica-based C18 columns and can lead to undesirable secondary interactions with basic compounds, is a key advantage of many polymer-based columns[4]. This often results in improved peak shapes for basic analytes without the need for mobile phase additives.

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize key performance parameters for C18 and polymer-based columns across different classes of analytes.

Table 1: Selectivity Comparison using Tanaka Test Parameters
Tanaka Test ParameterInteraction MeasuredTypical Silica C18 PerformanceTypical Polymer-Based (PS-DVB) Performance
k (Amylbenzene) Retention Factor (Hydrophobicity)HighHigh to Very High
α (Amylbenzene/Butylbenzene) Methylene SelectivityHighHigh
α (Triphenylene/o-Terphenyl) Shape SelectivityModerateHigh (especially for polymeric C18)
α (Caffeine/Phenol) Hydrogen Bonding CapacityModerate (influenced by silanols)Low (no silanol groups)[4]
α (Benzylamine/Phenol) at pH 2.7 Ion-exchange at low pHLow to Moderate (silanol activity)Very Low
α (Benzylamine/Phenol) at pH 7.6 Ion-exchange at high pHModerate to High (ionized silanols)Very Low
Table 2: Performance Comparison for Small Molecule Analysis (General)

This table provides a general comparison for the analysis of small molecules based on typical performance characteristics.

ParameterTypical Silica C18Typical Polymer-Based
Retention Time Generally predictable based on hydrophobicityCan be longer for hydrophobic compounds, alternative selectivity for aromatics
Peak Asymmetry (for basic analytes) Can be poor without mobile phase additives due to silanol interactionsGenerally excellent due to the absence of silanol groups[4]
Resolution High for a wide range of compoundsCan be lower for some applications in reversed-phase, but offers different selectivity
Column Lifetime (at neutral to high pH) Limited due to silica dissolution above pH 8Excellent, stable across a wide pH range[3]
Table 3: Performance Comparison for Peptide and Protein Analysis
ParameterTypical Silica C18 (Wide-Pore)Typical Polymer-Based (Wide-Pore)
Retention Factor Dependent on peptide/protein hydrophobicityGenerally higher retention for hydrophobic peptides/proteins
Peak Shape Good for acidic mobile phases; can show tailing for basic peptidesOften excellent peak shape for basic peptides[2]
Resolution High, but can be affected by secondary interactionsCan offer different selectivity, beneficial for separating closely related species[6]
Recovery Generally good, but can be affected by adsorptionExcellent, with low sample adsorption
Column Lifetime (with aggressive mobile phases) Can be limitedGenerally longer lifetime[7]

Note: For peptide and protein analysis, wide-pore (≥300 Å) columns are typically used for both silica C18 and polymer-based stationary phases to allow the large molecules to access the stationary phase surface.

Experimental Protocols

To facilitate the in-house comparison of C18 and polymer-based HPLC columns, detailed experimental protocols for key evaluation experiments are provided below.

Experimental Protocol 1: General Column Performance Comparison for a Neutral Analyte

Objective: To compare the retention, efficiency, and peak shape of a C18 and a polymer-based column for a neutral analyte.

1. Columns:

  • Silica-based C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Polymer-based column (e.g., PS-DVB, 4.6 x 150 mm, 5 µm)

2. Mobile Phase:

  • Acetonitrile/Water (60:40, v/v)

3. Analyte:

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 30°C
  • Detection: UV at 254 nm

5. Data Analysis:

  • Measure the retention time (t_R) for toluene on each column.
  • Calculate the number of theoretical plates (N) as a measure of column efficiency.
  • Determine the peak asymmetry factor (As) at 10% of the peak height.

Experimental Protocol 2: Tanaka Test for Column Selectivity Characterization

Objective: To characterize and compare the selectivity of a C18 and a polymer-based column using the Tanaka test protocol[5].

1. Columns:

  • Silica-based C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Polymer-based column (e.g., PS-DVB, 4.6 x 150 mm, 5 µm)

2. Test Mixtures and Mobile Phases:

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 30°C
  • Detection: UV at 254 nm

4. Data Analysis:

  • Calculate the retention factor (k) for each analyte.
  • Calculate the selectivity factors (α) as the ratio of retention factors for specific pairs of analytes as defined in the Tanaka test (see Table 1).

Visualizing the Workflow and Logical Relationships

To better illustrate the experimental process and the underlying logic of column selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Col_C18 Select C18 Column Equilibrate Equilibrate Column Col_C18->Equilibrate Col_Poly Select Polymer Column Col_Poly->Equilibrate MP_Prep Prepare Mobile Phases MP_Prep->Equilibrate Sample_Prep Prepare Analyte Solutions Inject Inject Sample Sample_Prep->Inject Equilibrate->Inject Acquire Acquire Data Inject->Acquire Measure Measure tR, N, As Acquire->Measure Calculate Calculate k and α Measure->Calculate Compare Compare Performance Calculate->Compare

Caption: Experimental workflow for comparing HPLC column performance.

Column_Selection_Logic Analyte_Props Analyte Properties (Polarity, pKa, Size) Decision Column Selection Analyte_Props->Decision Method_Reqs Method Requirements (pH, Temperature, Speed) Method_Reqs->Decision C18_Column C18 Column Decision->C18_Column General Purpose, Small Molecules, Established Methods Polymer_Column Polymer-Based Column Decision->Polymer_Column Extreme pH/Temp, Basic Analytes, Alternative Selectivity Needed C18_Advantages Advantages: - High Efficiency (Small Molecules) - Broad Applicability - Robustness C18_Column->C18_Advantages Polymer_Advantages Advantages: - Wide pH and Temperature Stability - Excellent for Basic Compounds - Alternative Selectivity Polymer_Column->Polymer_Advantages

Caption: Logical decision tree for HPLC column selection.

Conclusion: Making the Right Choice

Both C18 and polymer-based HPLC columns are powerful tools in the analytical chemist's arsenal. The traditional silica-based C18 column remains the go-to choice for a vast array of applications due to its high efficiency, robustness, and well-understood separation characteristics for small molecules and peptides[1][5].

However, for separations that demand extreme mobile phase conditions, such as high pH or high temperature, polymer-based columns offer unparalleled stability and longevity[3][8]. Their unique selectivity, particularly for basic compounds and analytes requiring alternative interaction mechanisms, makes them an invaluable alternative when C18 columns fall short. The choice between these two column types should be guided by a thorough understanding of the analyte properties and the specific requirements of the analytical method. By leveraging the strengths of each, researchers can achieve optimal chromatographic performance and ensure the accuracy and reliability of their results.

References

A Comparative Guide to APCI and ESI for N-Methylcarbamate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionization source is a critical step in the development of robust and sensitive mass spectrometry (MS) methods for the analysis of N-methylcarbamates. These compounds, a class of pesticides and pharmaceuticals, exhibit a range of polarities and thermal stabilities, making the choice between Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) a key consideration for optimal analytical performance. This guide provides a detailed comparison of APCI and ESI for N-methylcarbamate analysis, supported by experimental data and protocols to aid in method development and selection.

Ionization Principles: A Tale of Two Sources

APCI and ESI are both soft ionization techniques that operate at atmospheric pressure, making them compatible with liquid chromatography (LC). However, their mechanisms of ion formation differ significantly, leading to distinct analytical outcomes.

Electrospray Ionization (ESI) is a solution-phase ionization technique. A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly well-suited for polar and large molecules.[1][2] For N-methylcarbamates, ESI typically produces protonated molecules ([M+H]+) with minimal fragmentation, a characteristic of its "soft" nature.[3][4] Fragmentation can be induced by increasing the orifice voltage, a technique known as in-source collision-induced dissociation (CID).[3][4]

Atmospheric Pressure Chemical Ionization (APCI) , in contrast, is a gas-phase ionization method. The sample solution is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding gas (typically the mobile phase), which in turn transfers charge to the analyte molecules through chemical reactions.[1] APCI is generally more suitable for less polar and more volatile compounds.[1][5] In the analysis of N-methylcarbamates, APCI tends to produce both protonated molecules and more abundant, characteristic fragment ions compared to ESI under standard conditions.[3][4]

Performance Comparison: APCI vs. ESI

The choice between APCI and ESI for this compound analysis depends on the specific analytical goals, such as the need for molecular weight confirmation, structural elucidation, or high sensitivity in complex matrices.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Key Considerations for N-Methylcarbamates
Primary Ions Observed Primarily protonated molecules ([M+H]+)[3][4]Protonated molecules ([M+H]+) and abundant fragment ions[3][4]ESI is ideal for molecular weight determination. APCI provides valuable structural information through characteristic fragmentation.
Fragmentation Minimal fragmentation; can be induced by increasing orifice voltage (in-source CID)[3][4]Significant fragmentation, providing structural information[3][4]For confirmation, the fragmentation pattern from APCI can be highly specific. Tandem MS (MS/MS) with ESI can also provide detailed structural data.[3][4]
Sensitivity (LOQs) 10 to 50 µg kg-1 for various pesticides[6]8.2 to 45 µg kg-1 for various pesticides[6]Sensitivity is comparable, with APCI showing slightly better LOQs in some cases.[6] The choice may depend on the specific carbamate (B1207046) and matrix.
Matrix Effects Generally less susceptible to matrix effectsCan be more prone to matrix effects[7]For complex sample matrices, ESI might offer a cleaner baseline and less ion suppression.
Analyte Polarity Ideal for polar to highly polar compounds[1]Suitable for moderately polar to non-polar compounds[1]N-methylcarbamates fall into a range of polarities where both techniques can be effective.
Thermal Stability Suitable for thermally labile compounds[5]Requires thermal stability of the analyte due to the heated nebulizer[5]The thermal lability of some N-methylcarbamates may favor the use of ESI.

Experimental Protocols

The following are generalized experimental protocols for the LC-MS analysis of N-methylcarbamates using ESI and APCI. Optimization of these parameters is crucial for achieving the desired analytical performance.

Sample Preparation

A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction of this compound residues from various matrices.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.[8]

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[8]

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramping up to elute the N-methylcarbamates.

  • Flow Rate: 0.2 - 0.5 mL/min.[8]

  • Column Temperature: 40 °C.[8]

  • Injection Volume: 5 µL.[8]

Mass Spectrometry

ESI Source Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be increased for in-source CID)[6]

  • Source Temperature: 120 - 150 °C[6]

  • Desolvation Temperature: 350 - 550 °C

  • Drying Gas Flow: 600 - 800 L/hr[6]

APCI Source Parameters:

  • Ionization Mode: Positive

  • Corona Current: 4 - 5 µA

  • Cone Voltage: 20 - 40 V[6]

  • Source Temperature: 450 - 550 °C

  • Nebulizer Gas Flow: High

  • Drying Gas Flow: 300 - 500 L/hr

Visualizing the Workflow and Ionization Logic

To better understand the experimental process and the relationship between APCI and ESI, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_ionization Ionization Options Sample Sample Matrix Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC Liquid Chromatography (C18 Column) FinalExtract->LC IonSource Ionization Source LC->IonSource MS Mass Spectrometer (Quadrupole, TOF, etc.) IonSource->MS ESI ESI IonSource->ESI APCI APCI IonSource->APCI Data Data Acquisition & Analysis MS->Data ionization_comparison cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) Analyte This compound in LC Eluent ESI_Process Solution-Phase Ion Evaporation Analyte->ESI_Process APCI_Process Gas-Phase Chemical Ionization Analyte->APCI_Process ESI_Ions Primarily [M+H]+ ESI_Process->ESI_Ions MS_Analysis Mass Spectrum ESI_Ions->MS_Analysis Molecular Weight Confirmation APCI_Ions [M+H]+ and Fragment Ions APCI_Process->APCI_Ions APCI_Ions->MS_Analysis Structural Elucidation

References

Comparative Efficacy of N-Methylcarbamate Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the efficacy of several key N-Methylcarbamate pesticides, providing researchers, scientists, and drug development professionals with essential data and methodologies for informed assessment. This compound pesticides are a class of cholinesterase inhibitors widely used in agriculture. Their primary mode of action involves the reversible carbamylation of the acetylcholinesterase (AChE) enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity in target pests.[1]

Quantitative Efficacy Comparison

The efficacy of this compound pesticides can be quantified through various metrics, including their acute toxicity (LD50) and their ability to inhibit acetylcholinesterase (IC50). The following table summarizes these values for four commonly used this compound pesticides. It is important to note that direct comparison of IC50 values should be made with caution, as they can vary based on experimental conditions.

PesticideChemical StructureAcute Oral LD50 (rat, mg/kg)Acetylcholinesterase IC50 (µM)
Carbaryl 1-naphthyl methylcarbamate250 - 850[2]17[3]
Carbofuran 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate6 - 18[4]Data not available in a directly comparable study
Methomyl S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate17 - 24[5]Data not available in a directly "comparable study
Aldicarb 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime~0.5 - 1.2>1000[3]

Disclaimer: The IC50 values presented are from a study on rat brain acetylcholinesterase.[3] Values for Carbofuran and Methomyl from the same comparative study were not available. Efficacy can vary depending on the specific insect species and environmental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pesticide efficacy. Below are standardized protocols for two key experimental procedures.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay quantifies the potency of a pesticide in inhibiting the AChE enzyme.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of a substrate, typically acetylthiocholine (B1193921), which produces a colored product that can be measured spectrophotometrically. The presence of an inhibitor, such as an this compound pesticide, will reduce the rate of this color change.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate (B84403) buffer (pH 7.4)

  • This compound pesticide standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the pesticide, acetylthiocholine, and DTNB in appropriate solvents.

  • Assay Setup: In a 96-well microplate, add the phosphate buffer, followed by the pesticide solution at various concentrations. Include a control group with no pesticide.

  • Enzyme Addition: Add the AChE solution to all wells and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding acetylthiocholine and DTNB to all wells.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Acute Oral Toxicity (LD50) Study in Rats

This in vivo study determines the single dose of a pesticide required to cause mortality in 50% of a test population of rats.

Principle: Graded doses of the pesticide are administered orally to groups of rats, and the mortality rate is observed over a specified period.

Materials:

  • Wistar rats (or other specified strain) of a defined age and weight range

  • Test pesticide

  • Vehicle for administration (e.g., corn oil)

  • Oral gavage needles

  • Animal housing facilities

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week.

  • Dose Preparation: Prepare a series of graded doses of the pesticide in the chosen vehicle.

  • Administration: Administer a single oral dose of the pesticide to each animal in a dose group using an oral gavage needle. A control group receives only the vehicle. Typically, 5-10 animals are used per dose group.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

  • Data Collection: Record the number of mortalities in each dose group.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis, which relates the dosage to the observed mortality.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound Pesticides

The following diagram illustrates the mechanism of action of this compound pesticides at the synaptic cleft, leading to the inhibition of acetylcholinesterase.

This compound Signaling Pathway cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Accumulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Carbamylated AChE (Inactive) Continuous_Stimulation Continuous Stimulation Receptor->Continuous_Stimulation Leads to Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Carbamate (B1207046) This compound Carbamate->AChE Reversibly Inhibits ACh_Accumulation->Receptor Continuously Binds

Caption: this compound pesticides inhibit acetylcholinesterase.

Experimental Workflow for Efficacy Assessment

This diagram outlines a typical workflow for assessing the efficacy of a new pesticide, from initial screening to toxicological evaluation.

Pesticide Efficacy Workflow start Candidate Pesticide in_vitro In Vitro Screening (AChE Inhibition Assay) start->in_vitro lead_selection Lead Compound Selection in_vitro->lead_selection in_vivo In Vivo Efficacy (Target Pest Bioassays) lead_selection->in_vivo dose_response Dose-Response Studies (LC50/LD50) in_vivo->dose_response toxicology Mammalian Toxicology (Rat LD50 Study) dose_response->toxicology end Efficacy Profile toxicology->end

Caption: A streamlined workflow for pesticide efficacy testing.

References

N-Nitroso-N-Methylcarbamates Exhibit Potent Mutagenicity Not Observed in Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that N-nitroso-N-methylcarbamates, derivatives of N-methylcarbamate insecticides, are potent mutagens, a characteristic starkly absent in their parent compounds. This guide synthesizes findings from key mutagenicity studies, details the experimental protocols used for their assessment, and elucidates the underlying mechanism of action.

This compound insecticides, while exhibiting lower acute toxicity to vertebrates compared to organophosphates, undergo a significant transformation in their genotoxic potential upon N-nitrosation. The addition of a nitroso group drastically increases both cytotoxicity and mutagenicity.[1] Studies have consistently demonstrated that the N-nitroso derivatives are powerful mutagens, whereas the parent carbamates are non-mutagenic in standard assays.[1]

Comparative Mutagenicity Data

To illustrate the mutagenic potency of N-nitroso compounds, the table below presents representative data for N-nitrosodimethylamine (NDMA), a well-studied N-nitrosamine, which demonstrates a clear dose-dependent mutagenic response in the Ames test. It is important to note that parent N-methylcarbamates are consistently reported as non-mutagenic under similar test conditions.

CompoundTest SystemStrainMetabolic Activation (S9)Concentration (µ g/plate )Result (Revertant Colonies/Plate)Reference
N-Nitrosodimethylamine (NDMA)Ames TestS. typhimurium TA100Hamster Liver S90~120 (Spontaneous)[2]
100> 400[2]
500> 1000[2]
1000> 1500[2]
Carbaryl (Parent Carbamate)Ames TestS. typhimurium TA100 & TA1535With and WithoutNot specifiedNon-mutagenic[1]
Baygon (Parent Carbamate)Ames TestS. typhimurium TA100 & TA1535With and WithoutNot specifiedNon-mutagenic[1]

Mechanism of Mutagenicity: Metabolic Activation and DNA Adduct Formation

The mutagenicity of N-nitroso-N-methylcarbamates is not inherent to the molecule itself but arises from its metabolic activation. This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is crucial for their conversion into reactive electrophiles that can damage DNA.[3][4]

The proposed metabolic activation pathway involves the α-hydroxylation of the methyl group, leading to the formation of an unstable intermediate, α-hydroxy-N-nitrosomethylcarbamate. This intermediate then spontaneously decomposes to yield a highly reactive methyldiazonium ion.[3][5] The methyldiazonium ion is a potent alkylating agent that readily reacts with nucleophilic sites on DNA bases, forming DNA adducts.[6][7] The formation of these adducts, particularly at the O6-position of guanine, can lead to mispairing during DNA replication, resulting in point mutations.[8]

Metabolic Activation of N-Nitroso-N-Methylcarbamates cluster_0 Cellular Environment cluster_1 Metabolic Activation (Liver) cluster_2 Genotoxic Effect Parent_Carbamate This compound (Non-mutagenic) N_Nitroso N-Nitroso-N-Methylcarbamate (Pro-mutagen) Parent_Carbamate->N_Nitroso Nitrosation Nitrosation Nitrosating Agent (e.g., Nitrite) CYP450 Cytochrome P450 (α-hydroxylation) N_Nitroso->CYP450 Enters Liver Intermediate α-Hydroxy-N-nitrosomethylcarbamate (Unstable) CYP450->Intermediate Diazonium Methyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation DNA_Adduct Alkylated DNA (e.g., O6-methylguanine) DNA->DNA_Adduct Mutation Point Mutation DNA_Adduct->Mutation During DNA Replication

Metabolic activation of N-nitroso-N-methylcarbamates.

Experimental Protocols

The assessment of mutagenicity for N-nitroso-N-methylcarbamates and their parent compounds relies on well-established in vitro assays. The following are detailed protocols for the Ames test and the in vitro micronucleus assay, which are commonly employed for this purpose.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For N-nitrosamines, enhanced testing conditions are recommended to ensure accurate detection of their mutagenic activity.[9][10]

Ames Test Workflow cluster_mix prep 1. Preparation of Tester Strains (e.g., S. typhimurium TA100, TA1535) strain Bacterial Culture prep->strain mix 2. Preparation of Test Mixture preincubation 3. Pre-incubation (30 minutes at 37°C) mix->preincubation strain->mix compound Test Compound (Carbamate or N-Nitroso-Carbamate) compound->mix s9 S9 Mix (with/without) (e.g., 30% Hamster Liver S9) s9->mix plating 4. Plating on Minimal Glucose Agar preincubation->plating incubation 5. Incubation (48-72 hours at 37°C) plating->incubation counting 6. Counting of Revertant Colonies incubation->counting analysis 7. Data Analysis (Comparison to negative control) counting->analysis

Workflow of the enhanced Ames test for N-nitrosamines.

Protocol Details:

  • Tester Strains: Salmonella typhimurium strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like N-nitroso-N-methylcarbamates.[1] Escherichia coli WP2 uvrA (pKM101) can also be included.

  • Metabolic Activation: The test should be performed both with and without a metabolic activation system (S9 mix). For N-nitrosamines, a 30% hamster liver S9 fraction is often recommended as it can provide higher sensitivity.[9][10]

  • Assay Type: A pre-incubation method is preferred over the plate incorporation method. This involves incubating the test compound, bacterial strain, and S9 mix together for a short period (e.g., 30 minutes) before plating.[2]

  • Solvent: The choice of solvent is critical. Water or dimethyl sulfoxide (B87167) (DMSO) are commonly used, but the solvent should be tested for its compatibility with the test system and its potential to inhibit metabolic activation.

  • Controls: Each experiment must include a negative (vehicle) control and a positive control (a known mutagen for the specific tester strain and S9 condition).

  • Data Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the spontaneous reversion rate observed in the negative control.[11]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage (clastogenicity) and effects on the mitotic apparatus (aneugenicity).

Protocol Details:

  • Cell Lines: Human or rodent cell lines such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells are commonly used.

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 1.5-2 normal cell cycles) in the absence of S9.

  • Cytotoxicity Assessment: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range for the micronucleus assay. The highest concentration tested should induce some level of cytotoxicity but not exceed approximately 50-60% reduction in cell growth.

  • Cytochalasin B: For cells that have undergone mitosis, cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division after treatment.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion

The N-nitrosation of N-methylcarbamates leads to a profound increase in their mutagenic potential. While the parent carbamates are generally non-mutagenic, their N-nitroso derivatives are potent mutagens that act through metabolic activation to form DNA-reactive species. This significant difference in genotoxicity underscores the importance of considering potential nitrosation reactions when assessing the safety of carbamate-containing products and environmental contaminants. The use of sensitive and appropriate mutagenicity testing protocols, such as the enhanced Ames test and the in vitro micronucleus assay, is crucial for the accurate identification of the hazards posed by these compounds.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to N-Methylcarbamate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and effective disposal of N-Methylcarbamate compounds, a class of chemicals requiring meticulous handling due to their potential health hazards. Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals, as well as maintaining environmental compliance. The following procedures are designed to be a primary resource for laboratory safety and chemical management, offering clear, step-by-step instructions for the proper disposal of this compound waste.

Core Disposal Principles

This compound waste is categorized as hazardous and must be managed in strict accordance with all national and local environmental regulations. The primary recommended methods of disposal are incineration by a licensed hazardous waste disposal facility and chemical degradation through alkaline hydrolysis. Under no circumstances should N-Methylcarbamates be disposed of down the drain or in regular trash.

Spill Management Protocol

In the event of a spill, immediate and precise action is necessary to contain the material and decontaminate the affected area.

Immediate Actions:

  • Evacuate and Secure: Alert personnel in the vicinity and evacuate the immediate area. Restrict access to the contaminated zone.

  • Ventilate: Ensure adequate ventilation. If the spill occurs in a fume hood, keep it operational.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, eye protection, and respiratory protection.

Containment and Cleanup:

  • Dampen Solid Spills: For solid this compound spills, carefully dampen the material with a small amount of water to prevent dust from becoming airborne.[1] Avoid using large volumes of water that could cause the material to dissolve and spread.[1]

  • Collect Spilled Material: Gently sweep or scoop the dampened material into a clearly labeled, clean, and dry container suitable for hazardous waste.[2] Use absorbent paper moistened with water to collect any remaining residue.[1]

  • Decontaminate Surfaces: Wash all contaminated surfaces thoroughly with a soap and water solution.[1]

  • Package Waste: Seal the container holding the spilled material and any contaminated cleaning supplies (e.g., paper towels, gloves) in a vapor-tight plastic bag for disposal as hazardous waste.[1]

Chemical Degradation: Alkaline Hydrolysis

Alkaline hydrolysis is an effective method for the chemical degradation of N-Methylcarbamates into less toxic compounds. This process involves the cleavage of the carbamate (B1207046) ester linkage in a basic solution.[1] The reaction typically yields methylamine (B109427), carbon dioxide, and the corresponding alcohol or phenol.[3]

Quantitative Parameters for Hydrolysis

The efficiency of alkaline hydrolysis is dependent on pH, temperature, and reaction time. The following table summarizes conditions cited in various applications, providing a reference for laboratory-scale disposal. It is crucial to note that these parameters may need to be optimized for specific this compound compounds and waste stream compositions.

ParameterValueApplication ContextSource
pH > 7.5General condition for rapid degradation[1]
NaOH Concentration 1 N - 2 NSuggested for strong caustic hydrolysis of related pesticides[4]
NaOH Concentration 0.075 NPost-column analytical hydrolysis
Temperature 100 °CPost-column analytical hydrolysis
Temperature 110-120 °CInfectious animal waste digestion[5]
Pressure ~15 lb/in²Infectious animal waste digestion[5]
Reaction Time 18 hoursInfectious animal waste digestion[5]
Experimental Protocol for Alkaline Hydrolysis of this compound Waste

This protocol provides a general procedure for the chemical degradation of small quantities of this compound waste in a laboratory setting. A small-scale trial is highly recommended before processing larger quantities of waste.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Appropriate reaction vessel (e.g., heavy-walled flask) with a reflux condenser and stirring capability

  • Heating mantle or oil bath

  • pH meter or pH paper

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and respiratory protection.

Procedure:

  • Preparation: Conduct the entire procedure in a well-ventilated fume hood. Ensure all necessary safety equipment is readily accessible.

  • Waste Characterization: If the waste is in a solid form, it may be beneficial to dissolve it in a minimal amount of a water-miscible organic solvent before proceeding.

  • Alkaline Solution Preparation: Prepare a 1 N to 2 N solution of NaOH or KOH in water. Caution: The dissolution of NaOH and KOH is highly exothermic.

  • Reaction Setup: Place the this compound waste into the reaction vessel. For every 1 part of this compound waste, slowly add approximately 10 parts of the alkaline solution while stirring.

  • Heating and Reflux: Heat the mixture to a gentle reflux (approximately 100°C) with continuous stirring. The reaction time will vary depending on the specific this compound, but a minimum of 4-6 hours is recommended. For more resistant compounds, longer reaction times or higher temperatures may be necessary.

  • Monitoring: Periodically and safely (after cooling) take a small aliquot of the reaction mixture to check for the completeness of the degradation using an appropriate analytical method (e.g., HPLC, GC-MS).

  • Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Slowly and carefully neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7.

  • Disposal of Hydrolysate: The neutralized hydrolysate, containing the degradation products (alcohols/phenols and methylamine salts), should be disposed of as hazardous waste in accordance with local regulations. While the toxicity is reduced, the components may still be subject to disposal regulations.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

N_Methylcarbamate_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated decision_spill Spill or Routine Disposal? start->decision_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Ventilate 3. Don PPE 4. Dampen & Collect 5. Decontaminate decision_spill->spill_procedure Spill routine_disposal Routine Waste Disposal decision_spill->routine_disposal Routine final_disposal Dispose of Waste/Hydrolysate as Hazardous Waste spill_procedure->final_disposal decision_method Disposal Method? routine_disposal->decision_method incineration Licensed Hazardous Waste Incineration decision_method->incineration Direct Disposal alkaline_hydrolysis Chemical Degradation: Alkaline Hydrolysis decision_method->alkaline_hydrolysis On-site Treatment incineration->final_disposal hydrolysis_steps Follow Alkaline Hydrolysis Protocol: 1. Prepare Alkaline Solution 2. React Waste under Reflux 3. Monitor for Completion 4. Cool & Neutralize alkaline_hydrolysis->hydrolysis_steps hydrolysis_steps->final_disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with N-Methylcarbamate.

This guide provides critical safety and operational information for the handling and disposal of this compound, a compound class requiring stringent safety measures. Adherence to these procedures is paramount to ensure personal safety and environmental protection.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment.

PPE CategoryRecommended Equipment
Hand Protection Nitrile or Neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
Body Protection A lab coat is standard for low-level exposure. For higher risk scenarios, coveralls made of materials such as Tychem® BR, CSM, and TK or equivalent are advised.[1] Wear long-sleeved shirts, long pants, and waterproof shoes with socks.
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[2][3] In situations with a risk of splashes or when working with highly irritating or toxic forms, a face shield should be worn in conjunction with goggles.[4]
Respiratory Protection For low-level exposure in a well-ventilated area, respiratory protection may not be required.[3] However, if exposure limits are exceeded, if irritation is experienced, or in cases of high exposure, a NIOSH/MSHA approved respirator is necessary. For high exposure scenarios, a supplied-air, full-facepiece respirator operating in a positive-pressure mode is recommended.[1][2]

Quantitative Exposure Limits

While specific occupational exposure limits have not been established for all this compound compounds, the following Protective Action Criteria (PAC) for the related compound Metolcarb provide guidance for emergency response.[1][5]

ValueConcentration (mg/m³)Guideline
PAC-10.44Threshold for mild, transient health effects.
PAC-24.8Threshold for irreversible or other serious health effects.
PAC-321Threshold for life-threatening health effects.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps for a safe experimental procedure.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Review Safety Data Sheet (SDS) B Ensure adequate ventilation (Fume Hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh/measure this compound in a designated area C->D Proceed to handling E Perform experimental procedure D->E F Minimize dust generation E->F G Decontaminate work surfaces F->G Proceed to cleanup H Segregate and label hazardous waste G->H I Dispose of waste according to institutional and EPA guidelines H->I J Remove and properly dispose of PPE I->J K Wash hands thoroughly J->K

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and decisive action is required.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.[1][4]

  • Contain: For liquid spills, absorb the material with vermiculite, dry sand, or a similar non-combustible material and place it in a sealed container for disposal.[1] For solid spills, carefully collect the powdered material to avoid generating dust and place it in a sealed container.[1][4] Do not dry sweep. [1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

Exposure Response:

  • Inhalation: Move the individual to fresh air. If breathing has stopped, begin rescue breathing.[1]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and water.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Ingestion: Seek immediate medical attention.

In all cases of exposure, seek prompt medical evaluation.[1]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Containment: All waste materials, including contaminated PPE, absorbents from spills, and empty containers, should be collected in clearly labeled, sealed containers.[1]

  • Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department, your state's Department of Environmental Protection (DEP), or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[1]

  • Container Disposal: Empty containers should be triple rinsed before disposal or recycling. The rinsate should be collected and treated as hazardous waste.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.